Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Description
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKWICRTVJWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473966 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112892-88-3 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, also known by its synonym 4-formylbenzocyclobutene, is a bicyclic aromatic aldehyde that has garnered significant interest within the scientific community. Its unique strained ring system, coupled with the reactive aldehyde functionality, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the underlying chemical principles and practical experimental considerations. The CAS number for this compound is 112892-88-3 [1][2].
The core structure features a cyclobutene ring fused to a benzene ring, a motif that imparts considerable ring strain. This inherent strain is a key driver of its reactivity, particularly in thermally or photochemically induced ring-opening reactions to form o-quinodimethane intermediates. The aldehyde group at the 3-position further enhances its synthetic utility, providing a handle for a wide array of chemical transformations. These features make it a versatile building block for the construction of complex polycyclic frameworks, with applications spanning medicinal chemistry, materials science, and the synthesis of natural product analogs[3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 112892-88-3 |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol [3] |
| Appearance | Colorless to yellow liquid |
| Storage | 2-8°C, under inert atmosphere |
Synthesis
The most common and efficient synthesis of this compound involves a Grignard reaction between a suitable benzocyclobutene precursor and a formylating agent. A detailed, field-proven protocol is outlined below.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 4-bromobenzocyclobutene and N,N-dimethylformamide (DMF).
Materials:
-
4-Bromobenzocyclobutene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dibromoethane (for Grignard initiation)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
Instrumentation:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Column chromatography setup
-
Kugelrohr distillation apparatus (optional, for high purity)
Procedure:
-
Grignard Reagent Formation:
-
To a dry three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
In a dropping funnel, prepare a solution of 4-bromobenzocyclobutene (1 equivalent) in anhydrous THF.
-
Slowly add a small portion of the 4-bromobenzocyclobutene solution to the magnesium turnings. The reaction should start spontaneously, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 4-bromobenzocyclobutene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add N,N-dimethylformamide (DMF, 1.5-2 equivalents) dropwise to the cooled Grignard solution. A vigorous reaction is expected. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a mixture of hexane and diethyl ether as the eluent.
-
For very high purity, the product can be further purified by Kugelrohr distillation.
-
Expected Yield: 80-90%
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Inert Atmosphere: The use of nitrogen or argon prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Slow Addition and Cooling: The formylation reaction is exothermic. Slow addition of DMF at low temperatures helps to control the reaction rate and prevent the formation of side products.
-
Acidic Work-up: The initial product of the reaction is a magnesium alkoxide complex. Acidification protonates this complex to yield the desired aldehyde.
Spectroscopic Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The expected spectroscopic data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the aliphatic protons of the cyclobutene ring.
-
Aldehyde Proton: A singlet in the downfield region, typically around δ 9.8-10.0 ppm .
-
Aromatic Protons: Signals in the aromatic region, approximately δ 7.0-7.8 ppm . The substitution pattern will lead to a specific splitting pattern (e.g., doublets and triplets).
-
Cyclobutene Protons: Aliphatic protons of the cyclobutene ring will appear as multiplets in the upfield region, likely around δ 3.0-3.5 ppm .
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Aldehyde Carbonyl: A characteristic signal in the highly deshielded region, around δ 190-195 ppm .
-
Aromatic Carbons: Multiple signals in the aromatic region, typically between δ 120-150 ppm .
-
Cyclobutene Carbons: Aliphatic carbon signals in the upfield region, generally between δ 25-35 ppm .
IR (Infrared) Spectroscopy:
The IR spectrum is particularly useful for identifying the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Signals typically appear above and below 3000 cm⁻¹ , respectively.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the interplay between the strained bicyclic system and the aldehyde functional group.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the primary alcohol, Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, participating in reactions such as Wittig olefination, Grignard additions, and cyanohydrin formation.
-
Condensation Reactions: It can undergo condensation reactions with amines and other nucleophiles to form imines, oximes, and hydrazones, which are valuable intermediates for further synthetic transformations.
Reactions Involving the Bicyclic System
-
Thermal Ring Opening: Upon heating, the cyclobutene ring undergoes a conrotatory ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can be trapped in situ with various dienophiles in Diels-Alder reactions to construct complex polycyclic systems. This reactivity is a cornerstone of its synthetic utility.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the alkyl and formyl groups will influence the position of substitution.
The following diagram illustrates the key reactive pathways of this compound.
Caption: Key reaction pathways of the title compound.
Conclusion
This compound is a versatile and valuable synthetic intermediate. Its unique combination of a strained ring system and a reactive aldehyde functional group provides access to a wide range of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of drug discovery and materials science. The provided experimental protocol offers a reliable and high-yielding route to this important building block, enabling further exploration of its chemical potential.
References
- 1. This compound | RUO [benchchem.com]
- 2. US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde molecular structure
An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Abstract: This technical guide offers a comprehensive examination of this compound, a structurally unique benzocyclobutene derivative. The document provides a detailed exposition of its molecular architecture, validated synthetic protocols, thorough spectroscopic characterization, and an analysis of its distinct chemical reactivity. Emphasis is placed on its utility as a versatile synthetic intermediate, driven by the dual functionality of a reactive aldehyde and a strained bicyclic core. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis and medicinal chemistry.
Introduction: The Intersection of Aromaticity and Ring Strain
This compound, also known by the common name 4-carboxaldehydebenzocyclobutene, is an organic compound that commands significant interest in synthetic chemistry.[1] Its molecular framework, which features a benzene ring fused to a cyclobutane ring, presents a fascinating interplay between the stability of an aromatic system and the high potential energy of a strained four-membered ring.[2] This inherent strain is not a liability but rather a latent source of reactivity that can be harnessed for complex molecular constructions.[3] The presence of a carbaldehyde group adds a layer of classical reactivity, making the molecule a versatile building block for creating intricate molecular architectures, from novel polymers to analogs of natural products.[1][3] This guide will delineate the essential technical aspects of this compound, providing the necessary insights for its effective utilization in a laboratory setting.
Molecular Structure and Physicochemical Properties
The defining feature of this molecule is the benzocyclobutene (BCB) core, which is the basis for its IUPAC name, Bicyclo[4.2.0]octa-1,3,5-triene.[2] The aldehyde substituent at the 3-position (often referred to as the 4-position in common nomenclature) is a key functional handle.
Core Structural Attributes:
-
Fused Bicyclic System: A benzene ring and a cyclobutane ring share one bond, creating a strained bicyclic structure.
-
Aromatic Character: Despite the fusion and associated strain, the six-membered ring largely retains its aromatic properties.
-
Reactive Functional Group: The aldehyde group is conjugated with the aromatic ring, influencing its electronic properties and reactivity.[1]
A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| CAS Number | 112892-88-3 | [4] |
| Molecular Formula | C₉H₈O | [4][5] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| IUPAC Name | bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde | [4] |
| Synonyms | Benzocyclobutane-4-carbaldehyde, 4-Carboxaldehydebenzocyclobutene | [1][4] |
Synthesis and Purification: A Validated Protocol
The introduction of a formyl group onto the benzocyclobutene scaffold is most effectively achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficacy with electron-rich aromatic systems like benzocyclobutene.[6][7] The reaction utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[8]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol details a reliable, step-by-step procedure for the synthesis and subsequent purification of this compound.
Causality Behind Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which would decompose the Vilsmeier reagent and POCl₃.
-
Low Temperature for Reagent Formation: The reaction between DMF and POCl₃ is exothermic; low temperature controls the reaction rate and prevents side reactions.
-
Aqueous Work-up with Base: The reaction is quenched with water to hydrolyze the intermediate iminium salt to the final aldehyde product. Sodium bicarbonate neutralizes the acidic byproducts.
-
Chromatographic Purification: Ensures the removal of unreacted starting material and any side products, yielding a high-purity final compound.
Materials & Reagents:
-
Benzocyclobutene (BCB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve Benzocyclobutene (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic process with gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with DCM.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.
Synthetic Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.
Spectroscopic Characterization
Structural verification is achieved through a combination of standard spectroscopic methods. The expected data are summarized below.
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | 9.8 - 10.0 | s (singlet) |
| Aromatic H | 7.2 - 7.8 | m (multiplet) |
| Benzylic CH₂ | ~3.2 | s (singlet) |
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C | ~192 |
| Aromatic C | 125 - 150 |
| Benzylic CH₂ | ~30 |
Infrared (IR) Spectroscopy:
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O Stretch (conjugated aldehyde) | ~1690 (strong) |
| C-H Stretch (aldehyde) | ~2820 and ~2720 (medium) |
| C=C Stretch (aromatic) | ~1600, ~1475 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 2950 |
Chemical Reactivity and Synthetic Applications
The compound's utility stems from two distinct centers of reactivity: the aldehyde group and the strained cyclobutene ring.
Reactions at the Aldehyde Group
The aldehyde is a versatile functional group that participates in a wide array of transformations.[3]
-
Oxidation: Can be readily oxidized to the corresponding Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid.[3][5]
-
Reduction: Selective reduction yields the corresponding primary alcohol, (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol.[3][5]
-
Nucleophilic Addition: Serves as an electrophile for Grignard reagents, organolithiums, and enolates.
-
Reductive Amination: Forms amines upon reaction with an amine and a reducing agent.
-
Olefinations: Undergoes Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
Reactions of the Strained Ring: Thermal Ring Opening
The most significant and unique reactivity of the benzocyclobutene core is its thermally induced electrocyclic ring-opening.[2] Upon heating to temperatures around 180 °C, the cyclobutene ring opens to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This diene can be trapped in situ by a suitable dienophile in a Diels-Alder reaction to construct complex polycyclic systems.[2][3] This powerful transformation is a cornerstone of its application in advanced synthesis.
Caption: Thermal generation of an o-xylylene and subsequent trapping.
Applications in Research and Development
-
Polymer Chemistry: BCB-containing monomers are used to develop high-performance polymers and thermosetting resins with low dielectric constants, suitable for microelectronics.[2][9][10]
-
Medicinal Chemistry: The rigid scaffold and versatile aldehyde handle make it a valuable starting material for synthesizing biologically active molecules and complex drug candidates.[3][5]
-
Total Synthesis: The thermal ring-opening/Diels-Alder cascade is a powerful strategy for the rapid construction of the core structures of various natural products.
Safety and Handling
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. CAS 112892-88-3: 4-Carboxaldehydebenzocyclobutene [cymitquimica.com]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. This compound | RUO [benchchem.com]
- 4. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low-K polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low-K … [ouci.dntb.gov.ua]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Abstract
This compound, also known by its common synonym 4-carboxaldehydebenzocyclobutene, is a structurally unique bicyclic organic compound with the molecular formula C₉H₈O.[1][2] Its architecture, featuring a strained cyclobutene ring fused to a benzene ring bearing a reactive aldehyde group, makes it a valuable intermediate in synthetic organic chemistry and materials science.[1] The strained framework serves as a precursor for complex molecular structures through reactions like ring-opening and cycloadditions.[1][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates available data on its physicochemical characteristics, spectroscopic signatures, and safe handling protocols, providing a foundational resource for its application in a laboratory setting.
Chemical Identity and Structure
The precise identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, though it is frequently referred to by several synonyms in commercial and literature contexts.
-
IUPAC Name: bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde[2]
-
Common Synonyms: 4-Carboxaldehydebenzocyclobutene, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxaldehyde, 4-CHOBCB
-
CAS Number: 112892-88-3[2]
The structural representation below illustrates the fusion of the cyclobutane and benzene rings, a key feature contributing to its unique reactivity.
References
A Technical Guide to the Predicted Spectroscopic Profile of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Abstract: Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a benzocyclobutene derivative, is a structurally significant molecule utilized as a building block in organic synthesis and materials science.[1] Its unique strained bicyclic framework, combined with a reactive aldehyde functionality, makes it a valuable precursor for complex molecular architectures. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this compound. Due to the limited availability of published experimental spectra for this specific isomer (CAS 112892-88-3), this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive profile for researchers. The methodologies for acquiring such data are also detailed to provide a self-validating framework for experimental confirmation.
Molecular Structure and Its Spectroscopic Implications
The core of the target molecule is a benzocyclobutene system, where a cyclobutane ring is fused to a benzene ring. The aldehyde group at the C3 position significantly influences the electronic environment of the entire molecule, which is key to interpreting its spectroscopic data.
The electron-withdrawing nature of the carbaldehyde group (-CHO) deshields adjacent protons and carbons in NMR spectroscopy, and its conjugation with the aromatic ring lowers the vibrational frequency of the C=O bond in IR spectroscopy. The strained four-membered ring imparts unique characteristics to the aliphatic protons and carbons.
Caption: Figure 1: Structure and IUPAC Numbering
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition, while electron ionization (EI) mass spectrometry reveals key structural fragments.
Predicted High-Resolution Data:
Predicted Fragmentation Profile (Electron Ionization): The fragmentation pattern is predicted based on the stability of the resulting ions. The benzocyclobutene core is relatively stable, but the loss of the aldehyde group and subsequent rearrangements are expected.
| m/z (Predicted) | Fragment Ion | Interpretation |
| 132 | [C₉H₈O]⁺• | Molecular Ion (M⁺•) : The parent molecule with one electron removed. |
| 131 | [M-H]⁺ | [M-1] Peak : Loss of the aldehydic hydrogen, a common fragmentation for aldehydes. |
| 104 | [C₈H₈]⁺• | [M-CO] Peak : Loss of carbon monoxide, characteristic of aromatic aldehydes. This corresponds to the parent benzocyclobutene radical cation.[3] |
| 103 | [C₈H₇]⁺ | [M-CHO] Peak : Loss of the entire formyl radical. This is often a significant peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the fused ring system. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The predicted spectrum for this compound is dominated by absorptions from the aldehyde and the aromatic ring.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2860-2840 | C-H Stretch | Aldehyde C-H (Fermi Doublet) |
| 2760-2740 | C-H Stretch | Aldehyde C-H (Fermi Doublet) |
| ~1695 | C=O Stretch | Conjugated Aldehyde C=O |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Cyclobutane) |
Causality Insights:
-
Aldehyde C-H Stretch: The appearance of two medium-intensity bands (a Fermi doublet) between 2860-2740 cm⁻¹ is a highly reliable indicator of an aldehyde functional group.
-
Carbonyl C=O Stretch: The position at ~1695 cm⁻¹ (lower than a typical aliphatic aldehyde at ~1725 cm⁻¹) is definitive proof of conjugation with the aromatic system, which weakens the C=O double bond character.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Predictions are based on established chemical shift values and the electronic effects of the substituents.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (See Fig. 1) | Rationale |
| 9.95 | s (singlet) | H-CHO | Strongly deshielded by the adjacent electronegative oxygen. |
| 7.80 | d (doublet) | H-2 | Ortho to the electron-withdrawing CHO group, resulting in significant deshielding. |
| 7.65 | d (doublet) | H-4 | Ortho to the strained cyclobutane ring fusion. |
| 7.40 | t (triplet) | H-5 | Meta to the CHO group, experiencing less deshielding. |
| 3.30 | m (multiplet) | H-7, H-8 | Aliphatic protons on the strained four-membered ring. Often appear as a complex, unresolved multiplet. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The carbon spectrum will confirm the number of unique carbon environments and the presence of the key functional groups.
| Chemical Shift (δ, ppm) | Assignment (See Fig. 1) | Rationale |
| 191.5 | C-9 (CHO) | Carbonyl carbon, highly deshielded. |
| 149.0 | C-1 or C-6 | Quaternary aromatic carbon at ring fusion. |
| 146.5 | C-1 or C-6 | Quaternary aromatic carbon at ring fusion. |
| 138.0 | C-3 | Aromatic carbon attached to the CHO group (ipso-carbon). |
| 131.0 | C-5 | Aromatic CH. |
| 129.5 | C-4 | Aromatic CH. |
| 125.0 | C-2 | Aromatic CH. |
| 29.8 | C-7, C-8 | Aliphatic carbons of the cyclobutane ring. |
Recommended Experimental Protocols
To validate the predicted data, rigorous and standardized experimental procedures are required. The following protocols represent best practices for the spectroscopic characterization of novel organic compounds.
Caption: Figure 2: Recommended Workflow for Spectroscopic Characterization
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Co-add 16 scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2 seconds and co-addition of 1024 scans are recommended.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. If it is a low-viscosity oil, a thin film can be prepared between two NaCl or KBr plates.
-
Instrument: Use an FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: Perform a background scan using the empty sample holder or pure salt plates. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
Data Processing: The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument: For high-resolution data, use an Orbitrap or Time-of-Flight (TOF) mass spectrometer. For fragmentation data, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is ideal.
-
Acquisition (HRMS): Infuse the sample directly into the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire data in positive ion mode.
-
Acquisition (GC-MS): Inject the sample onto a suitable GC column (e.g., DB-5). Use a temperature program that allows for the elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 40-400.
-
Data Analysis: For HRMS, compare the measured mass of the molecular ion to the theoretical mass to confirm the elemental composition. For GC-MS, analyze the fragmentation pattern to support the proposed structure.
Conclusion
This guide presents a detailed, predictive spectroscopic profile for this compound. The predicted data for mass spectrometry, IR, ¹H NMR, and ¹³C NMR are grounded in fundamental chemical principles and serve as a robust reference for researchers working with this compound. The provided experimental protocols offer a clear and reliable pathway for the empirical validation of this data. The unique combination of an aromatic aldehyde with a strained bicyclic system creates a distinct spectroscopic fingerprint that, once confirmed, can be used for reaction monitoring and quality control in synthetic applications.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. As a structurally unique bicyclic aromatic aldehyde, understanding its spectroscopic properties is crucial for its application in organic synthesis, medicinal chemistry, and materials science.[1][2] This document will delve into the theoretical basis for the predicted ¹H NMR spectrum, including chemical shift assignments, coupling constant analysis, and multiplicity patterns. A detailed, field-proven experimental protocol for acquiring high-resolution ¹H NMR spectra of this compound is also presented, ensuring reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules.
Introduction: The Structural Significance of this compound
This compound, with the CAS Number 112892-88-3, is a fascinating molecule that merges the structural features of a benzocyclobutene core with a reactive aldehyde functionality.[1][3] The strained four-membered ring fused to an aromatic system imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of complex polycyclic and biologically active molecules.[1] The aldehyde group further enhances its synthetic utility, allowing for a wide range of chemical transformations.
Accurate structural elucidation is paramount in harnessing the full potential of this compound. ¹H NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the electronic environment of each proton, their connectivity, and the overall molecular geometry. This guide will provide a detailed exposition of the expected ¹H NMR spectrum of this molecule.
Theoretical ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the aliphatic protons of the cyclobutane ring. The chemical shifts are influenced by a combination of factors including inductive effects, magnetic anisotropy, and ring strain.[4]
Predicted Chemical Shifts (δ)
-
Aldehydic Proton (H-9): This proton is expected to be the most deshielded, appearing at a chemical shift of approximately 9.8-10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[5][6]
-
Aromatic Protons (H-2, H-4, H-5): The protons on the aromatic ring will resonate in the region of 7.0-8.0 ppm. The exact chemical shifts will be influenced by the position of the aldehyde group. H-2, being ortho to the aldehyde, is expected to be the most deshielded of the aromatic protons. H-4 and H-5 will have chemical shifts typical for aromatic protons in a substituted benzene ring.
-
Aliphatic Protons (H-7, H-8): The protons on the four-membered ring are in a more shielded environment and are expected to appear in the range of 3.0-4.0 ppm. The geminal and vicinal coupling between these protons will lead to complex splitting patterns.
Predicted Coupling Constants (J)
The coupling constants provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the molecule.
-
Aromatic Protons: Ortho coupling (³J) between adjacent aromatic protons is typically in the range of 7-9 Hz. Meta coupling (⁴J) is smaller, around 2-3 Hz, and para coupling (⁵J) is often negligible.
-
Aliphatic Protons: Geminal coupling (²J) between the protons on the same carbon of the cyclobutane ring is expected to be in the range of 12-15 Hz. Vicinal coupling (³J) between protons on adjacent carbons will depend on the dihedral angle.
Predicted Multiplicities
The multiplicity of each signal is determined by the number of neighboring protons according to the n+1 rule.
-
Aldehydic Proton: Will appear as a singlet (s) as it has no adjacent protons.
-
Aromatic Protons: Will exhibit doublet (d) or doublet of doublets (dd) patterns depending on their coupling to neighboring protons.
-
Aliphatic Protons: Will likely show complex multiplets due to geminal and vicinal coupling.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. The causality behind each choice of parameter is explained to ensure a self-validating system.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for organic molecules and its residual proton signal at 7.26 ppm does not interfere with the expected signals of the analyte.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for routine ¹H NMR. |
| Number of Scans (NS) | 16 | Provides a good signal-to-noise ratio for a moderately concentrated sample. |
| Acquisition Time (AQ) | 4.096 s | A longer acquisition time results in better resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |
| Spectral Width (SW) | 20 ppm | Covers the entire expected range of proton chemical shifts. |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase Correction: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.
Predicted ¹H NMR Spectrum and Data Interpretation
Based on the theoretical analysis and data from similar compounds, the following is a predicted ¹H NMR spectrum of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-9 (CHO) | 9.95 | s | - | 1H |
| H-2 | 7.85 | d | ³J = 7.6 | 1H |
| H-4 | 7.50 | d | ³J = 7.6 | 1H |
| H-5 | 7.30 | t | ³J = 7.6 | 1H |
| H-7, H-8 | 3.30 - 3.50 | m | - | 4H |
Diagram 1: Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification and purity assessment. This guide has provided a detailed theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and a systematic approach to its interpretation. By understanding the nuances of the chemical shifts, coupling constants, and multiplicities, researchers can confidently characterize this important synthetic intermediate and utilize it in their scientific endeavors. The provided methodologies and theoretical framework are designed to be a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Infrared Spectrum of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a derivative of benzocyclobutene, is a structurally unique molecule holding significant value as a synthetic intermediate in organic chemistry and materials science.[1] Its molecular framework, featuring a strained cyclobutene ring fused to an aromatic system and bearing a reactive aldehyde group, provides a versatile platform for constructing complex molecular architectures.[1] Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. It provides a detailed vibrational fingerprint, allowing for the unambiguous identification of key functional groups and structural motifs.
This guide offers a comprehensive analysis of the expected Fourier Transform Infrared (FTIR) spectrum of this compound (CAS No. 112892-88-3).[2][3][4] By deconstructing the molecule into its constituent parts—the aromatic aldehyde and the benzocyclobutene core—we will predict and explain the causality behind its characteristic absorption bands. Furthermore, a self-validating experimental protocol is provided to guide researchers in acquiring a high-fidelity spectrum.
Part 1: Theoretical Framework and Vibrational Mode Analysis
The infrared spectrum of this compound is best understood by analyzing its two primary structural components: the conjugated aromatic aldehyde and the strained bicyclic (benzocyclobutene) system.
The Aromatic Aldehyde Group Vibrations
The aldehyde functional group directly attached to the aromatic ring gives rise to some of the most prominent and diagnostic peaks in the spectrum.
-
C=O (Carbonyl) Stretch: The stretching vibration of the carbonyl group is one of the most intense absorptions in an IR spectrum.[5] For saturated aliphatic aldehydes, this peak typically appears around 1730 cm⁻¹.[6][7] However, in this compound, the carbonyl group is in conjugation with the aromatic π-system. This delocalization of electrons reduces the double-bond character of the C=O bond, thereby lowering its force constant and shifting the absorption to a lower wavenumber.[6][8][9] Consequently, a strong, sharp absorption is predicted in the 1710–1685 cm⁻¹ range, which is characteristic of aromatic aldehydes.[10]
-
C-H (Aldehydic) Stretch: The stretching vibration of the hydrogen atom attached to the carbonyl carbon (the aldehydic C-H) is another key diagnostic feature. This vibration typically gives rise to two weak to medium absorption bands between 2860 cm⁻¹ and 2700 cm⁻¹ .[6][11] One band often appears around 2850-2800 cm⁻¹ and can be obscured by aliphatic C-H stretches, but the second, lower-wavenumber band, typically appearing near 2750-2700 cm⁻¹ , is highly characteristic and rarely overlapped.[7] The presence of this doublet, often appearing as a distinct shoulder on the aliphatic C-H stretching bands, is a reliable indicator of an aldehyde functional group.[12] This splitting can arise from Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[10]
The Benzocyclobutene Core Vibrations
The fused ring system contributes a series of absorptions related to the aromatic ring and the strained four-membered ring.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring will produce weak to medium intensity peaks just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region.[7]
-
Aromatic C=C Stretch: The stretching vibrations within the aromatic ring itself give rise to a series of medium to sharp absorptions in the 1620–1450 cm⁻¹ region. For substituted benzenes, prominent peaks are expected near 1600 cm⁻¹ and 1500 cm⁻¹.
-
Aliphatic C-H Stretch: The CH₂ groups of the fused cyclobutane ring will exhibit symmetric and asymmetric stretching vibrations. These will appear as medium to strong peaks in the 3000–2850 cm⁻¹ region, just below the aromatic C-H stretches.
-
Fingerprint Region Vibrations (< 1400 cm⁻¹): This region will contain a complex series of peaks arising from C-H in-plane and out-of-plane bending, as well as skeletal vibrations of the entire bicyclic framework. The C-H out-of-plane bending vibrations (typically 900-675 cm⁻¹) are particularly useful for confirming the substitution pattern on the aromatic ring. The vibrations associated with the strained cyclobutane ring are also expected in this region.
Part 2: Predicted IR Spectrum Data Summary
The anticipated key vibrational frequencies for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Causality and Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Stretching of C-H bonds on the benzene ring. |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium to Strong | Asymmetric and symmetric stretching of CH₂ groups in the cyclobutane ring. |
| 2860 - 2800 | Aldehydic C-H Stretch | Weak to Medium | The higher frequency band of the characteristic aldehyde C-H stretch. May overlap with aliphatic C-H stretches. |
| 2760 - 2700 | Aldehydic C-H Stretch | Weak to Medium | The lower frequency, highly diagnostic band for aldehydes. Often appears as a distinct shoulder.[6] |
| 1710 - 1685 | C=O Carbonyl Stretch | Strong, Sharp | Lowered frequency due to conjugation with the aromatic ring, a hallmark of aromatic aldehydes.[9][10] |
| 1620 - 1450 | Aromatic C=C Stretch | Medium to Sharp | Skeletal vibrations of the benzene ring. Multiple bands are expected. |
| ~1200 | Ar-C Stretch | Medium | Stretching of the single bond between the aromatic ring and the carbonyl carbon. |
| 900 - 675 | Aromatic C-H Bend | Strong to Medium | Out-of-plane bending, characteristic of the aromatic substitution pattern. |
Part 3: Experimental Protocol for FTIR Analysis
This protocol outlines a self-validating workflow for obtaining a high-quality FTIR spectrum of this compound, which is noted to be a liquid or oil at room temperature.
Methodology: Attenuated Total Reflectance (ATR)
ATR is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible.
1. Instrument Preparation and Background Collection:
- Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.
- Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
- Acquire a background spectrum. This is a critical self-validating step; the resulting spectrum should be a flat line, free of significant peaks from atmospheric CO₂ and water vapor.
2. Sample Application:
- Place a single drop of this compound directly onto the center of the ATR crystal.
- Ensure the sample creates a thin, even film covering the crystal surface.
3. Data Acquisition:
- Set the data acquisition parameters:
- Spectral Range: 4000–400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).
- Initiate the sample scan.
4. Data Processing and Validation:
- The resulting spectrum should be automatically ratioed against the collected background.
- Apply an ATR correction if necessary (software-dependent) to make the spectrum appear similar to a traditional transmission spectrum.
- Perform a baseline correction to ensure all peaks originate from a flat baseline.
- Validation Check: Immediately verify the presence of the key diagnostic peaks predicted in Part 2. A strong, sharp peak between 1710-1685 cm⁻¹ (C=O stretch) and a weaker, distinct peak around 2720 cm⁻¹ (aldehyde C-H stretch) provide high confidence in the compound's identity and purity.
5. Cleaning:
- Thoroughly clean the ATR crystal with solvent to remove all traces of the sample, preparing the instrument for the next user.
Part 4: Visualization of Structure and Workflow
Visual aids are essential for clarifying molecular structure and experimental processes.
Caption: Molecular structure of the target analyte.
Caption: Self-validating workflow for FTIR-ATR analysis.
Conclusion
The infrared spectrum of this compound is defined by a combination of features from its aromatic aldehyde and strained benzocyclobutene moieties. The most definitive absorptions for rapid identification are the strong, conjugated carbonyl (C=O) stretch between 1710-1685 cm⁻¹ and the characteristic aldehydic C-H stretch appearing near 2720 cm⁻¹. Supported by absorptions from the aromatic and aliphatic C-H bonds and the complex fingerprint region, these peaks provide a robust basis for structural confirmation. The experimental workflow detailed herein provides a reliable and efficient method for obtaining a high-quality spectrum, ensuring data integrity for researchers and drug development professionals.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
Mass spectrometry of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Authored by: A Senior Application Scientist
Foreword: Unveiling a Strained System
This compound, a derivative of benzocyclobutene, is a molecule of significant interest in synthetic and materials chemistry.[1][2] Its structure, which marries an aromatic ring with a strained four-membered cyclobutene ring, imparts unique reactivity, making it a valuable building block for complex molecular architectures.[1][3] Understanding the precise structure and fragmentation behavior of this compound is paramount for quality control, reaction monitoring, and metabolite identification in drug development. Mass spectrometry stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[4][5] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, grounded in established principles and field-proven methodologies.
Foundational Molecular Characteristics
A robust mass spectrometric analysis begins with a clear understanding of the analyte's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [6][7] |
| Average Molecular Weight | 132.16 g/mol | [1][6][7] |
| Monoisotopic Mass | 132.057514874 Da | [6] |
| IUPAC Name | bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde | [6] |
| CAS Number | 112892-88-3 | [2][7] |
The presence of the aromatic ring, the aldehyde functional group, and the strained bicyclic system are the primary determinants of its mass spectrometric behavior.
Strategic Approach to Ionization and Analysis
The choice of ionization technique is critical and is dictated by the desired analytical outcome: detailed structural fragmentation or confirmation of the molecular ion.
Electron Ionization (EI) for Structural Elucidation
Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[8][9] This makes it the gold standard for structural elucidation and for creating searchable library spectra.[9] Given the thermal stability and volatility of this compound, Gas Chromatography (GC) is the preferred method for sample introduction.[8][10]
Experimental Protocol: GC-EI-MS
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Separation :
-
Column : A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injection Volume : 1 µL with a split ratio of 50:1.
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
-
MS Analysis :
-
Ion Source : Electron Ionization (EI).
-
Ionization Energy : 70 eV.[10]
-
Source Temperature : 230°C.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 40-300.
-
Electrospray Ionization (ESI) for Soft Ionization
While EI is ideal for fragmentation, "soft" ionization techniques are preferable for unambiguously identifying the molecular ion, especially in complex matrices. Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC), is a viable option. Although the target molecule is largely nonpolar, the aldehyde group provides a site for protonation, and its overall structure can promote surface activity in ESI droplets, enhancing ionization.[11][12][13]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
LC Separation :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A : Water + 0.1% formic acid.
-
Mobile Phase B : Acetonitrile + 0.1% formic acid.
-
Gradient : Start at 30% B, ramp to 95% B over 10 minutes.
-
Flow Rate : 0.3 mL/min.
-
-
MS Analysis :
-
Ion Source : Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage : 3.5 kV.
-
Gas Temperature : 325°C.
-
Nebulizer Pressure : 35 psi.
-
Expected Ion : [M+H]⁺ at m/z 133.0653.
-
Deciphering the Electron Ionization Mass Spectrum: A Predictive Analysis
The 70 eV EI mass spectrum is predicted to be rich in structural information. The key fragmentation pathways are rooted in the established behavior of aromatic aldehydes and strained ring systems.[14][15][16]
The Molecular Ion (M⁺•)
For aromatic aldehydes, the molecular ion peak is typically strong and readily observable.[14]
-
M⁺• at m/z 132 : The radical cation of this compound. Its presence and intensity confirm the molecular weight.
Primary Fragmentation Pathways
The initial fragmentation events are dictated by the most labile bonds and the formation of stable ions.
-
α-Cleavage (Loss of a Hydrogen Radical) : A common fragmentation for aldehydes, leading to a stable acylium ion.[15][17][18]
-
[M-H]⁺ at m/z 131 : This is often a very prominent peak in the spectra of aromatic aldehydes.
-
-
α-Cleavage (Loss of the Aldehyde Group) : Cleavage of the C-C bond between the aromatic ring and the carbonyl group.
-
[M-CHO]⁺ at m/z 103 : This results in the formation of a bicyclo[4.2.0]octa-1,3,5-trienyl cation.
-
-
Ring Opening and Rearrangement : The strained benzocyclobutene core is known to undergo thermal ring-opening to form an o-xylylene intermediate.[19] Under EI conditions, a similar rearrangement can occur in the molecular ion.
-
Loss of CO, then H : The [M-H]⁺ ion at m/z 131 can lose carbon monoxide to form an ion at m/z 103 . This ion corresponds to the bicyclo[4.2.0]octa-1,3,5-trienyl cation.
-
-
Fragmentation of the Bicyclic Core : The ion at m/z 103 can undergo further fragmentation. Drawing parallels from the mass spectrum of benzocyclobutene (C₈H₈, MW 104), which shows a major fragment at m/z 103 from the loss of a hydrogen atom, we can predict further breakdown.[20] A significant subsequent fragmentation would be the loss of acetylene (C₂H₂).
-
[C₈H₇ - C₂H₂]⁺ at m/z 77 : This corresponds to the stable phenyl cation.
-
The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.
Caption: Predicted EI fragmentation of this compound.
The Power of High-Resolution Mass Spectrometry (HRMS)
While nominal mass provides initial identification, HRMS is essential for unambiguous elemental formula confirmation.[21][22] By measuring mass with high accuracy (typically < 5 ppm), HRMS can distinguish between ions of the same nominal mass but different elemental compositions.[23][24]
| Ion | Nominal Mass (m/z) | Calculated Exact Mass |
| [M]⁺• | 132 | 132.05751 |
| [M-H]⁺ | 131 | 131.04969 |
| [M-CHO]⁺ | 103 | 103.05478 |
| [C₆H₅]⁺ | 77 | 77.03913 |
Using HRMS, the measured mass of a fragment ion can be used to calculate a unique elemental formula, thus validating the proposed fragmentation pathway.[24][25]
Advanced Structural Interrogation with Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS or MS²) provides the highest level of structural detail by allowing for the isolation and fragmentation of a specific ion from the initial mass spectrum.[26][27] This is invaluable for differentiating isomers and confirming fragmentation mechanisms.[4][28]
Workflow: MS/MS Analysis of the [M-H]⁺ Ion
-
Ion Selection : In the first stage of mass analysis (MS1), all ions are generated, and the [M-H]⁺ ion at m/z 131 is selectively isolated.
-
Fragmentation : The isolated m/z 131 ions are passed into a collision cell, where they are fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[28]
-
Fragment Analysis : The resulting fragment ions are analyzed in the second stage of mass analysis (MS2).
Caption: A typical tandem mass spectrometry (MS/MS) workflow.
For the [M-H]⁺ ion (m/z 131), the primary fragment observed in the MS2 spectrum would be the ion at m/z 103 , resulting from the neutral loss of 28 Da (carbon monoxide). This experiment would provide definitive proof that the loss of CO follows the initial loss of a hydrogen atom.
Conclusion: A Multi-faceted Analytical Strategy
The comprehensive mass spectrometric characterization of this compound requires a strategic, multi-faceted approach.
-
GC-EI-MS is the primary tool for structural elucidation, providing a detailed and reproducible fragmentation pattern that serves as a molecular fingerprint.
-
LC-ESI-MS offers a complementary method for gentle ionization, confirming the molecular weight via the [M+H]⁺ adduct.
-
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the parent molecule and its fragments with high confidence.
-
Tandem Mass Spectrometry (MS/MS) delivers the highest level of structural detail, enabling the confirmation of fragmentation pathways and the differentiation of isomers.
By integrating these techniques, researchers and drug development professionals can achieve an unambiguous and in-depth understanding of this unique and reactive molecule.
References
- 1. This compound | RUO [benchchem.com]
- 2. CAS 112892-88-3: 4-Carboxaldehydebenzocyclobutene [cymitquimica.com]
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- 5. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
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- 19. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 20. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 21. longdom.org [longdom.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
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- 28. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the strained ring in Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
An In-depth Technical Guide: Reactivity of the Strained Ring in Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Executive Summary
This compound, a substituted benzocyclobutene (BCB), is a molecule of significant interest in synthetic chemistry, materials science, and drug development. Its unique architecture, which fuses a thermodynamically stable aromatic ring with a kinetically labile, strained four-membered ring, dictates its reactivity.[1] The high ring strain of the cyclobutene moiety serves as a potent driving force for chemical transformations, primarily a characteristic thermal or photochemical electrocyclic ring-opening.[1][2][3] This process generates a highly reactive o-xylylene (or o-quinodimethane) intermediate, which acts as a versatile synthon for constructing complex polycyclic systems via cycloaddition reactions. The presence of a carbaldehyde group on the aromatic ring not only modulates the electronic properties and reactivity of the BCB core but also provides a crucial functional handle for subsequent synthetic elaborations.[4][5] This guide offers an in-depth exploration of the fundamental principles governing the reactivity of this strained ring system, detailing its primary reaction pathways, the influence of the aldehyde substituent, and its proven applications in the synthesis of pharmaceuticals and advanced materials.
The Benzocyclobutene Core: A Fusion of Aromaticity and Strain
The reactivity of this compound is fundamentally rooted in the concept of ring strain. Medium-sized and small rings exhibit instability when their bond angles deviate from the ideal values, leading to angle strain, and when eclipsing interactions between substituents arise, causing torsional strain.[3][6]
-
Angle Strain: The internal bond angles of the cyclobutane ring are compressed to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation creates substantial angle strain.[3]
-
Aromatic Fusion: The fusion to a benzene ring introduces further geometric constraints, contributing to a partial loss of aromaticity and increasing the overall strain energy of the system.[7]
This stored potential energy makes the four-membered ring susceptible to reactions that can relieve the strain, representing the primary chemical driver for the entire scaffold.[8] The aldehyde group, being electron-withdrawing, influences the electronic distribution within the aromatic ring, which can, in turn, affect the energy barrier for the ring-opening of the fused cyclobutene.[1][9][10]
Caption: Key structural components of the title compound.
The Core Reactive Pathway: Electrocyclic Ring-Opening to o-Xylylene
The hallmark reaction of the benzocyclobutene core is its transformation into an o-xylylene intermediate. This pericyclic reaction can be initiated thermally or photochemically, with each pathway governed by distinct stereochemical rules.
Thermal Ring-Opening
Upon heating to temperatures typically around 180 °C (though this can be influenced by substituents), benzocyclobutenes undergo a conrotatory electrocyclic ring-opening.[1][2] This process breaks the C-C bond of the cyclobutene ring and temporarily disrupts the aromaticity of the benzene ring to form the highly reactive o-xylylene diene.[2] The reaction is reversible, with the equilibrium favoring the more stable benzocyclobutene starting material; however, the transient o-xylylene can be efficiently trapped by a suitable dienophile in a subsequent reaction.[2]
The Woodward-Hoffmann rules predict this conrotatory pathway for a thermal 4π electron electrocyclic reaction.[1][7] Substituents on the cyclobutene ring can significantly lower the activation energy barrier (ΔG‡) for this process. Studies have shown that both electron-donating and electron-withdrawing groups can lower ΔG‡ compared to the unsubstituted parent BCB.[1]
Caption: Thermal electrocyclic ring-opening of a BCB derivative.
Photochemical Ring-Opening
Alternatively, the ring-opening can be initiated by UV irradiation.[1][11] In contrast to the thermal process, photochemical electrocyclic reactions of this nature are predicted to proceed via a disrotatory mechanism. This method provides an orthogonal approach to generating the o-xylylene intermediate under milder temperature conditions, which can be crucial for sensitive substrates.[12]
Synthetic Utility: Harnessing the Transient o-Xylylene
The synthetic power of this compound is realized by trapping the in situ-generated o-xylylene intermediate. The most common and effective trapping method is the [4+2] Diels-Alder cycloaddition.
Intermolecular Diels-Alder Reactions
The o-xylylene, with its conjugated diene system, readily reacts with a wide range of dienophiles (e.g., maleimides, acrylates, quinones) to form new, stable six-membered rings. This restores the aromaticity of the benzene ring and rapidly constructs complex polycyclic scaffolds.[2][13] The aldehyde group on the starting material is carried through the reaction sequence, providing a versatile anchor point for further chemical modifications in the final product.
Protocol: Representative Thermal Ring-Opening and Diels-Alder Trapping
Objective: To synthesize a polycyclic aromatic adduct from this compound and N-phenylmaleimide.
Causality: This protocol utilizes thermal energy to induce the electrocyclic ring-opening of the strained BCB core. The resulting o-xylylene is highly reactive and transient. To prevent its reversion to the starting material or undesired side reactions, it is immediately trapped in situ by an electron-deficient dienophile, N-phenylmaleimide, via an irreversible Diels-Alder reaction, which is thermodynamically driven by the re-aromatization of the benzene ring.
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Anhydrous, high-boiling solvent (e.g., o-dichlorobenzene or xylenes)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stirring plate and heat source
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous o-dichlorobenzene to dissolve the reagents (e.g., to a concentration of 0.1 M).
-
Reaction: Heat the reaction mixture to reflux (approx. 180 °C for o-dichlorobenzene) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.
Self-Validation: The success of the protocol is confirmed by characterization of the product (e.g., ¹H NMR, ¹³C NMR, HRMS) which should show the absence of the strained cyclobutene protons and the appearance of new signals corresponding to the newly formed six-membered ring, with the aldehyde functionality intact.
Caption: Workflow for a tandem ring-opening/Diels-Alder reaction.
Applications in Drug Discovery and Materials Science
The unique reactivity and structural rigidity of the benzocyclobutene scaffold make it a "privileged structure" in medicinal chemistry and a valuable monomer in materials science.[13]
Building Blocks for Pharmaceuticals
The BCB moiety is present in several natural products and approved drugs.[13][14] Its ability to act as a rigid, bioisosteric replacement for other aromatic systems is a key advantage in drug design. A prominent example is the heart-failure medication Ivabradine , which contains a benzocyclobutene core.[2][14][15] The synthesis of Ivabradine and its analogs often relies on the unique chemistry of BCB precursors.[16]
| Parameter | Unsubstituted BCB | Substituted BCB (e.g., with -NH₂) |
| Ring-Opening ΔG‡ | ~41 kcal/mol | 8-70% Lower than parent BCB[1] |
| Synthetic Utility | High | Enhanced/Tunable |
| Key Application | Polymer Precursor[2] | Drug Scaffolds (e.g., Ivabradine)[13] |
| Table 1. Comparative impact of substituents on Benzocyclobutene (BCB) reactivity. The presence of substituents can significantly lower the activation energy (ΔG‡) for ring-opening, making the chemistry more accessible under milder conditions. |
Advanced Polymers
The thermal ring-opening of BCBs to form o-xylylenes is a cornerstone of modern polymer chemistry. When BCB units are incorporated into polymer backbones or as end-caps, heating can initiate ring-opening and subsequent cycloaddition reactions between chains. This process creates highly stable, cross-linked polymer networks without the release of any volatile byproducts, which is a significant advantage in microelectronics for creating low-κ dielectric materials and photosensitive polymers.[1][2][13][17]
Conclusion
This compound is a powerful synthetic intermediate whose chemistry is dominated by the strain inherent in its fused four-membered ring. The controlled release of this strain through thermal or photochemical electrocyclic ring-opening provides reliable access to a transient o-xylylene diene. This intermediate can be harnessed in cycloaddition reactions to build molecular complexity with high efficiency. The carbaldehyde substituent further enhances the molecule's utility by providing an electronic handle to modulate reactivity and a functional group for downstream transformations. The continued exploration of this scaffold's reactivity is poised to yield new synthetic methodologies and novel molecular entities for applications ranging from life-saving pharmaceuticals to next-generation electronic materials.
References
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- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
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- 5. CAS 112892-88-3: 4-Carboxaldehydebenzocyclobutene [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP01695E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [chemeurope.com]
- 16. US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 17. experts.illinois.edu [experts.illinois.edu]
In-Depth Technical Guide: Electronic Properties of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, more commonly known as 3-formylbenzocyclobutene, represents a fascinating molecular scaffold where geometric strain and electronic perturbation intersect. The fusion of a four-membered cyclobutene ring to an aromatic benzene core creates a system of significant interest for its unique reactivity and potential as a versatile building block in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive analysis of its core electronic properties, synthesizing theoretical principles with experimental observations to offer actionable insights for researchers. We will explore the molecule's structural characteristics, delve into its nuanced electronic landscape—including molecular orbital analysis and aromaticity—and detail its characteristic reactivity, particularly the thermally induced electrocyclic ring-opening. Furthermore, we will contextualize these properties within the landscape of drug discovery and outline key experimental and computational protocols for its study.
Introduction: The Intersection of Strain and Aromaticity
The benzocyclobutene (BCB) framework is distinguished by a thermodynamically stable benzene ring fused to a kinetically labile four-membered ring.[3] This structural dichotomy imparts a unique set of chemical properties, most notably the propensity to undergo thermal ring-opening to form a highly reactive o-xylylene intermediate.[4] This reactivity has established BCB derivatives as valuable synthons for constructing complex polycyclic systems and as crosslinking agents in polymer science.[3][5][6]
The introduction of a 3-carbaldehyde (-CHO) group onto the benzocyclobutene core introduces a powerful electronic perturbation. As a meta-directing, electron-withdrawing group, the aldehyde functionality modulates the electron density of the aromatic ring and influences the energetics of the entire bicyclic system. Understanding these electronic modulations is paramount for predicting the molecule's reactivity, spectroscopic behavior, and potential biological interactions. This guide serves to elucidate these properties, providing a foundational understanding for professionals seeking to harness the potential of this unique molecular architecture.
Molecular Structure and Synthesis
2.1. Structural Features
The core structure of Bicyclo[4.2.0]octa-1,3,5-triene consists of a planar benzene ring fused to a non-planar cyclobutene ring. X-ray crystallographic studies of the parent BCB show a shortening of the benzene bonds adjacent to the annulated ring, a direct consequence of the strain imposed by the four-membered ring.[7] The aldehyde group at the C-3 position is conjugated with the aromatic π-system, influencing bond lengths and the overall electron distribution.
2.2. Synthetic Approaches
The synthesis of substituted benzocyclobutenes can be challenging due to the sensitivity of the strained four-membered ring to acidic conditions and high temperatures.[8] However, modern synthetic methods have provided viable routes. A prominent strategy involves the palladium-catalyzed C-H activation of methyl groups on appropriately substituted precursors.[9] Another effective method is the [2+2] cycloaddition of a benzyne intermediate with an appropriate alkene.[10]
The diagram below illustrates a generalized synthetic workflow for accessing substituted benzocyclobutenes, a strategy that can be adapted for the synthesis of the target 3-formyl derivative.
Caption: Generalized workflow for benzocyclobutene synthesis via C-H activation.
In-Depth Electronic Properties Analysis
The electronic character of 3-formylbenzocyclobutene is a complex interplay between the aromaticity of the benzene ring, the strain of the cyclobutene ring, and the electron-withdrawing nature of the aldehyde substituent.
3.1. Aromaticity and Ring Strain
The benzene moiety of BCB retains significant aromatic character, which is the dominant stabilizing factor for the closed-ring form. Computational studies using metrics like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) confirm this.[11] NICS values, which measure magnetic shielding, are a key indicator of aromaticity.[11][12]
However, the fusion of the cyclobutene ring introduces considerable strain and causes a partial loss of aromaticity compared to unsubstituted benzene.[13] This is geometrically evident in the bond length alterations within the six-membered ring.[7] The energy cost of this partial dearomatization is a critical component of the overall stability and reactivity profile of the molecule.[13]
3.2. Molecular Orbitals and the Influence of the Carbonyl Group
A Frontier Molecular Orbital (FMO) analysis is crucial for understanding the molecule's reactivity.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the electron-rich aromatic ring. Its energy level dictates the molecule's susceptibility to electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is significantly influenced by the electron-withdrawing carbaldehyde group. Its energy is lowered, and its density is concentrated around the carbonyl carbon and the aromatic ring. This lowered LUMO energy makes the molecule more susceptible to nucleophilic attack, particularly at the carbonyl carbon.
Computational methods, such as Density Functional Theory (DFT), are indispensable for accurately modeling these orbitals and predicting sites of reactivity.[14] The presence of the aldehyde group withdraws electron density from the aromatic ring via resonance and inductive effects, making the ring more electron-deficient than the parent BCB.
Caption: Key factors influencing the electronic properties of 3-formylbenzocyclobutene.
Reactivity and Potential Applications
4.1. The Electrocyclic Ring-Opening Reaction
The hallmark reaction of benzocyclobutenes is the thermally induced, conrotatory electrocyclic ring-opening to form an o-xylylene (or o-quinodimethane) intermediate.[4][15] This process temporarily disrupts the aromaticity of the benzene ring, making it a high-energy transformation that typically requires temperatures above 180°C for the parent BCB.[4]
The o-xylylene intermediate is a highly reactive diene, which readily participates in cycloaddition reactions (e.g., Diels-Alder) with available dienophiles. In the absence of an external trapping agent, it will dimerize or oligomerize.[10] This reactivity is the basis for the use of BCB derivatives in creating thermoset polymers with excellent dielectric and thermal properties, widely used in microelectronics.[5][6][16]
The electronic nature of substituents on the ring system can significantly alter the activation energy for this ring-opening.[3] While a comprehensive study on the 3-formyl derivative is not widely published, general principles suggest that the electron-withdrawing aldehyde group would influence the transition state energy of the ring-opening process. Computational studies are essential to precisely quantify this effect.[3]
4.2. Applications in Drug Development
The benzocyclobutene scaffold is a privileged structure found in several pharmacologically active compounds.[1][4] Its rigid, well-defined geometry makes it an attractive building block for designing molecules that can fit into specific protein binding pockets.
-
Scaffold for Novel Therapeutics: The BCB moiety has been incorporated into molecules with diverse biological activities, including general anesthetics and potential anti-inflammatory agents.[4][17] Recently, benzocyclobutane-C-glycosides have been developed as potent and orally active dual inhibitors of SGLT1/SGLT2 for the treatment of metabolic syndrome.[18]
-
Bioisostere and Conformational Lock: The strained ring system can be used to lock rotatable bonds in a specific conformation, reducing the entropic penalty of binding to a biological target. This strategy is frequently employed in drug design to enhance potency and selectivity.
-
Gateway to Complex Molecules: The ring-opening/cycloaddition cascade provides a powerful synthetic route to complex polycyclic structures that are common in natural products and medicinal compounds.[2]
The 3-formyl group on the BCB core provides a versatile chemical handle. It can be readily converted into other functional groups (e.g., alcohols, amines, carboxylic acids) or used in reactions like reductive amination, allowing for the facile generation of compound libraries for screening in drug discovery programs.
Experimental and Computational Protocols
5.1. Protocol: Synthesis via C-H Activation
This protocol is a generalized adaptation based on established literature.[9]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the substituted toluene precursor (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri-tert-butylphosphine (PtBu₃, 0.1 eq).
-
Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired benzocyclobutene derivative.
5.2. Protocol: Computational Analysis of Electronic Properties (DFT)
-
Structure Optimization: Build the 3D structure of 3-formylbenzocyclobutene. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-31G(d,p)).[3][13] Confirm that a true energy minimum has been reached by performing a frequency calculation (no imaginary frequencies).
-
Molecular Orbital Analysis: From the optimized geometry, calculate and visualize the HOMO and LUMO. Analyze their energies and spatial distributions to predict sites for electrophilic and nucleophilic attack.
-
Aromaticity Indices: Perform NICS calculations by placing a ghost atom (Bq) at the center of the six-membered ring.[11] Calculate the magnetic shielding tensor at this point; the negative of the isotropic value (NICS(0)) and the value 1 Å above the plane (NICS(1)) are key indicators. A more negative value indicates stronger aromaticity.
-
Electrostatic Potential Mapping: Calculate the electrostatic potential (ESP) and map it onto the electron density surface. This visualization highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Transition State Search: To study the ring-opening reaction, perform a transition state search (e.g., using the QST2/QST3 or Berny optimization algorithm) for the electrocyclic reaction pathway to the o-xylylene intermediate. Calculate the activation energy barrier from the energies of the reactant and the transition state structure.
Data Summary
| Property | Description | Significance |
| Molecular Formula | C₉H₈O | Basic molecular identity. |
| Core Structure | Bicyclo[4.2.0]octa-1,3,5-triene | Fused aromatic and strained aliphatic ring system. |
| Key Functional Group | 3-Carbaldehyde (-CHO) | Electron-withdrawing group, modulates electronics and provides a synthetic handle. |
| Dominant Reactivity | Thermal Electrocyclic Ring-Opening | Forms highly reactive o-xylylene intermediate; fundamental to its use in polymer and synthetic chemistry.[4][10] |
| Aromaticity | Significant, but reduced vs. Benzene | The balance between aromatic stabilization and ring strain dictates stability and reactivity.[13] |
| Potential Applications | Microelectronics, Drug Discovery | Used as a polymer precursor and a rigid scaffold for bioactive molecules.[2][16][18] |
Conclusion
This compound is a molecule defined by the compelling interplay of structural strain and electronic effects. Its benzocyclobutene core provides a unique reactive profile dominated by a thermally accessible ring-opening, while the 3-formyl substituent finely tunes the electronic landscape and offers a versatile point for synthetic elaboration. This combination of features makes it a valuable scaffold for the development of advanced polymers and a promising building block for the design of novel therapeutics. A thorough understanding of its electronic properties, grounded in both experimental data and robust computational modeling, is the key to unlocking its full potential in these diverse fields of research.
References
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- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 5. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
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- 8. researchgate.net [researchgate.net]
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- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. The application of aromaticity and antiaromaticity to reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP01695E [pubs.rsc.org]
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- 18. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic chemical reactions of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
An In-Depth Technical Guide to the Core Chemical Reactions of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Introduction: A Molecule of Dual Reactivity
This compound, more commonly known as benzocyclobutene-3-carbaldehyde, is a structurally intriguing synthetic intermediate that holds significant value in organic chemistry, materials science, and medicinal chemistry.[1] Its unique architecture is characterized by two key features: a highly strained bicyclo[4.2.0]octatriene core and a reactive carbaldehyde functional group.[1] The fused ring system consists of a stable benzene ring fused to a kinetically labile four-membered cyclobutene ring.[2] This duality imparts a rich and versatile chemical personality to the molecule, allowing it to serve as a linchpin in the synthesis of complex molecular frameworks, novel polymers, and pharmacologically relevant scaffolds.[1][3][4]
This guide provides an in-depth exploration of the fundamental chemical reactions of this compound, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals. We will dissect the reactivity of its two primary domains: the aldehyde group and the strained bicyclic core.
Caption: Core structure highlighting the two primary reactive centers.
Part 1: Chemistry of the Aldehyde Functional Group
The exocyclic aldehyde group (-CHO) is a classic electrophilic center, readily participating in a host of well-established transformations. These reactions provide a direct pathway for functional group interconversion, chain extension, and the introduction of new stereocenters.
Oxidation to Carboxylic Acid
The aldehyde can be efficiently oxidized to the corresponding carboxylic acid, bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid, a valuable intermediate for amide couplings and other derivatizations.[1][4][5] The choice of oxidant is critical to ensure high conversion without compromising the strained bicyclic core.
Causality of Experimental Design: Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation.[1] The reaction is typically run under aqueous or buffered conditions to facilitate the oxidation process and manage the reactivity of the chosen reagent. Mild heating may be employed to drive the reaction to completion, but excessive temperatures should be avoided to prevent premature ring-opening of the benzocyclobutene core.
Experimental Protocol: Oxidation with KMnO₄
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as acetone/water.
-
Oxidant Addition: Cool the solution in an ice bath and add a solution of potassium permanganate (approx. 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Isolation: Filter the mixture to remove MnO₂. Acidify the filtrate with dilute HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.
| Parameter | Condition | Yield (%) | Reference |
| Oxidant | KMnO₄ or CrO₃ | Typically >80% | [1] |
| Solvent | Acetone/Water | ||
| Temperature | 0 °C to Room Temp. |
Reduction to Primary Alcohol
Reduction of the aldehyde yields bicyclo[4.2.0]octa-1,3,5-triene-3-methanol, converting the electrophilic carbonyl into a nucleophilic alcohol suitable for etherification, esterification, or as a precursor for halides.[1][4]
Causality of Experimental Design: Mild hydride reagents such as sodium borohydride (NaBH₄) are ideal for this transformation.[4] NaBH₄ is selective for aldehydes and ketones and is compatible with a wide range of solvents, most commonly protic solvents like methanol or ethanol, where it exhibits excellent reactivity and safety. The reaction is typically rapid and clean.
Experimental Protocol: Reduction with NaBH₄
-
Setup: Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, approx. 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute aqueous HCl at 0 °C until the bubbling ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude alcohol, which can be purified by silica gel chromatography.
Nucleophilic Addition: Grignard & Wittig Reactions
Nucleophilic addition reactions are paramount for carbon-carbon bond formation, enabling the construction of more complex molecular skeletons.
Grignard reagents (R-MgX) are powerful carbon nucleophiles that attack the carbonyl carbon to form secondary alcohols after an acidic workup.[6] This reaction provides a robust method for introducing alkyl, aryl, or vinyl substituents.
Caption: General mechanism for the Grignard reaction.
Experimental Protocol: Synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol This protocol is adapted from a reported synthesis.[7]
-
Grignard Preparation: Prepare the Grignard reagent from 2-bromoadamantane and magnesium turnings in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0-5 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography on silica gel to isolate the target secondary alcohol.
The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes with high regioselectivity.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), proceeding through a characteristic four-membered oxaphosphetane intermediate.[10][11]
Caption: Workflow for the Wittig olefination reaction.
Experimental Protocol: General Wittig Olefination
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the desired triphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath) or 0 °C, depending on the base. Add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 1 hour.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product often contains triphenylphosphine oxide as a major byproduct. Purify by column chromatography to isolate the desired alkene.
Part 2: Chemistry of the Bicyclo[4.2.0]octa-1,3,5-triene Core
The defining feature of the benzocyclobutene (BCB) core is its propensity to undergo thermally induced electrocyclic ring-opening. This transformation unlocks a powerful synthetic pathway that is central to the application of this molecular scaffold.
Thermal Electrocyclic Ring-Opening
Upon heating (typically >180 °C for the parent BCB), the strained four-membered ring undergoes a conrotatory ring-opening to form a highly reactive, non-aromatic o-xylylene (also known as o-quinodimethane) intermediate.[2][3] This process is a reversible equilibrium; however, the destruction of the benzene ring's aromaticity strongly favors the closed, benzocyclobutene form.[3]
Caption: Thermal equilibrium between benzocyclobutene and the o-xylylene intermediate.
The true synthetic utility of this reaction lies in trapping the transient o-xylylene intermediate in situ.
In Situ Trapping via [4+2] Cycloaddition
The generated o-xylylene is an excellent diene for Diels-Alder reactions. In the presence of a suitable dienophile, it can be efficiently trapped in a [4+2] cycloaddition, which restores the aromaticity of the benzene ring and forges a new, annulated six-membered ring.[3][12] This sequence provides a powerful method for constructing complex polycyclic systems.
Caption: Tandem ring-opening and Diels-Alder cycloaddition workflow.
Experimental Protocol: Thermal Ring-Opening and Diels-Alder Trapping
-
Setup: Combine this compound (1.0 eq) and a suitable dienophile (e.g., N-phenylmaleimide, 1.5-2.0 eq) in a high-boiling, inert solvent such as o-dichlorobenzene or diphenyl ether in a sealed tube or a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to a temperature sufficient to induce ring-opening (e.g., 180-220 °C). The optimal temperature and time depend on the specific substituents and dienophile used.
-
Monitoring: Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of the cycloadduct.
-
Isolation: After cooling to room temperature, the solvent can be removed under high vacuum, or the product can be precipitated by adding a non-polar solvent like hexanes.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the pure Diels-Alder adduct.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a testament to the power of structural complexity in chemical synthesis. Its dual reactivity allows for orthogonal chemical manipulations: the aldehyde handle provides access to a wide array of functional groups through traditional carbonyl chemistry, while the strained benzocyclobutene core serves as a latent o-xylylene, poised to engage in powerful cycloaddition reactions for the rapid construction of intricate polycyclic architectures. This unique combination of features ensures its continued role as a valuable building block for innovation in drug discovery, materials science, and synthetic methodology.
References
- 1. This compound | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into Bicyclo[4.2.0]octa-1,3,5-triene Systems: A Technical Guide for Researchers
Introduction: The Duality of a Strained Ring System
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a fascinating bicyclic hydrocarbon that holds a unique position in organic chemistry.[1] Its structure, featuring a benzene ring fused to a strained cyclobutane ring, imparts a compelling duality of thermodynamic stability from the aromatic moiety and kinetic reactivity stemming from the four-membered ring. This inherent strain is the wellspring of its rich and diverse chemistry, making it a valuable building block in organic synthesis, polymer science, and medicinal chemistry.[2][3]
This technical guide provides an in-depth exploration of the theoretical underpinnings of bicyclo[4.2.0]octa-1,3,5-triene systems. We will delve into its electronic structure, the computational methodologies best suited for its study, its characteristic reactivity, and its applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular scaffold.
Electronic Structure: A Tale of Two Fused Rings
The fusion of an aromatic benzene ring with an anti-aromatic cyclobutadiene moiety in its conceptual precursor, benzocyclobutadiene, leads to a unique electronic landscape in bicyclo[4.2.0]octa-1,3,5-triene. While the benzene ring retains a significant degree of its aromatic character, the fusion with the strained four-membered ring induces notable electronic perturbations.
Molecular Orbitals and Aromaticity
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of bicyclo[4.2.0]octa-1,3,5-triene. An analysis of the frontier molecular orbitals (FMOs) is crucial to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of its behavior in pericyclic reactions.
A qualitative molecular orbital diagram illustrates the interaction between the π-system of the benzene ring and the σ-orbitals of the cyclobutane ring. This interaction leads to a modification of the electronic structure compared to benzene, with a notable impact on the energies and localizations of the frontier orbitals. Computational analyses have quantified the effects of substituents on the electronic structure, finding that the energy difference between the closed (bicyclo[4.2.0]octa-1,3,5-triene) and open (o-xylylene) forms is largely dictated by the electronic properties of the open form.
Ring Strain: The Driving Force of Reactivity
The primary contributor to the reactivity of bicyclo[4.2.0]octa-1,3,5-triene is the significant ring strain inherent in the cyclobutane ring. This strain energy can be quantified computationally using methods such as isodesmic and homodesmotic reactions, which allow for the isolation of the energetic contribution of the strained ring. This stored energy provides a potent thermodynamic driving force for reactions that lead to the opening of the four-membered ring.
Reactivity Profile: The Gateway to Molecular Complexity
The chemistry of bicyclo[4.2.0]octa-1,3,5-triene is dominated by its propensity to undergo thermal ring-opening to form the highly reactive intermediate, o-xylylene. This electrocyclic reaction is a concerted, conrotatory process, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[4]
Thermal Ring-Opening to o-Xylylene
Upon heating to temperatures around 180 °C, bicyclo[4.2.0]octa-1,3,5-triene undergoes a reversible ring-opening to generate o-xylylene.[1] This process temporarily disrupts the aromaticity of the benzene ring, making the reverse reaction favorable.[1] However, the transient o-xylylene is an excellent diene that can be trapped in situ by a variety of dienophiles in Diels-Alder reactions.[4]
Caption: Thermal ring-opening of bicyclo[4.2.0]octa-1,3,5-triene.
Diels-Alder Reactions of o-Xylylene
The in situ generation of o-xylylenes from bicyclo[4.2.0]octa-1,3,5-triene precursors is a powerful synthetic strategy for the construction of complex polycyclic systems. The high reactivity of o-xylylene as a diene allows it to readily participate in [4+2] cycloaddition reactions with a wide range of dienophiles. The driving force for these reactions is the re-aromatization of the benzene ring in the product.[4]
Computational studies have been employed to investigate the mechanism and selectivity of these Diels-Alder reactions. DFT calculations can predict the activation energies and reaction thermodynamics, providing valuable insights into the feasibility and outcome of these transformations. For instance, theoretical studies on the Diels-Alder reaction of o-xylylene with various dienophiles can elucidate the factors controlling the regio- and stereoselectivity of the cycloaddition.
Caption: Diels-Alder cycloaddition of in situ generated o-xylylene.
Computational Methodologies: A Protocol for Theoretical Investigation
The theoretical study of bicyclo[4.2.0]octa-1,3,5-triene systems requires robust computational methods to accurately describe their electronic structure and reactivity. The following protocol outlines a recommended approach for researchers in this field.
Recommended Computational Protocol
-
Geometry Optimization and Frequency Calculations:
-
Method: Density Functional Theory (DFT) is a suitable starting point. Functionals such as B3LYP have been commonly used; however, range-separated functionals like ωB97XD or M06-2X may provide better accuracy for reaction barriers.[5] For studies focusing on electronic effects, the PBE0 functional has been shown to be preferable to B3LYP for substituted cyclobutene-like rings.
-
Basis Set: A Pople-style basis set such as 6-31G(d) is often adequate for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended.
-
Software: Gaussian, ORCA, or other quantum chemistry packages can be used.
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Electronic Structure Analysis:
-
Molecular Orbitals: Visualize the HOMO, LUMO, and other relevant molecular orbitals to understand the electronic distribution and predict reactivity.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to gain insights into hybridization, charge distribution, and hyperconjugative interactions.
-
Aromaticity Indices: Calculate aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) to quantify the degree of aromaticity in the benzene ring.
-
-
Reaction Pathway Analysis:
-
Transition State Searching: Locate transition states for reactions of interest (e.g., ring-opening, Diels-Alder reactions) using methods like the Berny algorithm or QST2/QST3 in Gaussian.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the desired reactants and products.
-
Activation Energy and Reaction Energy Calculation: Calculate the activation energies and reaction energies to predict the kinetics and thermodynamics of the reaction.
-
Caption: A recommended computational workflow for studying bicyclo[4.2.0]octa-1,3,5-triene systems.
Spectroscopic Properties: Theoretical and Experimental Correlation
Computational chemistry can be a powerful tool for predicting and interpreting the spectroscopic properties of bicyclo[4.2.0]octa-1,3,5-triene and its derivatives.
| Spectroscopic Technique | Theoretical Prediction | Key Experimental Features for Derivatives |
| ¹H NMR | Chemical shifts and coupling constants can be calculated using the GIAO method. | Aromatic protons typically appear in the range of 7.11–7.50 ppm. The benzylic protons of the cyclobutane ring are also characteristic.[6] |
| ¹³C NMR | Chemical shifts can be predicted with good accuracy. | Signals for the carbons of the cyclobutene ring in derivatives have been observed around 29.83 and 29.95 ppm.[6] |
| IR Spectroscopy | Vibrational frequencies and intensities can be calculated. | Characteristic C-H and C=C stretching frequencies for the aromatic ring, and C-H stretching for the cyclobutane ring. |
| UV-Vis Spectroscopy | Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT). | Absorption maxima related to the π-π* transitions of the aromatic system. |
Applications in Drug Discovery and Development
The unique structural and reactive properties of bicyclo[4.2.0]octa-1,3,5-triene have made it an attractive scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to orient substituents in a well-defined manner, which is advantageous for optimizing interactions with biological targets.
A number of bioactive natural products and medicinally relevant molecules incorporate the bicyclo[4.2.0]octa-1,3,5-triene moiety.[2][3] Its derivatives have shown a range of pharmacological activities, highlighting the potential of this scaffold in drug design.
| Compound/Class | Therapeutic Area/Application | Reference |
| Ivabradine | Heart failure | [7] |
| S33005 | Pharmacological tool | [1] |
| TCB-2, Tomscaline | Psychedelic drugs (research) | [1] |
| Novel Anesthetics | General anesthetics | [8] |
The ability to functionalize the bicyclo[4.2.0]octa-1,3,5-triene core through its thermal ring-opening and subsequent cycloaddition reactions provides a versatile platform for the synthesis of diverse compound libraries for drug screening. Recent advances in synthetic methodologies, such as palladium-catalyzed C-H activation, have further expanded the accessibility of diverse BCB scaffolds for drug discovery.[7]
Conclusion
Bicyclo[4.2.0]octa-1,3,5-triene and its derivatives represent a class of compounds with a rich theoretical and synthetic chemistry. The interplay between the aromaticity of the benzene ring and the strain of the cyclobutane ring governs its unique reactivity, making it a valuable tool for the construction of complex molecular architectures. Theoretical and computational studies are indispensable for a deep understanding of these systems, enabling the prediction of their electronic properties, reactivity, and spectroscopic signatures. As our understanding of this remarkable scaffold continues to grow, so too will its applications in the development of novel therapeutics and advanced materials.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: An Application Note for Advanced Research
This comprehensive guide provides detailed application notes and protocols for the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a valuable synthetic intermediate in organic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of a Strained Bicyclic Aldehyde
This compound, also known as benzocyclobutene-4-carbaldehyde, is a fascinating molecule characterized by a strained four-membered ring fused to a benzene ring.[1] This unique structural motif imparts significant reactivity, making it a versatile building block for the synthesis of complex organic molecules and polymers. The inherent ring strain of the cyclobutene moiety facilitates thermal ring-opening to form a highly reactive o-xylylene intermediate, which can readily participate in Diels-Alder reactions. This reactivity is central to its application in the development of advanced polymers and materials with desirable thermal and electronic properties. The presence of the aldehyde functional group provides a convenient handle for further chemical transformations, allowing for its incorporation into a wide array of molecular architectures.
Strategic Approaches to Synthesis
Two primary synthetic strategies are presented for the preparation of this compound: a Grignard-based formylation and the Vilsmeier-Haack reaction. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific requirements of the research project.
Method 1: Grignard Reagent Formylation
This approach is a reliable and well-established method that proceeds in two key stages: the preparation of a Grignard reagent from a halogenated benzocyclobutene precursor, followed by its reaction with a formylating agent.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a direct method for the formylation of electron-rich aromatic compounds.[2][3][4][5] This one-pot procedure utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce an aldehyde group onto the benzocyclobutene ring.
Experimental Protocols
Protocol 1: Synthesis of the Precursor - 4-Bromobenzocyclobutene
The synthesis of the target molecule via the Grignard route necessitates the preparation of 4-bromobenzocyclobutene.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), and its derivatives are highly valued synthetic intermediates in organic chemistry and materials science.[1][2] The unique structural feature of a strained four-membered ring fused to an aromatic system imparts significant reactivity, making BCBs versatile building blocks for complex molecular architectures.[3][4] Upon thermal activation, the cyclobutene ring undergoes an electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate, which can readily participate in Diels-Alder reactions.[3][4] This reactivity has been harnessed in the synthesis of natural products, pharmaceuticals, and advanced polymers with applications in microelectronics and MEMS.[3][5]
The introduction of a carbaldehyde group at the 3-position of the benzocyclobutene scaffold, yielding Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, provides a key functional handle for further molecular elaboration. This aldehyde can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions.[1] This application note provides a detailed protocol for the synthesis of this important building block utilizing a Grignard reaction, a robust and well-established method for C-C bond formation.
Mechanistic Insights: The Grignard Reaction for Formylation
The synthesis of this compound is achieved through a two-step process commencing with the formation of a Grignard reagent, followed by its reaction with a suitable formylating agent.
-
Formation of the Grignard Reagent: The process begins with the reaction of a halogenated benzocyclobutene, typically 3-bromobicyclo[4.2.0]octa-1,3,5-triene, with magnesium metal in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).[1] The magnesium inserts into the carbon-bromine bond, generating the highly nucleophilic organomagnesium species, Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmagnesium bromide.[6] This reaction is sensitive to moisture and protic solvents, which will quench the Grignard reagent.[7][8]
-
Formylation: The newly formed Grignard reagent is then treated with an electrophilic formylating agent. A common and effective choice is N,N-dimethylformamide (DMF).[1][9] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF.[10] This addition reaction forms a tetrahedral intermediate, which subsequently collapses to furnish the desired aldehyde after an acidic workup.[1] The acidic workup also serves to quench any unreacted Grignard reagent.
Figure 1: Reaction mechanism for the synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from 3-bromobicyclo[4.2.0]octa-1,3,5-triene. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobicyclo[4.2.0]octa-1,3,5-triene | ≥98% | Commercially Available | --- |
| Magnesium turnings | --- | Commercially Available | Activate before use. |
| Iodine | Reagent | Commercially Available | For Grignard initiation. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available | Dry over sodium/benzophenone. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | --- |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | --- | For workup. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For column chromatography. |
Step-by-Step Procedure
Part A: Grignard Reagent Preparation
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a nitrogen flow until violet iodine vapors are observed. This process activates the magnesium surface. Allow the flask to cool.
-
Initiation of Grignard Reaction: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-bromobicyclo[4.2.0]octa-1,3,5-triene (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining solution of 3-bromobicyclo[4.2.0]octa-1,3,5-triene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the consumption of most of the magnesium and the formation of a grayish solution.
Part B: Formylation and Workup
-
Reaction with DMF: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. In a separate flask, prepare a solution of anhydrous DMF (1.1 equivalents) in anhydrous THF. Slowly add the DMF solution to the Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C to minimize side reactions.[1]
-
Reaction Completion: After the addition of DMF is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[1]
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker containing a stirred solution of 1 M hydrochloric acid at 0 °C.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[1] Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Part C: Purification
-
Column Chromatography: Purify the crude product by column chromatography on silica gel.[1] Elute with a gradient of hexane and ethyl acetate to yield the pure this compound.
Figure 2: Experimental workflow diagram.
Troubleshooting and Key Considerations
-
Failure of Grignard Initiation: This is a common issue. Ensure all glassware is scrupulously dry and the THF is anhydrous.[7] Crushing the magnesium turnings with a glass rod can help to expose a fresh surface. A small amount of pre-formed Grignard reagent can also be used as an initiator.
-
Low Yield: The presence of moisture is the primary cause of low yields as it quenches the Grignard reagent.[8] Overheating during the addition of the alkyl halide can lead to side reactions such as Wurtz coupling.[11][12]
-
Side Products: During the formylation step, addition of the Grignard reagent to the newly formed aldehyde can lead to a secondary alcohol byproduct. Maintaining a low temperature (0 °C) during the addition of DMF helps to minimize this side reaction.[1]
Conclusion
The Grignard reaction provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formylation step, are critical for achieving high yields of the desired product. The resulting aldehyde is a versatile intermediate for the synthesis of a wide range of more complex molecules for applications in medicinal chemistry and materials science.
References
- 1. This compound | RUO [benchchem.com]
- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. scispace.com [scispace.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Vilsmeier-Haack Formylation of Benzocyclobutene: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Benzocyclobutene-4-carboxaldehyde
Benzocyclobutene (BCB) and its derivatives are valuable building blocks in organic synthesis, renowned for their unique reactivity stemming from the strained four-membered ring fused to an aromatic system.[1][2] This strained ring can be thermally induced to open, forming a highly reactive o-xylylene intermediate, which readily participates in cycloaddition reactions.[1] This property makes BCB derivatives, such as benzocyclobutene-4-carboxaldehyde, powerful precursors for the synthesis of complex polycyclic and heterocyclic structures, which are often scaffolds for pharmacologically active molecules and advanced materials.[1][3][4][5][6] The formyl group serves as a versatile handle for a wide array of chemical transformations, further enhancing the synthetic utility of the benzocyclobutene core.
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of benzocyclobutene, a powerful method for introducing a formyl group onto the aromatic ring. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for successful synthesis.
The Vilsmeier-Haack Reaction: Mechanism and Key Considerations
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction employs a Vilsmeier reagent, a highly electrophilic chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][9][10]
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium chloride, also known as the Vilsmeier reagent.[11][12]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of benzocyclobutene attacks the electrophilic carbon of the Vilsmeier reagent. This step results in the formation of a sigma complex intermediate.
-
Rearomatization: A base, typically DMF from the reaction mixture, removes a proton from the sigma complex, restoring the aromaticity of the benzene ring and forming an iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the desired benzocyclobutene-4-carboxaldehyde.[7][9]
Causality in Experimental Design: Why the Vilsmeier-Haack Reaction is Suited for Benzocyclobutene
The benzocyclobutene ring system, while strained, possesses an aromatic ring that is sufficiently electron-rich to undergo electrophilic aromatic substitution. The Vilsmeier reagent is a relatively mild electrophile compared to those generated in Friedel-Crafts acylations, which often require strong Lewis acids that could potentially promote unwanted side reactions with the strained cyclobutene ring.[12] The Vilsmeier-Haack reaction conditions are generally moderate, which is crucial to avoid the thermal ring-opening of the benzocyclobutene core, a process that typically occurs at temperatures above 180°C.[1]
Experimental Protocol: Synthesis of Benzocyclobutene-4-carboxaldehyde
This protocol outlines a representative procedure for the Vilsmeier-Haack formylation of benzocyclobutene.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Benzocyclobutene | Reagent | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | Reagent | Commercially Available | Handle in a fume hood with appropriate personal protective equipment. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Anhydrous magnesium sulfate | Commercially Available | ||
| Diethyl ether | Reagent | Commercially Available | |
| Hexanes | Reagent | Commercially Available |
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.
-
-
Formylation Reaction:
-
Dissolve benzocyclobutene (1.0 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of benzocyclobutene to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford benzocyclobutene-4-carboxaldehyde as a colorless oil.
-
Expected Yield and Characterization
A typical yield for this reaction is in the range of 70-85%. The product can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizing the Process
Reaction Mechanism
Caption: Vilsmeier-Haack Reaction Mechanism.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Troubleshooting and Field-Proven Insights
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Slow, dropwise addition of POCl₃ to DMF at 0°C is crucial to prevent side reactions and decomposition of the reagent.
-
Substrate Reactivity: While benzocyclobutene is reactive enough for this transformation, substrates with strong electron-withdrawing groups on the aromatic ring may require more forcing conditions (higher temperatures or longer reaction times). Conversely, highly activated systems may undergo formylation at lower temperatures.
-
Workup Procedure: The quenching of the reaction mixture with ice should be done carefully and with vigorous stirring to dissipate the heat generated. Slow and controlled neutralization is also important to avoid excessive foaming.
Conclusion
The Vilsmeier-Haack formylation of benzocyclobutene is a reliable and efficient method for the synthesis of benzocyclobutene-4-carboxaldehyde, a versatile intermediate in organic synthesis. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can successfully employ this reaction to access this valuable building block for the development of novel molecules with potential applications in medicinal chemistry and materials science.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
The Strategic Application of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde in Diels-Alder Reactions: A Guide for Advanced Synthesis
For Immediate Release
Senior Application Scientist Commentary: The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency in constructing complex cyclic systems. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a functionalized benzocyclobutene derivative, offers a unique and powerful entry into this chemical space. Its true potential is unlocked through in situ generation of a highly reactive o-quinodimethane, a fleeting yet potent diene. The strategic advantage of this approach lies in the ability to form intricate polycyclic and heterocyclic scaffolds, which are pivotal in medicinal chemistry and materials science, often with a high degree of stereocontrol. The aldehyde functionality further enhances its utility, serving as a versatile handle for subsequent chemical transformations, allowing for the rapid elaboration of molecular complexity. This guide provides researchers with the foundational knowledge and practical protocols to effectively harness the synthetic power of this remarkable building block.
Introduction: The Unique Reactivity of a Strained Bicyclic System
This compound, also known as 3-formylbenzocyclobutene, is a bicyclic organic compound that has garnered significant attention as a valuable intermediate in organic synthesis.[1] Its structure, featuring a strained cyclobutene ring fused to a benzene ring, is the key to its synthetic utility. This inherent ring strain makes it a precursor for the thermal generation of a highly reactive o-quinodimethane intermediate. This transient diene is readily trapped by a variety of dienophiles in a [4+2] cycloaddition, famously known as the Diels-Alder reaction, to construct complex polycyclic frameworks.[2][3] The presence of a carbaldehyde group provides a point for further functionalization, expanding the synthetic possibilities.[1]
The Heart of the Reaction: Thermal Ring-Opening to an o-Quinodimethane
The cornerstone of the Diels-Alder reactivity of this compound is its ability to undergo a thermal electrocyclic ring-opening of the four-membered ring. This process generates a transient and highly reactive o-quinodimethane intermediate. This reactive species is a powerful diene that readily participates in Diels-Alder reactions.[2][3] The concerted nature of the Diels-Alder reaction allows for the formation of new six-membered rings with excellent control over stereochemistry.[4]
The equilibrium between the benzocyclobutene and the o-quinodimethane is temperature-dependent, with higher temperatures favoring the formation of the reactive diene. This allows for the in situ generation of the o-quinodimethane in the presence of a suitable dienophile, which then irreversibly traps it in a cycloaddition reaction, driving the equilibrium towards the product.
Figure 1: General reaction scheme for the Diels-Alder reaction of this compound.
Key Experimental Parameters and Considerations
The success of the Diels-Alder reaction with this compound hinges on careful control of several experimental parameters:
-
Temperature: The thermal ring-opening to the o-quinodimethane is the rate-determining step. The required temperature is typically in the range of 80-180 °C, depending on the specific dienophile and solvent used.
-
Solvent: High-boiling, inert solvents such as toluene, xylene, or o-dichlorobenzene are commonly employed to achieve the necessary reaction temperatures.
-
Dienophile: The choice of dienophile is critical. Electron-deficient alkenes and alkynes are excellent dienophiles in this normal-electron-demand Diels-Alder reaction. Common examples include maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate (DMAD).
-
Stoichiometry: The dienophile is typically used in a slight excess to ensure complete trapping of the in situ generated o-quinodimethane.
-
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the dienophile and the reaction temperature.
Application Notes and Protocols
General Protocol for the Intermolecular Diels-Alder Reaction
This protocol provides a general framework for the Diels-Alder reaction of this compound with an electron-deficient dienophile.
Materials:
-
This compound
-
Dienophile (e.g., N-phenylmaleimide, maleic anhydride, DMAD)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add the dienophile (1.1 - 1.5 eq) and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Figure 2: A typical experimental workflow for the Diels-Alder reaction.
Representative Data
The following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of benzocyclobutene derivatives with common dienophiles. While specific data for the 3-formyl derivative is not widely published, these examples provide a strong predictive framework.
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry |
| N-Phenylmaleimide | Toluene | 110 | 12 | >90 | endo (major) |
| Maleic Anhydride | Xylene | 140 | 8 | >90 | endo (major) |
| DMAD | o-Dichlorobenzene | 180 | 24 | ~80 | N/A |
Note: The endo selectivity is a common feature of Diels-Alder reactions and is often the kinetically favored product.
Troubleshooting and Key Insights
-
Low Yield: If the yield is low, ensure that the solvent is anhydrous and the reaction is performed under a strictly inert atmosphere to prevent side reactions of the highly reactive o-quinodimethane. Increasing the amount of dienophile or the reaction time may also improve the yield.
-
Polymerization: The o-quinodimethane intermediate can polymerize if not efficiently trapped by the dienophile. This can be minimized by using a sufficient excess of a reactive dienophile and maintaining a consistent reaction temperature.
-
Stereoselectivity: The stereochemical outcome of the Diels-Alder reaction is a key consideration. The endo product is typically favored under kinetic control. For certain applications, thermodynamic control (higher temperatures, longer reaction times) might favor the more stable exo product, although this is less common.
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex polycyclic molecules via the Diels-Alder reaction. By understanding the principles of in situ o-quinodimethane generation and carefully controlling the reaction parameters, researchers can efficiently construct intricate molecular architectures with a high degree of stereocontrol. The aldehyde functionality provides a valuable handle for further synthetic manipulations, making this compound a strategic choice for drug discovery and materials science applications.
References
Application Note: Synthesis of (E)-3-(2-Phenylethenyl)bicyclo[4.2.0]octa-1,3,5-triene via Wittig Reaction
Abstract
This application note provides a comprehensive guide to the synthesis of (E)-3-(2-phenylethenyl)bicyclo[4.2.0]octa-1,3,5-triene from bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde via the Wittig reaction. The document outlines the underlying mechanistic principles, offers a detailed step-by-step protocol, and discusses critical experimental parameters, including stereoselectivity and purification strategies. This guide is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully perform this transformation and utilize the unique properties of the resulting benzocyclobutene derivative.
Introduction: The Significance of Benzocyclobutene Derivatives
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), and its derivatives are valuable building blocks in organic synthesis.[1] The strained four-membered ring fused to an aromatic system imparts unique reactivity, particularly the ability to undergo thermal ring-opening to form highly reactive o-xylylene intermediates. These intermediates can be trapped in various cycloaddition reactions, providing access to complex polycyclic and heterocyclic scaffolds.[1]
The introduction of a styryl moiety onto the benzocyclobutene core via the Wittig reaction, a cornerstone of alkene synthesis, yields a conjugated system with interesting photophysical properties and further potential for functionalization.[2] Derivatives of bicyclo[4.2.0]octa-1,3,5-triene have been explored for applications in materials science and as precursors for biologically active molecules, including potential antibacterial and anticancer agents.[3] This application note details a robust protocol for the Wittig olefination of this compound, a key precursor in this field.[4]
Reaction Mechanism and Stereoselectivity
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[5][6] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product.[7]
The reaction proceeds through a concerted [2+2] cycloaddition mechanism under salt-free conditions, forming an oxaphosphetane intermediate.[6][8] This intermediate then fragments to yield the alkene and triphenylphosphine oxide.
Stereochemical Considerations
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[8]
-
Non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes with high selectivity.[6]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) favor the formation of (E)-alkenes.[6]
The reaction of this compound with benzyltriphenylphosphonium ylide involves a semi-stabilized ylide , where the phenyl group provides moderate resonance stabilization. For semi-stabilized ylides, the (E)/(Z) selectivity can be poor.[8] However, the formation of the more thermodynamically stable (E)-isomer is often favored. The protocol described herein is optimized for the formation of the (E)-isomer.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the Wittig reagent (benzyltriphenylphosphonium ylide) and the Wittig reaction with this compound followed by product purification.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Benzyltriphenylphosphonium chloride | 1100-88-5 | 388.88 | Hygroscopic; store in a desiccator. |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly reactive; handle with care. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Dry over sodium/benzophenone. |
| This compound | 112892-88-3 | 132.16 | Store under an inert atmosphere. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS grade or higher. |
| Isopropyl alcohol | 67-63-0 | 60.10 | For recrystallization. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | For quenching the reaction. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying organic layers. |
Step-by-Step Protocol
Part A: Preparation of the Wittig Reagent (Benzyltriphenylphosphonium Ylide)
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.94 g, 5.0 mmol).
-
Add anhydrous THF (30 mL) to the flask and stir the suspension.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.22 g, 5.5 mmol) to the suspension in portions at room temperature under a gentle stream of nitrogen.
-
Stir the resulting deep orange-red mixture at room temperature for 1 hour to ensure complete formation of the ylide.
Part B: Wittig Reaction and Product Isolation
-
In a separate flame-dried 50 mL round-bottom flask, dissolve this compound (0.53 g, 4.0 mmol) in anhydrous THF (10 mL).
-
Cool the ylide solution from Part A to 0 °C using an ice bath.
-
Slowly add the aldehyde solution to the ylide solution dropwise via a syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part C: Purification
The crude product is a mixture of the desired alkene and triphenylphosphine oxide. Recrystallization is an effective method for purification.[9]
-
Dissolve the crude solid in a minimal amount of boiling isopropyl alcohol.[9]
-
Allow the solution to cool slowly to room temperature. The desired (E)-alkene product is less soluble and will crystallize out.[9]
-
Cool the flask in an ice bath for 30 minutes to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropyl alcohol.
-
Dry the crystals under vacuum to obtain pure (E)-3-(2-phenylethenyl)bicyclo[4.2.0]octa-1,3,5-triene as a white to pale yellow solid.
Expected Yield and Characterization
-
Expected Yield: 65-75%
-
Appearance: White to pale yellow crystalline solid.
-
¹H NMR (300 MHz, CDCl₃): The trans orientation of the double bond can be confirmed by the large coupling constant (J ≈ 19 Hz) between the vinylic protons.[2] Expected chemical shifts include signals for the aromatic protons, the vinylic protons, and the methylene protons of the cyclobutene ring.
-
¹³C NMR (126 MHz, CDCl₃): Expected signals for the aromatic carbons, vinylic carbons, and the methylene carbons of the cyclobutene ring.[2]
Safety and Handling Precautions
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle only under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces pyrophoricity but still requires careful handling.
-
Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon standing. Use only anhydrous THF from a freshly opened container or distilled from a suitable drying agent.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Workflow Diagram
Caption: Experimental workflow for the Wittig synthesis.
Conclusion
The Wittig reaction provides an efficient and reliable method for the synthesis of (E)-3-(2-phenylethenyl)bicyclo[4.2.0]octa-1,3,5-triene. Careful control of reaction conditions, particularly the exclusion of moisture and air during ylide formation, is crucial for achieving high yields. The purification by recrystallization effectively removes the triphenylphosphine oxide by-product, yielding a product of high purity suitable for further synthetic transformations or biological evaluation. This application note serves as a practical guide for researchers seeking to explore the rich chemistry of benzocyclobutene derivatives.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde in Advanced Polymer Synthesis
Introduction: Unlocking New Polymer Architectures with a Versatile Benzocyclobutene Monomer
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, more commonly known as benzocyclobutene-4-carbaldehyde (BCB-CHO), is a bifunctional monomer poised to enable significant advancements in the field of high-performance polymers. This compound uniquely combines the thermal reactivity of the benzocyclobutene (BCB) moiety with the versatile chemical handle of an aldehyde group.[1] The BCB unit is renowned for its ability to undergo thermally induced ring-opening to form a highly reactive o-xylylene intermediate. This intermediate readily participates in polymerization and cross-linking reactions without the evolution of volatile byproducts, a critical advantage in applications such as microelectronics.[2][3] The resulting polymers exhibit exceptional dielectric properties, high thermal stability, and low moisture absorption.[1]
The presence of the aldehyde functionality on the BCB core opens up a diverse range of polymerization pathways beyond the conventional thermal curing of BCB resins. This allows for the synthesis of a wide array of novel polymer architectures, including those with tailored functionalities and properties. This application note will provide an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer synthesis. We will explore detailed protocols for polymerization via alternating ring-opening metathesis polymerization (AROMP) and polycondensation reactions, supported by mechanistic insights and characterization data.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for successful polymerization.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | PubChem |
| Molecular Weight | 132.16 g/mol | PubChem |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| CAS Number | 112892-88-3 | PubChem |
Polymerization Methodologies and Protocols
The dual functionality of this compound allows for its participation in several distinct polymerization reactions. Below, we detail the protocols for two powerful methods: Alternating Ring-Opening Metathesis Polymerization (AROMP) and Polycondensation for the synthesis of Poly(azomethine)s.
Alternating Ring-Opening Metathesis Polymerization (AROMP)
AROMP is a powerful technique for the synthesis of perfectly alternating copolymers. While the aromaticity of the benzocyclobutene ring in this compound may hinder its direct participation in ROMP, a closely related monomer, bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde, has been successfully polymerized via AROMP with cyclohexene.[4][5] This protocol is adapted from the literature for this analogous system and serves as an excellent starting point for the exploration of the target monomer's reactivity in AROMP.
Reaction Principle: The strained cyclobutene ring of the bicyclo[4.2.0]octene derivative undergoes ring-opening in the presence of a Grubbs catalyst. In an alternating fashion with a comonomer like cyclohexene, a linear polymer with a precisely defined alternating structure is formed.
Experimental Workflow for AROMP
Caption: Experimental workflow for the AROMP of a bicyclo[4.2.0]octene-based aldehyde.
Detailed Protocol for AROMP of Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde with Cyclohexene:
-
Materials:
-
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde (e.g., 68.0 mg, 0.5 mmol, 50 equiv)[5]
-
Cyclohexene (comonomer)
-
Third-generation Grubbs catalyst (G3) (e.g., 8.9 mg, 0.01 mmol, 1 equiv)[4]
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable dry solvent
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a nitrogen-filled glovebox, dissolve Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde in anhydrous CDCl₃ (400 µL) in an NMR tube.
-
Prepare a solution of the Grubbs catalyst in anhydrous CDCl₃ (100 µL).
-
Add the catalyst solution to the monomer solution in the NMR tube.
-
Monitor the reaction by ¹H NMR spectroscopy. The disappearance of the Ru alkylidene resonance (around 19.1 ppm for some catalysts) indicates initiation.[5]
-
After initiation (typically 1 hour), add cyclohexene (e.g., 200 equiv) to the reaction mixture.
-
Allow the polymerization to proceed for 1 to 24 hours at room temperature. The progress of the reaction can be monitored by the appearance of new polymer peaks in the ¹H NMR spectrum.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum.
-
Characterize the resulting polymer by ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine the structure, molecular weight, and polydispersity index (PDI).
-
Expected Outcome: This procedure is expected to yield a linear, alternating copolymer of the bicyclo[4.2.0]octene-based aldehyde and cyclohexene. The aldehyde functionality remains intact along the polymer backbone, available for subsequent post-polymerization modification.
Polycondensation for the Synthesis of Poly(azomethine)s
The aldehyde group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). When a dialdehyde or a diamine is used, this reaction leads to the formation of poly(azomethine)s, a class of conjugated polymers with interesting optoelectronic and thermal properties.[6][7][8] The incorporation of the thermally cross-linkable BCB moiety into the poly(azomethine) backbone is a promising strategy for creating highly stable, processable, and functional materials.
Reaction Principle: The acid-catalyzed condensation of this compound with an aromatic diamine results in the formation of a poly(azomethine) with the release of water. The resulting polymer contains BCB units that can be thermally cross-linked at elevated temperatures.
Polycondensation Workflow
Caption: Workflow for the synthesis of poly(azomethine)s via polycondensation.
Detailed Protocol for Polycondensation of this compound with p-Phenylenediamine:
-
Materials:
-
This compound
-
p-Phenylenediamine (or other aromatic diamine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Methanol (for washing)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic diamine (e.g., 10 mmol) in ethanol (e.g., 5 mL).
-
In a separate flask, dissolve an equimolar amount of this compound (10 mmol) in ethanol (e.g., 5 mL) and add a few drops of glacial acetic acid.
-
Slowly add the diamine solution dropwise to the aldehyde solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-8 hours). The formation of the polymer is often indicated by its precipitation from the solution.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with ethanol and then with methanol to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterize the polymer using Fourier-transform infrared spectroscopy (FT-IR) to confirm the formation of the imine bond (C=N stretching) and the presence of the BCB group. Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Expected Outcome: This protocol should yield a poly(azomethine) containing pendant benzocyclobutene groups. The polymer is expected to be a colored, insoluble solid with high thermal stability. The BCB groups can be subsequently cross-linked by heating the polymer to temperatures above 200 °C, leading to a highly durable thermoset material.
Potential Applications and Future Directions
The unique combination of the reactive aldehyde and the thermally cross-linkable benzocyclobutene moiety in this compound opens up a vast design space for novel functional polymers.
-
Microelectronics: The excellent dielectric and thermal properties of BCB-based polymers make them ideal candidates for use as insulating layers, encapsulants, and photoresists in the fabrication of microelectronic devices.[2][3] The aldehyde functionality can be used to tune the solubility and adhesion properties of these materials.
-
Thermosetting Resins: The poly(azomethine)s synthesized from this compound can be used as precursors for high-performance thermosetting resins. The initial polycondensation reaction provides a processable prepolymer, which can then be thermally cured via the ring-opening of the BCB units to form a highly cross-linked, infusible, and insoluble network.
-
Functional Polymers and Post-Polymerization Modification: The aldehyde groups on the polymer backbone serve as versatile handles for post-polymerization modification. For instance, they can be used in Wittig reactions to introduce new functional groups, or in Knoevenagel condensations to create conjugated systems.[9][10][11] This allows for the synthesis of polymers with tailored optical, electronic, or biological properties.
-
Drug Delivery and Biomedical Applications: The ability to functionalize the aldehyde-containing polymers could be exploited in the development of drug delivery systems. Biologically active molecules can be conjugated to the polymer backbone via the aldehyde groups, and the cross-linked polymer matrix can provide controlled release of the therapeutic agent.
Conclusion
This compound is a highly promising monomer for the synthesis of advanced polymers with a unique combination of properties. The protocols detailed in this application note for AROMP and polycondensation provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. The ability to create well-defined polymer architectures with tunable functionalities and excellent thermal and dielectric properties will undoubtedly pave the way for new materials with applications spanning from next-generation electronics to advanced biomedical devices.
References
- 1. Alternating Ring-Opening Metathesis Polymerization Provides Easy Access to Functional and Fully Degradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijies.net [ijies.net]
- 8. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocol: Synthesis and Characterization of Dual-Cure Composites from Bicyclic Aldehydes
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced dual-cure (photo and thermal) polymer composites derived from bicyclic aldehyde monomers. Bicyclic monomers are of significant interest due to their characteristic low volumetric shrinkage during polymerization, a critical advantage for applications requiring high dimensional fidelity such as dental restorations, microelectronics, and precision scaffolds for drug delivery.[1][2] This document outlines the fundamental principles of monomer synthesis via the Diels-Alder reaction, the mechanism of cationic polymerization, and the formulation of dual-cure systems. Step-by-step protocols for monomer synthesis, composite formulation, curing procedures, and material characterization are provided to enable researchers to fabricate and evaluate these high-performance materials.
Foundational Principles
The Advantage of Bicyclic Monomers
Conventional polymerization of acrylic and epoxy monomers often results in significant volume reduction (shrinkage), which can generate internal stresses, compromise adhesion, and lead to microfractures in the final product.[1] Bicyclic monomers, particularly those that polymerize via a ring-opening mechanism, offer a solution to this challenge. During polymerization, the opening of the ring structures partially compensates for the volume reduction that occurs as monomers are converted into a polymer network. This results in composites with superior dimensional stability.
Monomer Synthesis via Diels-Alder Reaction
A reliable method for synthesizing six-membered bicyclic structures is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile.[3] For the purposes of this guide, we will focus on a model system synthesized from a furan-based diene and an aldehyde-containing dienophile. This reaction is thermally allowed and proceeds with high stereospecificity, enabling precise control over the monomer's architecture.[4][5]
Dual-Cure Cationic Polymerization
Aldehyd-containing bicyclic monomers, particularly those with ether or acetal linkages, are well-suited for cationic polymerization.[6][7] This type of chain-growth polymerization is initiated by a cationic species, typically a strong acid.[8]
In a dual-cure system, we combine two types of initiators to achieve both spatial and temporal control over the curing process:[9]
-
Photoinitiator: A compound that, upon exposure to UV or visible light, generates a strong acid that initiates polymerization.[10][11] Diaryliodonium or sulfonium salts are common choices for cationic photopolymerization.[12] This allows for rapid, "on-demand" curing of light-accessible surfaces, defining the shape of the object.
-
Thermal Initiator: A compound that generates an acid or other cationic species upon heating. This ensures a complete, thorough cure throughout the bulk of the material, including in regions where light cannot penetrate ("shadowed" areas).[13]
This dual-action mechanism is highly advantageous in complex geometries, such as in dental fillings or tissue engineering scaffolds, where initial light-curing provides shape fidelity and subsequent thermal curing ensures optimal mechanical properties throughout the entire composite.[9][14]
Experimental Protocols & Methodologies
Workflow Overview
The overall process for creating and validating these composites involves four key stages: synthesis of the bicyclic monomer, formulation of the curable resin, the dual-curing process, and comprehensive characterization of the final material.
Protocol: Synthesis of a Bicyclic Aldehyde Monomer
This protocol describes a general procedure for the synthesis of a bicyclic aldehyde via a Diels-Alder reaction.[15]
Materials:
-
Diene (e.g., Furan)
-
Dienophile (e.g., Acrolein or a derivative)
-
Lewis Acid Catalyst (optional, e.g., Zinc Iodide)
-
Anhydrous Toluene
-
2,6-di-tert-butyl-4-methylphenol (BHT, as inhibitor)
-
Sealable reaction vessel
Procedure:
-
Vessel Preparation: To a clean, dry, sealable reaction vessel equipped with a magnetic stir bar, add the dienophile (1.0 equiv), BHT (5 mol%), and anhydrous toluene.
-
Reactant Addition: Add the diene (3.0 equiv) to the mixture. If a catalyst is used, it should be added at this stage under an inert atmosphere.
-
Reaction: Seal the vessel tightly. Heat the mixture in a pre-heated oil bath to 100 °C and stir for 24 hours.[15]
-
Cooling & Solvent Removal: After 24 hours, cool the reaction mixture to room temperature. Remove the solvent and excess diene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (the bicyclic aldehyde adduct) via vacuum distillation or column chromatography on silica gel to yield the final monomer.
Causality: The use of excess diene drives the reaction equilibrium towards the product. BHT is added to prevent premature radical polymerization of the dienophile. Anhydrous conditions are crucial if a Lewis acid catalyst is employed to avoid deactivation.
Protocol: Formulation of the Dual-Cure Composite Resin
This protocol details the preparation of a 100-gram batch of the dual-curable composite resin.
Component Table:
| Component | Role | Example Product | CAS Number | Weight % | Mass (g) |
| Bicyclic Aldehyde | Monomer | Synthesized in 2.2 | N/A | 73.0 | 73.0 |
| Silanized Silica | Filler | Aerosil R7200 | 68611-44-9 | 25.0 | 25.0 |
| Diaryliodonium Salt | Photoinitiator | (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate | 121239-75-6 | 1.5 | 1.5 |
| Thermal Initiator | Thermal Initiator | 2,4,6-Triphenylpyrylium tetrafluoroborate | 448-61-3 | 0.5 | 0.5 |
Procedure:
-
Monomer & Initiator Mixing: In a light-proof amber container, combine the synthesized bicyclic aldehyde monomer (73.0 g), the diaryliodonium salt photoinitiator (1.5 g), and the thermal initiator (0.5 g).
-
Dissolution: Gently warm the mixture to ~40°C and stir until all initiators are fully dissolved. A planetary mixer or magnetic stirrer can be used.
-
Filler Incorporation: Gradually add the silanized silica filler (25.0 g) to the liquid resin in small portions. Mix thoroughly after each addition to ensure a homogenous dispersion and avoid clumping. A high-shear mixer is recommended for this step.
-
Degassing: Place the final formulation in a vacuum chamber for 15-30 minutes to remove any entrapped air bubbles introduced during mixing.
-
Storage: Store the formulated resin in the amber container at 4°C, protected from light.
Causality: Silanized silica is used as a filler to improve mechanical properties (e.g., hardness, compressive strength) and reduce overall polymerization shrinkage. The silane surface treatment ensures good bonding between the inorganic filler and the organic polymer matrix. The use of a light-proof container is critical to prevent premature polymerization initiated by ambient light.[16]
Protocol: Dual-Curing Procedure
Equipment:
-
UV/Visible light curing unit (e.g., 395-405 nm LED source)
-
Programmable laboratory oven
Procedure:
-
Sample Preparation: Dispense the formulated resin into a mold of the desired shape (e.g., a Teflon mold for creating test specimens).
-
Photopolymerization (Initial Cure): Expose the sample to the light source. A typical exposure might be 60 seconds at an intensity of 1000 mW/cm². This step will rapidly solidify the outer surfaces and set the object's shape.
-
Thermopolymerization (Final Cure): Transfer the sample to a programmable oven. Heat the sample to 120°C and hold for 1 hour. This thermal step will activate the thermal initiator, ensuring a complete cure throughout the entire volume of the composite, especially in areas not reached by the curing light.[17]
-
Cooling: Allow the sample to cool slowly to room temperature inside the oven to minimize thermal stress.
Protocol: Characterization of the Cured Composite
Standard techniques are used to validate the success of the polymerization and to quantify the material properties of the final composite.[18][19]
Characterization Techniques:
| Technique | Abbreviation | Purpose | Key Parameters Measured |
| Fourier-Transform Infrared Spectroscopy | FTIR | To determine the degree of monomer conversion.[13] | Disappearance of monomer-specific peaks (e.g., aldehyde C-H stretch). |
| Dynamic Mechanical Analysis | DMA | To measure thermomechanical properties.[18] | Glass Transition Temp. (Tg), Storage Modulus (E'), Loss Modulus (E''). |
| Thermogravimetric Analysis | TGA | To assess thermal stability and decomposition profile. | Onset of Decomposition Temperature (Td), Char Yield. |
| Mechanical Testing | (e.g., UTM) | To determine bulk mechanical properties.[20] | Compressive Strength, Flexural Strength, Hardness. |
| Volumetric Shrinkage | Dilatometry | To quantify the reduction in shrinkage.[2] | Percentage of volume change during curing. |
Mechanism and Data Interpretation
Cationic Ring-Opening Polymerization Mechanism
The dual-cure process relies on the generation of a strong protic acid (H+) from either the photoinitiator or the thermal initiator. This acid then protonates an oxygen atom in the bicyclic monomer, initiating the cationic ring-opening polymerization cascade.
Application to Drug Delivery
The unique properties of these composites make them highly suitable for advanced drug delivery systems.[21][22][23]
-
Biocompatible Scaffolds: The low shrinkage ensures that scaffolds for tissue engineering can be fabricated with high precision, maintaining the integrity of designed pore structures.[21]
-
Controlled Release Devices: The robust, crosslinked polymer matrix can be designed to control the diffusion and release of incorporated therapeutic agents.[22][24] The polymer network can be tailored to be biodegradable, allowing for the creation of resorbable implants that release a drug over a specified period.[25]
-
pH-Responsive Systems: By incorporating pH-sensitive moieties into the polymer backbone, hydrogels can be created that swell or shrink in response to specific physiological pH changes, triggering drug release in targeted environments like tumor microenvironments.[21]
References
- 1. [PDF] Chemical shrinkage characterization techniques for thermoset resins and associated composites | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. leah4sci.com [leah4sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. Effect of curing protocol on the polymerization of dual-cured resin cements | Pocket Dentistry [pocketdentistry.com]
- 10. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 11. Photo cationic initiators|WPI|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 12. New Horizons in Cationic Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Depth-related Polymerization Kinetics of Dual-cure, Bulk-fill composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of dual-cured resin cements with long working time, high conversion in absence of light and reduced polymerization stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. deuteron.com [deuteron.com]
- 18. Characterization of Thermosets: 4 Part Video Series - Polymer Innovation Blog [polymerinnovationblog.com]
- 19. researchgate.net [researchgate.net]
- 20. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 21. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijfmr.com [ijfmr.com]
- 24. chemtec.org [chemtec.org]
- 25. kinampark.com [kinampark.com]
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: A Versatile Monomer Precursor for Advanced Polymer Synthesis
Introduction: The Strategic Advantage of the Benzocyclobutene Moiety
In the landscape of advanced materials, polymers derived from benzocyclobutene (BCB), chemically known as bicyclo[4.2.0]octa-1,3,5-triene, represent a class of high-performance materials with a unique combination of processability and exceptional thermo-mechanical and electrical properties.[1] The core of their utility lies in the thermally induced ring-opening of the strained four-membered ring to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[2] This transformation, which typically occurs at temperatures above 200 °C, enables a self-initiated polymerization without the need for catalysts or the generation of volatile byproducts—a significant advantage in applications such as microelectronics where outgassing can be detrimental.[1][2] The resulting polymers are known for their high thermal stability, low dielectric constant, low moisture absorption, and excellent chemical resistance.[1][3]
This application note focuses on a particularly intriguing derivative: Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. The incorporation of a reactive aldehyde functional group onto the BCB scaffold opens up a vast design space for novel polymer architectures and functionalities. This monomer precursor is not merely a building block for a stable, crosslinked network; it is a platform for creating materials with tailored properties and post-polymerization modification capabilities. This guide provides a comprehensive overview of the synthesis of this monomer, a detailed protocol for its polymerization, and an exploration of the properties and potential applications of the resulting polymer, aimed at researchers and professionals in materials science and drug development.
Synthesis of the Monomer Precursor: this compound
The synthesis of this compound can be efficiently achieved through a Grignard reaction, a classic and reliable method in organic synthesis. The procedure involves the formation of a Grignard reagent from a halogenated benzocyclobutene precursor, followed by its reaction with an appropriate formylating agent.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4-Bromobenzocyclobutene | 1074-31-3 | 183.05 | >98% | Sigma-Aldrich |
| Magnesium turnings | 7439-95-4 | 24.31 | >99.5% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | >99.9% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | >99.8% | Sigma-Aldrich |
| Iodine | 7553-56-2 | 253.81 | >99.8% | Sigma-Aldrich |
| Diethyl ether | 60-29-7 | 74.12 | ACS grade | Fisher Scientific |
| Saturated aq. NH4Cl solution | 12125-02-9 | 53.49 | N/A | In-house prep. |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | >99.5% | Sigma-Aldrich |
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware should be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromobenzocyclobutene (1.0 eq) in anhydrous THF.
-
Add a small amount of the 4-bromobenzocyclobutene solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 4-bromobenzocyclobutene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation Reaction:
-
In a separate three-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (1.5 eq) and cool the flask to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the cold DMF solution via a cannula or dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a liquid.[4]
-
Expected Yield: 60-75%
Characterization: The structure of the purified monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The aldehyde proton should appear as a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum. The carbonyl stretch of the aldehyde will be prominent in the FT-IR spectrum around 1690-1710 cm⁻¹.
Polymerization of this compound
The polymerization of this compound proceeds via a thermal ring-opening of the benzocyclobutene moiety, followed by a [4+2] cycloaddition (Diels-Alder reaction) of the resulting o-xylylene intermediates. This process leads to a highly crosslinked, three-dimensional polymer network.
Polymerization Mechanism
Caption: Thermal polymerization of this compound.
Detailed Protocol: Thermal Polymerization
Materials:
| Material | Description |
| This compound | Purified monomer from the previous step. |
| High-boiling point solvent (optional) | e.g., Mesitylene or Diphenyl ether, for solution polymerization. |
| Substrate (for thin film applications) | e.g., Silicon wafer, glass slide. |
Procedure (Bulk Polymerization):
-
Place a known amount of the purified monomer in a clean, dry glass vial or mold.
-
For solvent-based processing, dissolve the monomer in a minimal amount of a high-boiling point solvent.
-
Place the vial or mold in a programmable oven or on a hot plate with precise temperature control, under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde group.
-
The curing profile should be a stepwise increase in temperature to ensure uniform polymerization and to manage any exotherms. A typical curing schedule is as follows:
-
180 °C for 1 hour
-
210 °C for 1 hour
-
250 °C for 2 hours
-
-
After the curing cycle is complete, slowly cool the oven to room temperature to avoid thermal shock and cracking of the polymer.
-
The resulting polymer will be a rigid, insoluble, and infusible thermoset.
Procedure (Thin Film Deposition and Curing):
-
If desired, dissolve the monomer in a suitable solvent (e.g., mesitylene) to achieve the desired viscosity for spin coating.
-
Spin coat the monomer solution onto a clean substrate at a desired speed to control the film thickness.
-
Place the coated substrate on a hotplate in an inert atmosphere.
-
Use a similar stepwise curing profile as for the bulk polymerization to cure the thin film.
Properties of the Resulting Polymer
The polymer derived from this compound is expected to exhibit the characteristic properties of benzocyclobutene-based polymers, with the added functionality of the aldehyde group.
Expected Properties:
| Property | Expected Value/Characteristic | Significance |
| Thermal Stability | High decomposition temperature (Td5 > 400 °C in N₂) | Suitable for high-temperature applications in microelectronics and aerospace. |
| Glass Transition Temp. (Tg) | > 350 °C | Indicates a highly crosslinked and rigid network, maintaining mechanical properties at elevated temperatures.[1] |
| Dielectric Constant (k) | Low (expected to be in the range of 2.6 - 3.0) | Desirable for interlayer dielectrics in integrated circuits to reduce signal delay and cross-talk.[3] |
| Solvent Resistance | Excellent | The highly crosslinked nature makes it resistant to common organic solvents. |
| Mechanical Properties | High modulus and hardness | Provides a robust and mechanically stable material. |
| Aldehyde Functionality | Reactive sites for further chemical modification | Allows for post-polymerization functionalization, surface modification, and cross-linking with other polymers. |
Applications and Future Directions
The presence of the aldehyde group on the polymer backbone or as a pendant group significantly broadens the application scope of this BCB-based material.
Potential Applications:
-
Interlayer Dielectrics in Microelectronics: The low dielectric constant and high thermal stability make it a prime candidate for insulating layers in advanced semiconductor packaging.[1]
-
Surface Modification and Adhesion Promotion: The aldehyde groups on the polymer surface can be used to covalently bond to other materials, improving interfacial adhesion. This is particularly useful in multi-layer electronic devices.
-
Functional Polymer Films: The aldehyde groups can be reacted with a variety of reagents to introduce new functionalities. For example, reaction with amines can form Schiff bases, which can be used for sensing applications or as dynamic covalent networks.
-
Drug Delivery and Biomedical Devices: The polymer can be functionalized with bioactive molecules via the aldehyde group for applications in controlled drug release or as biocompatible coatings for medical implants. The derivatives of the monomer have been investigated for their potential as antibacterial and anticancer agents.[5]
-
High-Performance Composites: The polymer can be used as a matrix for high-performance composites, with the aldehyde groups providing a means to improve the bonding with reinforcing fillers.
Conclusion
This compound is a highly versatile monomer precursor that combines the excellent intrinsic properties of benzocyclobutene-based polymers with the reactive functionality of an aldehyde group. This unique combination allows for the creation of robust, high-performance materials with tailored properties for a wide range of advanced applications. The synthetic and polymerization protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 112892-88-3: 4-Carboxaldehydebenzocyclobutene [cymitquimica.com]
- 5. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
Application Notes and Protocols for Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Strained Ring System in Drug Discovery
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a derivative of benzocyclobutene (BCB), is a highly versatile and reactive intermediate of significant interest to the pharmaceutical industry.[1][2] Its unique structural motif, featuring a strained four-membered cyclobutene ring fused to a benzene ring, serves as a latent source of highly reactive o-quinodimethane (o-QDM).[3][4] This property, combined with the synthetic versatility of the aldehyde group, makes it a powerful building block for constructing complex polycyclic and heterocyclic scaffolds that are prevalent in medicinally active compounds.[5][6]
The thermodynamic stability of the aromatic ring is juxtaposed with the kinetic reactivity of the strained cyclobutene.[7] Upon thermal activation, the cyclobutene ring undergoes a conrotatory ring-opening to form a transient o-quinodimethane intermediate.[3][4] This diene is exceptionally reactive in [4+2] cycloaddition (Diels-Alder) reactions, providing a robust and stereocontrolled method for accessing complex molecular architectures.[8][9] This reactivity has been harnessed in the total synthesis of numerous natural products and their analogs, including steroids and lignans like Podophyllotoxin.[1][10]
Furthermore, the aldehyde functional group offers a distinct reaction site for a plethora of chemical transformations, such as oxidation, reduction, and reductive amination, allowing for its direct incorporation into pharmaceutical targets.[10][11] Derivatives of benzocyclobutene are found in approved drugs such as the antianginal agent Ivabradine, highlighting the clinical relevance of this scaffold.[1]
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
PART 1: Synthesis of this compound
The introduction of a formyl group onto the benzocyclobutene core is a key step in unlocking its potential as a versatile intermediate. A reliable method for this transformation is the Friedel-Crafts-type formylation of benzocyclobutene. The following protocol is adapted from a procedure detailed in the doctoral thesis of Dr. Christopher J. Ellison from the University of Texas at Austin.[8]
Protocol 1: Formylation of Benzocyclobutene
This protocol describes the direct formylation of the benzocyclobutene aromatic ring using dichloromethyl methyl ether as the formylating agent, catalyzed by titanium tetrachloride.
Reaction Scheme:
Caption: Synthesis of the title compound from benzocyclobutene.
Materials:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Benzocyclobutene (BCB) | ≥98% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Titanium tetrachloride (TiCl₄) | ≥99.9% | Acros Organics |
| Dichloromethyl methyl ether | 98% | Alfa Aesar |
| Deionized Water | - | - |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ | ACS Reagent | Fisher Scientific |
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Addition funnel
-
Low-temperature thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, dissolve benzocyclobutene (4.78 g, 45.8 mmol, 1.0 eq) in 60 mL of anhydrous dichloromethane.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add titanium tetrachloride (10.1 mL, 91.9 mmol, 2.0 eq) to the stirred solution via syringe over 10 minutes. The solution will typically turn a deep red or brown color.
-
Reagent Addition: Add dichloromethyl methyl ether (4.95 mL, 55.0 mmol, 1.2 eq) dropwise to the reaction mixture over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.
Expected Yield & Purity:
| Parameter | Value |
|---|---|
| Typical Yield | 75-85% |
| Purity (by ¹H NMR) | >97% |
Causality and Experimental Insights:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvent is critical as titanium tetrachloride is extremely sensitive to moisture and will rapidly hydrolyze, deactivating the catalyst.
-
Lewis Acid Catalyst: Titanium tetrachloride acts as a strong Lewis acid, activating the dichloromethyl methyl ether to form a highly electrophilic species which then undergoes electrophilic aromatic substitution with the electron-rich benzocyclobutene ring.
-
Stoichiometry: Two equivalents of the Lewis acid are used to ensure complete activation and drive the reaction to completion.
-
Quenching: The reaction is quenched by pouring it into ice water to hydrolyze the titanium complexes and any remaining reagents. This step must be performed carefully due to the exothermic nature of the hydrolysis.
PART 2: Application in Pharmaceutical Synthesis
The dual reactivity of this compound makes it a strategic precursor. The aldehyde can be directly elaborated, or the strained ring can be opened to generate an o-quinodimethane for cycloaddition reactions.
Application A: Elaboration of the Aldehyde Functionality
The aldehyde group is a versatile handle for introducing nitrogen-containing moieties, a common strategy in pharmaceutical synthesis. The reductive amination of a related compound, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, is a key step in the synthesis of Ivabradine.[1][12] The following protocol illustrates a general reductive amination procedure applicable to our title compound.
Protocol 2: Reductive Amination
Reaction Scheme:
Caption: General workflow for reductive amination.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add the desired primary amine (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the corresponding imine intermediate.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired secondary amine.
Causality and Experimental Insights:
-
One-Pot Procedure: This protocol combines imine formation and reduction in a single pot, which is efficient and convenient.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent, suitable for reducing the imine in the presence of the aromatic ring. More powerful reducing agents like lithium aluminum hydride could potentially affect other functional groups.
Application B: The o-Quinodimethane Pathway for Polycyclic Scaffolds
The hallmark reactivity of benzocyclobutenes is their thermal conversion to o-quinodimethanes, which are potent dienes for Diels-Alder reactions.[13] This strategy is exceptionally powerful for the rapid construction of complex, fused ring systems found in natural products like Podophyllotoxin, an anticancer agent.[1]
The following protocol outlines a two-step sequence: reduction of the title aldehyde to the corresponding benzocyclobutenol, followed by in-situ thermal generation of the o-quinodimethane and its intramolecular Diels-Alder cycloaddition.
Logical Workflow for Intramolecular Diels-Alder:
Caption: Workflow for synthesis of a tricyclic scaffold.
Protocol 3: Synthesis of a Tricyclic Scaffold via Intramolecular Diels-Alder Reaction
Step 3a: Reduction to Benzocyclobutenol
-
Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (1.1 eq) portion-wise.
-
Workup: Stir for 1 hour, then quench with water, remove methanol in vacuo, and extract with ethyl acetate. Dry and concentrate to yield (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, which can often be used without further purification.
Step 3b: Tethering of Dienophile and Cycloaddition
-
Alkylation: To a solution of the alcohol from Step 3a (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes, then add an appropriate dienophile-containing alkyl halide (e.g., 5-bromopent-1-ene, 1.2 eq). Allow to warm to room temperature and stir overnight.
-
Workup: Quench carefully with water, extract with diethyl ether, dry, and concentrate. Purify the crude ether by column chromatography.
-
Cycloaddition: Dissolve the purified ether in a high-boiling, inert solvent such as toluene or o-xylene in a sealed tube.
-
Thermolysis: Heat the solution to 180-220 °C for 12-24 hours.[3] The benzocyclobutene ring will open to form the o-quinodimethane, which will be immediately trapped by the tethered alkene in an intramolecular Diels-Alder reaction.
-
Isolation: Cool the reaction mixture and concentrate the solvent. Purify the resulting tricyclic product by column chromatography.
Mechanistic Rationale:
Caption: Key mechanistic steps of the thermal cycloaddition.
-
Thermal Activation: Heating provides the energy to overcome the activation barrier for the electrocyclic ring-opening of the strained cyclobutene. This process is governed by Woodward-Hoffmann rules and proceeds in a conrotatory fashion.[4]
-
In Situ Trapping: The generated o-quinodimethane is highly reactive and transient.[8][9] Performing the reaction with a tethered dienophile at high dilution favors the intramolecular pathway, minimizing intermolecular dimerization or polymerization.
-
Stereocontrol: The Diels-Alder reaction proceeds via a concerted mechanism, leading to a high degree of stereocontrol in the formation of the new stereocenters in the polycyclic product.
Conclusion
This compound is a potent and versatile synthetic intermediate. Its value in pharmaceutical synthesis is twofold: the aldehyde provides a direct point for functionalization via established chemical transformations, while the strained benzocyclobutene core offers access to highly reactive o-quinodimethanes. This dual reactivity enables the construction of diverse and complex molecular scaffolds, from simple substituted amines to intricate polycyclic systems. The protocols and insights provided herein are intended to equip drug discovery and development professionals with the foundational knowledge to effectively leverage this powerful building block in their synthetic campaigns.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 9. This compound | RUO [benchchem.com]
- 10. Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane | MDPI [mdpi.com]
- 11. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Utilizing Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Introduction: The Strategic Importance of Strained Ring Systems in Medicinal Chemistry
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is a compelling starting material in the field of medicinal chemistry, primarily due to its unique structural attributes.[1] The molecule incorporates a benzocyclobutene (BCB) core, a strained bicyclic system where a cyclobutene ring is fused to a benzene ring. This inherent ring strain makes the molecule a versatile precursor for a variety of chemical transformations. The presence of a reactive carbaldehyde group further enhances its utility as a synthetic intermediate, allowing for the construction of more complex molecular architectures.[1][2]
Derivatives of the bicyclo[4.2.0]octatriene scaffold have garnered attention for their potential biological activities, with studies indicating that certain analogues exhibit promising antibacterial and anticancer properties.[1][3] The exploration of this unique chemical space is a promising avenue for the discovery of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of a novel chalcone and its subsequent conversion to a pyrazoline derivative, two classes of compounds well-regarded for their cytotoxic effects against various cancer cell lines.
Synthetic Strategy: A Two-Step Approach to Heterocyclic Scaffolds
The synthetic approach detailed herein leverages the reactivity of the aldehyde in this compound to first construct a chalcone intermediate via a Claisen-Schmidt condensation. Chalcones are α,β-unsaturated ketones that serve as precursors to a multitude of heterocyclic compounds and are known to exhibit a wide range of biological activities, including anticancer effects.
Subsequently, the synthesized chalcone will undergo a cyclocondensation reaction with hydrazine hydrate to yield a pyrazoline derivative. Pyrazolines are five-membered heterocyclic compounds that are a significant pharmacophore in many clinically relevant drugs and are actively being investigated for their anticancer potential.
Caption: Overall synthetic workflow.
Part 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-one (A Chalcone Derivative)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation between this compound and 4-hydroxyacetophenone. The selection of 4-hydroxyacetophenone is strategic, as the phenolic hydroxyl group is a common feature in many biologically active chalcones and can enhance binding to biological targets.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 112892-88-3 | 132.16 | 10 |
| 4-Hydroxyacetophenone | 99-93-4 | 136.15 | 10 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 20 |
| Ethanol (95%) | 64-17-5 | 46.07 | 70 mL |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.32 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: In a separate beaker, prepare a solution of 1.12 g (20 mmol) of potassium hydroxide in 20 mL of 95% ethanol. Slowly add this basic solution to the flask containing the aldehyde and ketone over a period of 15 minutes. The slow addition is crucial to control the reaction temperature and prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The formation of the more polar chalcone product should be evident.
-
Work-up and Isolation:
-
After 24 hours, pour the reaction mixture into 200 mL of cold deionized water.
-
Acidify the aqueous mixture to a pH of approximately 5-6 using 1M HCl. This step protonates the phenoxide and neutralizes the excess base.
-
The precipitated solid is the crude chalcone product. Collect the solid by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the purified chalcone as a yellow solid.
-
Dry the purified product in a vacuum oven at 40°C overnight.
-
Expected yield: 75-85%.
-
Caption: Mechanism of the Claisen-Schmidt condensation.
Part 2: Synthesis of 5-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole (A Pyrazoline Derivative)
This protocol describes the cyclization of the previously synthesized chalcone with hydrazine hydrate in the presence of a catalytic amount of acetic acid to form a pyrazoline derivative.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| (E)-1-(4-hydroxyphenyl)-3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-one | N/A | 250.29 | 5 |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | 10 |
| Ethanol (95%) | 64-17-5 | 46.07 | 30 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.25 g (5 mmol) of the chalcone synthesized in Part 1 in 30 mL of 95% ethanol.
-
Reagent Addition: Add 0.63 mL (10 mmol) of 80% hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the chalcone spot.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 150 mL of ice-cold water.
-
The precipitated solid is the crude pyrazoline product. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the purified pyrazoline as a pale yellow or off-white solid.
-
Dry the purified product under vacuum.
-
Expected yield: 70-80%.
-
Characterization and Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Expected Appearance | Expected Yield (%) | Expected ¹H NMR (δ, ppm) Highlights | Expected MS (m/z) [M+H]⁺ |
| (E)-1-(4-hydroxyphenyl)-3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-one | Yellow Solid | 75-85 | 9.8-10.0 (s, 1H, -OH), 7.8-8.0 (d, 2H, Ar-H), 7.2-7.6 (m, 3H, Ar-H), 6.8-7.0 (d, 2H, Ar-H), 3.2-3.4 (m, 4H, cyclobutene-H) | 251.11 |
| 5-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole | Pale Yellow Solid | 70-80 | 9.6-9.8 (s, 1H, -OH), 7.4-7.6 (d, 2H, Ar-H), 6.8-7.2 (m, 5H, Ar-H), 5.2-5.4 (dd, 1H, pyrazoline-H), 3.0-3.8 (m, 2H, pyrazoline-H), 3.2-3.4 (m, 4H, cyclobutene-H) | 265.13 |
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations. The purity of the intermediates and the final product should be rigorously assessed at each stage.
-
TLC Analysis: A single spot on the TLC plate in an appropriate solvent system is a good indicator of purity.
-
Melting Point: A sharp melting point range for the crystalline products indicates high purity.
-
Spectroscopic Analysis: Confirmation of the chemical structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential. The disappearance of the aldehyde proton signal and the appearance of vinylic proton signals in the chalcone's ¹H NMR spectrum are key validation points for the first step. Similarly, the appearance of signals corresponding to the pyrazoline ring protons confirms the success of the second step.
Conclusion
These application notes provide a comprehensive and reliable methodology for the synthesis of novel chalcone and pyrazoline derivatives starting from this compound. This synthetic route offers a gateway to a new class of potential anticancer agents. Further biological evaluation of these compounds, such as in vitro cytotoxicity assays against various cancer cell lines, is warranted to explore their therapeutic potential.
References
Application Notes & Protocols: Strategic Ring-Opening of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde for Advanced Synthesis
Introduction
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), represents a fascinating class of strained hydrocarbons.[1] The fusion of a thermodynamically stable benzene ring with a kinetically reactive cyclobutene ring imparts unique chemical properties.[2][3] The principal reactivity of the BCB core is a facile electrocyclic ring-opening reaction upon thermal or photochemical activation, which generates a highly reactive o-quinodimethane (o-xylylene) intermediate.[1][3] This transient diene is a powerful tool in organic synthesis, readily participating in cycloaddition reactions to construct complex polycyclic frameworks.[4]
This guide focuses on a functionally elaborated derivative, Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (3-formylbenzocyclobutene). The presence of the aldehyde group on the aromatic ring provides a versatile synthetic handle, allowing for its participation in or derivatization prior to subsequent cycloaddition reactions.[5] These application notes will provide researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic principles, synthetic applications, and detailed protocols for leveraging the ring-opening reactions of this valuable building block.
Part 1: The Core Directive: Mechanistic Principles of Ring-Opening
The synthetic utility of benzocyclobutenes is predicated on the controlled generation of the o-quinodimethane intermediate. This transformation is governed by the principles of pericyclic reactions, primarily initiated by thermal energy.
Thermal Electrocyclic Ring-Opening
The thermal isomerization of benzocyclobutene to o-quinodimethane is a classic example of a 4π-electron electrocyclic reaction. According to the Woodward-Hoffmann rules, this process occurs through a conrotatory motion of the substituents on the breaking C-C bond of the cyclobutene ring.[6][7][8] This high degree of stereochemical control is a key feature of the reaction.
The reaction is driven by the release of approximately 66.3 kcal/mol of strain energy stored in the cyclobutene ring.[9] However, the process also involves the temporary disruption of the benzene ring's aromaticity, resulting in a significant activation barrier. For unsubstituted BCB, this ring-opening typically requires temperatures of 180 °C or higher.[1] The generated o-quinodimethane is highly reactive and, unless trapped by a suitable reaction partner, will revert to the more stable benzocyclobutene.[1]
The aldehyde group in this compound modifies the electronic properties of the resulting o-quinodimethane. As an electron-withdrawing group, it lowers the energy of the LUMO of the diene, enhancing its reactivity in normal-electron-demand Diels-Alder reactions.
Factors Influencing Ring-Opening Temperature
While the parent BCB requires high temperatures, the activation energy can be significantly modulated by substituents, particularly on the four-membered ring.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy or amino groups on the cyclobutene ring raise the ground state energy, thereby lowering the activation barrier and reducing the required ring-opening temperature, in some cases to as low as 60-110 °C.[10]
-
Strain: Additional ring strain can also facilitate the ring-opening process at lower temperatures.
For this compound, the substituent is on the aromatic ring and is not expected to dramatically lower the ring-opening temperature itself, which will remain in the typical range for BCBs (~180-220 °C).
Part 2: Synthetic Applications via o-Quinodimethane Trapping
The primary synthetic value of the ring-opening reaction is the in situ generation of the o-quinodimethane intermediate, which is immediately trapped in a cycloaddition reaction, most commonly a [4+2] Diels-Alder reaction.[11][12] This strategy provides a powerful route to complex polycyclic and heterocyclic systems.
Intermolecular Diels-Alder Reactions
When the ring-opening is performed in the presence of a suitable dienophile, an intermolecular [4+2] cycloaddition occurs, restoring the aromaticity of the benzene ring and forming a new six-membered ring. This is a highly efficient method for synthesizing substituted dihydronaphthalene or naphthalene derivatives. The electron-withdrawing aldehyde group on the diene intermediate makes it particularly reactive towards electron-rich dienophiles.
Intramolecular Diels-Alder (IMDA) Reactions
The true power of this chemistry is often realized in an intramolecular context. The aldehyde functionality of this compound serves as a crucial anchor point to tether a dienophile-containing side chain. Upon thermolysis, the resulting o-quinodimethane undergoes an intramolecular Diels-Alder (IMDA) reaction, a process capable of constructing complex, fused polycyclic systems with high stereoselectivity in a single step.[13] The stereochemical outcome is often highly predictable based on the transition state geometry.[13][14]
Part 3: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. High-temperature reactions require appropriate shielding and temperature monitoring. Wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Thermal Ring-Opening and Intermolecular Diels-Alder Trapping
This protocol describes a general procedure for trapping the o-quinodimethane generated from 3-formylbenzocyclobutene with N-phenylmaleimide.
Materials & Reagents:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.5 eq)
-
Anhydrous, high-boiling solvent (e.g., o-dichlorobenzene or xylenes)
-
Nitrogen or Argon gas supply
-
Standard glassware for reflux under inert atmosphere
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 eq) and N-phenylmaleimide (1.5 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add anhydrous o-dichlorobenzene via syringe to create a ~0.1 M solution with respect to the BCB starting material.
-
Heating: Immerse the flask in a preheated oil bath or heating mantle set to 180 °C.
-
Reaction: Stir the mixture vigorously at 180 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the Diels-Alder adduct.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Condition | Rationale |
| Solvent | o-Dichlorobenzene (b.p. 180.5 °C) | Inert, high-boiling solvent to achieve the required ring-opening temperature. |
| Temperature | 180 °C | Sufficient thermal energy to overcome the activation barrier for ring-opening.[1] |
| Dienophile Excess | 1.5 equivalents | Ensures efficient trapping of the transient o-quinodimethane to maximize yield and prevent polymerization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the aldehyde and other components at high temperatures. |
Protocol 2: Synthesis and IMDA of a Tethered Dienophile Precursor
This protocol outlines the synthesis of an intramolecular Diels-Alder precursor via a Horner-Wadsworth-Emmons (HWE) reaction, followed by its thermal cyclization.
Part A: Synthesis of the IMDA Precursor
-
Reagents: this compound (1.0 eq), triethyl phosphonoacetate (1.1 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous tetrahydrofuran (THF).
-
Procedure: a. Suspend NaH in anhydrous THF in a flame-dried flask under nitrogen at 0 °C. b. Add triethyl phosphonoacetate dropwise and stir for 30 minutes at 0 °C. c. Add a solution of the BCB-aldehyde in THF dropwise. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Quench the reaction carefully with saturated aqueous NH₄Cl. f. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. g. Purify by column chromatography to yield the ethyl (E)-3-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)acrylate precursor.
Part B: Intramolecular Diels-Alder (IMDA) Reaction
-
Procedure: a. Dissolve the purified acrylate precursor from Part A in o-dichlorobenzene (~0.05 M). b. Transfer the solution to a flask suitable for high-temperature reflux under an inert atmosphere. c. Heat the solution to 180-200 °C and maintain for 6-18 hours, monitoring by TLC. d. Upon completion, cool the reaction, remove the solvent under vacuum, and purify the resulting fused polycyclic product by column chromatography.
Conclusion
This compound is a potent and versatile building block in modern organic synthesis. Its true potential is unlocked through a thermally induced electrocyclic ring-opening, which generates a highly reactive o-quinodimethane intermediate. This transient species can be effectively harnessed in both inter- and intramolecular Diels-Alder reactions to construct elaborate molecular architectures with a high degree of control. The aldehyde functionality not only influences the electronic nature of the key intermediate but also provides a critical attachment point for tethering reaction partners, enabling sophisticated intramolecular cyclization strategies. The protocols and principles outlined in this guide provide a robust framework for the successful application of this compound in research, discovery, and development programs.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. This compound | RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Examples Of Electrocyclic Reactions [ch.ic.ac.uk]
- 9. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04457B [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Ring-Expansion Reactions of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a substituted benzocyclobutene (BCB), is a powerful synthetic intermediate prized for its unique reactivity.[1][2] The inherent strain of the fused cyclobutene ring provides a latent, thermally accessible pathway to a highly reactive o-xylylene (or o-quinodimethane) intermediate.[3] This guide provides an in-depth exploration of the subsequent ring-expansion and cycloaddition reactions, driven by this electrocyclic ring-opening. We present the mechanistic basis for these transformations, detailed experimental protocols for both intramolecular cyclization and intermolecular trapping, and expert insights into reaction design and execution. These strategies unlock pathways to complex polycyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science.[4]
The Core Principle: Thermal Electrocyclic Ring-Opening
The synthetic utility of benzocyclobutene derivatives is rooted in a fundamental pericyclic reaction: a thermal electrocyclic ring-opening.[3] Upon heating, typically above 80 °C, the four-membered ring of the BCB core undergoes a conrotatory ring-opening to form a transient, non-aromatic o-xylylene intermediate.[3][4][5][6] This process is governed by orbital symmetry rules.[3][5] The resulting diene is exceptionally reactive and, unless trapped, will revert to the more stable BCB starting material or potentially polymerize. The strategic placement of the 3-carbaldehyde group provides a handle to control the fate of this intermediate, enabling powerful synthetic transformations.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging molecule. Here, we address common issues encountered during synthesis and scale-up, providing field-proven insights and solutions to help you navigate the complexities of its preparation.
I. Overview of the Synthesis Pathway
This compound, a key benzocyclobutene (BCB) derivative, is prized for its unique strained four-membered ring fused to an aromatic system.[1] This structural motif allows for a variety of subsequent transformations, making it a valuable building block in the synthesis of complex molecules and polymers.[1] The most commonly employed synthetic route is the Grignard formylation of a suitable brominated benzocyclobutene precursor.[2]
This guide will focus on the prevalent and practical synthetic method: the reaction of 4-bromobenzocyclobutene with magnesium to form a Grignard reagent, followed by formylation with N,N-dimethylformamide (DMF).[2] While effective, this pathway presents several challenges, particularly when scaling up from laboratory to pilot or production scales.
II. Troubleshooting Guide: Navigating Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
A. Grignard Reagent Formation
Question 1: My Grignard reaction is difficult to initiate. What are the common causes and how can I resolve this?
Answer:
Initiation of Grignard reagent formation is a frequent hurdle. The primary cause is the passivation of the magnesium surface by magnesium oxide, which prevents the reaction with the alkyl halide. Strict anhydrous conditions are paramount, as even trace amounts of water will quench the Grignard reagent as it forms.
Troubleshooting Steps:
-
Magnesium Activation: The magnesium turnings must be fresh and oxide-free. If the surface appears dull, it requires activation.
-
Mechanical Activation: Vigorously stir the magnesium turnings in the reaction flask under an inert atmosphere to break up the oxide layer.
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the flask.[2] These activators react with the magnesium surface to expose fresh metal.
-
-
Solvent and Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). The solvent (typically THF) must be rigorously dried, for instance, by passing it through an activated alumina column or by distillation from sodium/benzophenone.[2]
-
Localized Heating: Gentle heating of a small portion of the reaction mixture with a heat gun can often initiate the reaction. Once initiated, the exothermic nature of the reaction will sustain it. Be prepared to cool the reaction vessel once it starts.
Question 2: I am observing a significant amount of a high-boiling byproduct, leading to low yields of my Grignard reagent. What is this byproduct and how can I minimize its formation?
Answer:
The most common byproduct during Grignard reagent formation is the Wurtz coupling product, in this case, the biphenyl derivative formed from two molecules of 4-bromobenzocyclobutene.[3] This side reaction is favored by higher temperatures and high local concentrations of the alkyl halide.
Minimization Strategies:
-
Slow Addition: Add the solution of 4-bromobenzocyclobutene to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.[3]
-
Temperature Control: Maintain a gentle reflux. Overheating can accelerate the Wurtz coupling.[2]
-
Efficient Stirring: Ensure the magnesium is well-suspended to promote its reaction with the alkyl halide over the coupling reaction.
B. Formylation Reaction and Work-up
Question 3: My formylation reaction with DMF is giving a complex mixture of products and a low yield of the desired aldehyde. What are the likely side reactions?
Answer:
The reaction of the Grignard reagent with DMF is sensitive to temperature and stoichiometry. Side reactions can include the addition of a second molecule of the Grignard reagent to the initially formed aldehyde, leading to a secondary alcohol.
Troubleshooting Steps:
-
Temperature Control: The addition of the Grignard reagent to DMF should be carried out at a low temperature, typically 0°C.[2] This minimizes the rate of the secondary addition reaction.
-
Reverse Addition: Add the Grignard reagent to the DMF solution, not the other way around. This ensures that the Grignard reagent is always the limiting reagent in the presence of an excess of DMF, which helps to prevent the secondary addition.
-
Stoichiometry: While a slight excess of DMF is often used, a large excess can complicate the work-up. Careful control of the stoichiometry is important.
Question 4: During the acidic work-up, I am noticing some decomposition of my product. How can I avoid this?
Answer:
The benzocyclobutene ring system can be sensitive to strong acids.[4] While an acidic quench is necessary to hydrolyze the intermediate and dissolve magnesium salts, prolonged exposure or harsh acidic conditions can lead to side reactions.
Improved Work-up Procedure:
-
Pour the reaction mixture onto a mixture of crushed ice and a saturated solution of ammonium chloride. This provides a milder acidic quench.
-
Alternatively, use a dilute solution of a weaker acid, such as acetic acid, for the initial quench before adjusting the pH with a stronger acid if necessary.
C. Purification and Stability
Question 5: I am struggling with the purification of the final product. Distillation seems to cause decomposition. What are the best practices for purification?
Answer:
The thermal instability of the benzocyclobutene ring is a major challenge during purification.[5] this compound can undergo thermal ring-opening, especially at elevated temperatures required for standard distillation.
Purification Recommendations:
-
Column Chromatography: For smaller scales, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.[2]
-
Kugelrohr Distillation: For larger quantities where chromatography is less practical, Kugelrohr distillation at a high vacuum (e.g., 0.5 mmHg) can be employed.[2] This technique minimizes the residence time of the compound at high temperatures. It is crucial to monitor the temperature carefully and keep it as low as possible.
-
Storage: The purified product should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent degradation over time.[2]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this synthesis? A1: With careful optimization of the reaction conditions and purification, yields in the range of 80-85% have been reported for the Grignard formylation route.[2]
Q2: Are there any alternative synthetic routes to consider? A2: While the Grignard route is the most established, other methods have been explored. Palladium-catalyzed C-H activation of methyl groups on a suitable precursor offers a modern alternative, though it may require more specialized catalysts and ligands.[6] Oxidation of the corresponding primary alcohol, Bicyclo[4.2.0]octa-1,3,5-triene-3-methanol, is a theoretical possibility but lacks extensive literature validation for this specific substrate.[7]
Q3: What are the key safety precautions I should take when performing this synthesis? A3:
-
Inert Atmosphere: The entire synthesis, especially the Grignard reagent formation, must be conducted under a dry, inert atmosphere (argon or nitrogen).
-
Anhydrous Conditions: Use of anhydrous solvents and oven-dried glassware is critical to prevent quenching of the Grignard reagent.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. Have an ice bath ready to control the reaction temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[8]
-
Ventilation: Work in a well-ventilated fume hood.
Q4: Can I use an organolithium reagent instead of a Grignard reagent for the formylation? A4: Organolithium reagents can also be used for formylation with DMF. However, they are generally more basic and reactive than Grignard reagents, which can sometimes lead to more side reactions. The choice between the two may depend on the specific substrate and desired reaction conditions.
IV. Experimental Protocols & Data
Detailed Synthesis Protocol
This protocol is based on a reported procedure for the synthesis of this compound.[2]
Step 1: Preparation of the Grignard Reagent
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a constant pressure dropping funnel, add magnesium shavings (2.88 g, 120 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).
-
Add a few drops of 1,2-dibromoethane to initiate the reaction.
-
Heat the mixture to reflux for 15 minutes.
-
Slowly add a solution of 4-bromobenzocyclobutene (20.0 g, 109 mmol) in 25 mL of anhydrous THF via the dropping funnel. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, rinse the dropping funnel with an additional 25 mL of anhydrous THF and continue to reflux for 45 minutes. A greenish-brown solution should be obtained.
Step 2: Formylation
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add N,N-dimethylformamide (DMF) (15 mL, 210 mmol) dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Step 3: Work-up and Purification
-
Pour the reaction mixture into 150 g of ice water.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 10% diethyl ether in hexanes) followed by Kugelrohr distillation (145°C, 0.5 mmHg) to yield the pure product as a colorless liquid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzocyclobutene (20.0 g) | [2] |
| Yield | 11.7 g (81.2%) | [2] |
| Purity | >98% (after distillation) | [2] |
| Boiling Point | 145°C at 0.5 mmHg | [2] |
| Appearance | Colorless liquid | [2] |
V. Visual Diagrams
Synthesis Workflow
References
- 1. 4-Bromobenzocyclobutene (4-BrBCB): Microelectronics Industry and Pharmaceutical Industry [dgtbcb.com]
- 2. 4-Carboxaldehydebenzocyclobutene | 112892-88-3 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | RUO [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Temperature Control in Exothermic Grignard Formation of Bicyclic Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with temperature control during the highly exothermic Grignard formation involving bicyclic aldehydes. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure successful, safe, and reproducible outcomes.
Introduction: The Challenge of Bicyclic Systems
Grignard reactions are notoriously exothermic, and their management is critical for reaction success.[1] The formation of the Grignard reagent itself releases a significant amount of heat.[2] This challenge is often magnified when working with bicyclic aldehydes. The rigid, sterically hindered nature of these substrates can lead to a delicate balance between the desired nucleophilic addition and undesirable side reactions. Precise temperature control is not just a matter of safety; it is the cornerstone of achieving high yield and purity.
This guide is structured into two main sections: a Troubleshooting Guide to address specific in-lab issues and a comprehensive FAQ Section for a deeper understanding of the underlying principles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common problems encountered during the Grignard formation of bicyclic aldehydes, providing potential causes and actionable solutions.
Question 1: My reaction is not initiating, and I'm not observing any exotherm. What should I do?
Answer:
Failure to initiate is a frequent hurdle in Grignard synthesis.[3] The primary causes are often related to the magnesium surface's passivity or the presence of impurities.[3]
-
Inactive Magnesium Surface: Magnesium turnings can have a layer of magnesium oxide on the surface, which prevents the reaction from starting.[3]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine (the disappearance of the purple color indicates initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing some of the magnesium turnings with a dry glass rod to expose a fresh surface.[4]
-
-
Presence of Water: Grignard reagents are highly sensitive to moisture.[3][5] Any water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.
-
Impure Organic Halide: The organic halide used to form the Grignard reagent must be pure and dry.
-
Solution: Purify the organic halide before use, for example, by passing it through a short column of activated alumina to remove trace water and acidic impurities.[3]
-
Question 2: The reaction initiated, but I experienced a sudden, uncontrolled temperature spike (a runaway reaction). What went wrong?
Answer:
A runaway reaction is a significant safety hazard and is typically caused by an accumulation of unreacted organic halide followed by a sudden, rapid initiation and reaction.[1]
-
Cause: Adding the organic halide too quickly before the reaction has properly initiated.
-
Solution: Add only a small portion of the organic halide solution initially and wait for signs of reaction (gentle bubbling, cloudiness, or a noticeable temperature increase) before proceeding with a slow, controlled addition of the remainder.[4][7] Real-time monitoring with in-situ FTIR can track the concentration of the organic halide to prevent excessive accumulation.[7]
-
-
Cause: Inadequate heat dissipation.
-
Solution: Ensure your reaction vessel is appropriately sized for the scale of the reaction and is equipped with an efficient cooling system (e.g., an ice bath or a cryocooler) and a reflux condenser.[8] For larger-scale reactions, consider using a jacketed reactor for more precise temperature control.[1]
-
Question 3: My final product yield is low, and I have a significant amount of side products. How can I improve this?
Answer:
Low yields in Grignard reactions with sterically hindered bicyclic aldehydes often point towards competing side reactions.[3]
-
Side Reaction: Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to an enolate and recovery of the starting material after workup. This is more prevalent with sterically hindered aldehydes.
-
Mitigation: Perform the addition of the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[3]
-
-
Side Reaction: Reduction: Some Grignard reagents, particularly those with β-hydrogens (like n-propylmagnesium bromide), can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state.
-
Mitigation: Choose a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide or phenylmagnesium bromide). If a reagent with β-hydrogens is necessary, use lower reaction temperatures to disfavor the reduction pathway.
-
-
Side Reaction: Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide to form a dimer.
-
Mitigation: Add the organic halide slowly and ensure efficient stirring to maintain a low concentration of the halide in the reaction mixture, thus minimizing this side reaction.[4]
-
| Parameter | Recommendation for Bicyclic Aldehyde Grignard Reactions | Rationale |
| Grignard Formation Temperature | Initiate at room temperature or with gentle warming, then maintain at a gentle reflux. | To ensure controlled initiation without excessive exotherm. |
| Aldehyde Addition Temperature | -78 °C to 0 °C | Minimizes side reactions like enolization and reduction, especially with sterically hindered substrates.[3] |
| Reagent Addition Rate | Slow, dropwise addition | Prevents accumulation of reagents and allows for effective heat dissipation, minimizing runaway reactions and side products.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the formation of Grignard reagents?
The formation of a Grignard reagent from an organic halide and magnesium is a highly exothermic process.[2] Without proper temperature control, the reaction can become too vigorous, leading to excessive solvent boiling and potential loss of material. More critically, poor temperature control can lead to a higher rate of side reactions, such as Wurtz coupling, which will reduce the yield of the desired Grignard reagent.[4]
Q2: What is the role of the solvent in managing the reaction exotherm?
The solvent plays a crucial role in heat dissipation. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used for several reasons: they solubilize the Grignard reagent, and their boiling points allow them to act as a heat sink through refluxing.[8][9] The gentle boiling of the solvent helps to maintain a relatively constant temperature.[4] The choice of solvent can also impact the reaction rate and initiation.[6]
Q3: How can I effectively monitor the temperature of my Grignard reaction?
For laboratory-scale reactions, a low-temperature thermometer or a thermocouple probe placed in the reaction mixture (but not touching the sides of the flask) will provide an accurate reading of the internal temperature. For larger-scale or process development work, more advanced techniques are recommended:
-
Reaction Calorimetry (RC1): This method measures the heat flow of the reaction in real-time, providing crucial data for ensuring safety and optimizing reaction performance.[7]
-
In-situ FTIR Spectroscopy: This technique can monitor the concentration of reactants and products in real-time, allowing for the detection of reaction initiation, the accumulation of unreacted starting materials, and the endpoint of the reaction.[7][10]
Q4: Are there any alternative strategies to improve selectivity in Grignard reactions with sensitive bicyclic aldehydes?
Yes, in addition to low-temperature addition, you can consider the following:
-
Use of Additives: In some cases, the addition of a Lewis acid (like CeCl₃, the Luche reduction conditions) can enhance the nucleophilicity of the Grignard reagent towards the carbonyl group and suppress enolization.
-
Transmetallation: Converting the Grignard reagent to a less basic organometallic species, such as an organocuprate (Gilman reagent), can lead to more selective 1,2-addition to aldehydes.
Experimental Workflow & Diagrams
Typical Experimental Protocol for Grignard Reaction with a Bicyclic Aldehyde
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to an inert gas line), a dropping funnel, and a magnetic stirrer or mechanical stirrer. All glassware must be thoroughly dried.[4]
-
Reagent Preparation: Place magnesium turnings in the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: Add a small amount of anhydrous solvent (e.g., THF) to the flask, just enough to cover the magnesium. Add a small portion of the organic halide solution from the dropping funnel. If the reaction does not start, use an activation method as described in the troubleshooting guide.[4]
-
Grignard Formation: Once initiation is confirmed (gentle reflux, cloudiness), add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[4]
-
Addition to Aldehyde: After the Grignard reagent formation is complete (most of the magnesium is consumed), cool the reaction mixture to the desired low temperature (e.g., -78 °C). Add a solution of the bicyclic aldehyde in anhydrous solvent dropwise from the dropping funnel, maintaining the low temperature.
-
Quenching: After the addition is complete and the reaction has been stirred for an appropriate time, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Proceed with standard extraction and purification procedures.
Diagrams
Caption: Experimental workflow for Grignard reaction with bicyclic aldehydes.
Caption: Key factors in heat management for exothermic Grignard reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Critical Role of Anhydrous THF in Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. Our focus is to provide in-depth, field-proven insights into a frequently underestimated critical parameter: the absolute necessity of using anhydrous tetrahydrofuran (THF).
The synthesis of the bicyclo[4.2.0]octatriene core, a strained and highly reactive framework, often involves organometallic intermediates that are extremely sensitive to moisture.[1][2] The presence of even trace amounts of water can lead to reaction failure, low yields, and complex purification challenges. This document serves as both a troubleshooting manual and a preventative guide to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by researchers and provide explanations grounded in chemical principles.
Q1: My lithiation reaction to form the bicyclo[4.2.0]octa-1,3,5-triene intermediate is failing or showing very low conversion. I'm using a fresh bottle of n-butyllithium (n-BuLi). What's going wrong?
A1: This is a classic symptom of moisture contamination, and the solvent is the most likely culprit. n-Butyllithium is a powerful base and nucleophile that reacts violently and exothermically with water.[3][4] Instead of performing the desired reaction (e.g., a lithium-halogen exchange or deprotonation), the n-BuLi is consumed by reacting with water present in the THF.
The Chemistry of Failure: The reaction between n-BuLi and water is rapid and irreversible: C₄H₉Li + H₂O → C₄H₁₀ + LiOH[3][4]
This side reaction consumes your expensive reagent, generates butane gas and lithium hydroxide, and prevents the formation of your desired lithiated intermediate.[3] Even "anhydrous" THF from a commercial supplier can absorb atmospheric moisture once the bottle is opened. It is imperative to use freshly and rigorously dried THF for these reactions.[5][6][7]
Q2: My reaction seems to work, but the yield of this compound is consistently low (e.g., <30%). Could water in the THF be the cause?
A2: Absolutely. A low yield, as opposed to a complete failure, often indicates that there is enough n-BuLi to overcome the initial water contamination and initiate the desired reaction, but not enough to see it through to completion. Organolithium reactions are highly sensitive, and even small amounts of water can have a significant impact on yield.[5][7][8]
Think of it as a titration: the first equivalents of n-BuLi are sacrificed to quench any proton sources (like water) in the solvent. Only the subsequent equivalents are available for your synthesis. If you suspect this is the issue, titrating your n-BuLi solution to determine its exact molarity and using rigorously dried THF are the first corrective steps.[5][6]
Q3: I'm observing unexpected byproducts in my final product mixture. How could wet THF contribute to this?
A3: Water contamination leads to more than just reagent quenching. The lithium hydroxide (LiOH) generated is a strong base that can catalyze undesired side reactions. Furthermore, if the lithiated intermediate forms but is then exposed to a proton source (water), it will be quenched back to the starting material or an undesired hydrocarbon. This leads to a complex mixture of starting material, desired product, and other byproducts, making purification difficult.
Q4: What is the best practice for drying THF for this synthesis?
A4: For reactions involving highly reactive organometallic reagents like n-BuLi, distillation from a suitable drying agent is the gold standard. The most common and effective method is distillation from sodium-benzophenone ketyl.[9]
-
Mechanism: Sodium metal reacts with benzophenone in THF to form a deep blue or purple radical anion, the sodium-benzophenone ketyl. This ketyl is a potent scavenger of both water and oxygen.
-
Indicator of Dryness: The persistence of the deep blue/purple color is a reliable visual indicator that the solvent is anhydrous and oxygen-free.[9][10] If the solution is colorless or yellow, it is not yet dry.[11]
-
Procedure: A dedicated solvent still is typically used. THF is refluxed over sodium wire and benzophenone under an inert atmosphere (argon or nitrogen) until the characteristic blue color persists. The solvent is then distilled directly into the reaction flask immediately before use.[9]
Using pre-dried solvents over molecular sieves is often insufficient for this level of reactivity. While sieves remove water, they do not remove dissolved oxygen, and their drying capacity may not achieve the sub-50 ppm water content required for optimal results.[11]
Troubleshooting Guide: Solvent-Related Reaction Failure
If you suspect your THF quality is compromising your synthesis, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for organolithium reaction failures.
Data Summary: Impact of Water Content in THF
The success of the reaction is directly correlated with the water content of the THF. The following table provides a guideline for expected outcomes based on solvent quality.
| Water Content (ppm) | Expected Impact on Reaction | Recommended Action |
| > 200 ppm | Complete reaction failure. Violent quenching of n-BuLi. | Discard solvent or pre-dry over CaH₂ before distillation. |
| 50 - 200 ppm | Significantly reduced yield (<40%). Multiple byproducts. | Not suitable. Dry THF using a Na/Benzophenone still. |
| 10 - 50 ppm | Moderate to good yield, but may lack consistency. | Acceptable for less sensitive reactions, but distillation is highly recommended for reproducibility. |
| < 10 ppm | Optimal. High yield (>90%), clean reaction profile, high reproducibility. | Required. Use freshly distilled THF from a Na/Benzophenone still. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous THF via Sodium/Benzophenone Still
Safety Notice: This procedure involves metallic sodium, a flammable solvent, and should only be performed by trained personnel in a certified chemical fume hood. Ensure no water is nearby.
-
Pre-drying (Optional but Recommended): If starting with THF of unknown quality, let it stand over calcium hydride (CaH₂) overnight, then decant.
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be appropriately sized for the volume of THF to be dried. Ensure all glassware is flame- or oven-dried and assembled while hot under a positive pressure of inert gas (Argon is preferred over Nitrogen for reactions with lithium).[6]
-
Charge the Still: To the distillation flask, add sodium metal (cut into small pieces or as wire) and a catalytic amount of benzophenone. For a 1 L still, approximately 5-10 g of sodium and 2-3 g of benzophenone is typical.
-
Add THF: Add the pre-dried THF to the flask under an inert atmosphere.
-
Reflux: Gently heat the mixture to reflux using a heating mantle. The solution will initially be colorless or yellow.
-
Monitor for Color Change: Continue refluxing. As the water and oxygen are consumed, the solution will turn a deep, persistent blue or purple.[9] This indicates the solvent is now anhydrous.
-
Distillation: Once the color is stable, distill the required volume of THF directly into your reaction flask, which has been previously dried and kept under an inert atmosphere.
-
Shutdown: After collecting the solvent, turn off the heat and allow the still to cool completely under an inert atmosphere. The still can be reused until the ketyl turns yellow or orange, indicating it is exhausted.
Protocol 2: Quenching the Solvent Still
Safety Notice: Quenching a still containing active sodium metal is hazardous and must be done with extreme care.
-
Cool the still to room temperature under an inert atmosphere.
-
Slowly and cautiously add a secondary alcohol, like isopropanol, to the flask with stirring. This will react with the remaining sodium in a controlled manner.[9]
-
Once the fizzing has completely stopped, you can then slowly add methanol, followed by a careful, dropwise addition of water to ensure all reactive metal has been quenched.
References
- 1. This compound | RUO [benchchem.com]
- 2. Benzocyclobutene synthesis [organic-chemistry.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Solved What is the reactivity of n-BuLi with air? With | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 11. moodle2.units.it [moodle2.units.it]
Technical Support Center: Formylation of Benzocyclobutene
Welcome to the technical support center for the functionalization of benzocyclobutene (BCB) and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto the benzocyclobutene scaffold. Due to its unique strained four-membered ring fused to an aromatic system, BCB presents specific challenges during electrophilic aromatic substitution, often leading to undesirable side products.
This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind the formation of side products and offering validated troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm attempting to formylate benzocyclobutene, but I'm getting a low yield of my desired aldehyde along with a significant amount of an insoluble, polymeric substance. What is causing this, and how can I prevent it?
A1: Root Cause Analysis & Mechanistic Insight
This is the most common issue encountered during the formylation of benzocyclobutene and is almost always due to the inherent acid sensitivity of the strained cyclobutene ring.[1][2]
-
Acid-Catalyzed Ring Opening: Standard formylation methods like the Vilsmeier-Haack or Rieche reactions generate strong electrophiles and often involve acidic conditions or produce acidic byproducts (e.g., HCl).[3][4] In the presence of acid, the benzocyclobutene ring can undergo protonation followed by electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[2][5]
-
Thermal Ring Opening: While the parent benzocyclobutene ring is thermally stable up to about 200 °C, the presence of substituents can lower this ring-opening temperature.[6][7] Exothermic conditions during the formylation can inadvertently trigger this process.
-
Polymerization: The o-xylylene intermediate is a reactive diene. In the absence of a suitable trapping agent, it will rapidly polymerize or oligomerize, leading to the insoluble materials you are observing.[8][9] This polymerization is often the primary pathway for yield loss.
The diagram below illustrates the competition between the desired formylation pathway and the side reaction pathway leading to polymerization.
Caption: Competing reaction pathways in the formylation of benzocyclobutene.
Troubleshooting & Optimization Protocol:
-
Choice of Formylation Reagent:
-
Vilsmeier-Haack (POCl₃/DMF): While effective for many arenes, the generation of HCl can be problematic. If using this method, the addition of a non-nucleophilic base is critical.
-
Rieche Reaction (Cl₂CHOCH₃/TiCl₄): The strong Lewis acid (TiCl₄) can aggressively promote ring-opening.[4] Consider using a milder Lewis acid like SnCl₄ or ZnCl₂.
-
Duff Reaction (Hexamethylenetetramine): This method is typically used for phenols and may not be suitable for unsubstituted BCB.[10] The acidic workup is a major drawback.
-
-
Inclusion of an Acid Scavenger:
-
Add a proton sponge, such as 1,8-bis(dimethylamino)naphthalene, or a sterically hindered non-nucleophilic base like 2,6-lutidine to the reaction mixture. This will neutralize any generated protic acid without interfering with the formylating agent.
-
-
Strict Temperature Control:
-
Maintain the reaction at the lowest possible temperature that still allows for formylation to proceed. Start at 0 °C or even -20 °C and only warm slowly if no reaction is observed. Overheating is a primary trigger for polymerization.[11]
-
-
Inverse Addition:
-
Slowly add the formylating agent (e.g., pre-formed Vilsmeier reagent) to the solution of benzocyclobutene and the acid scavenger. This ensures that the BCB is never exposed to a localized excess of the acidic reagent.
-
Q2: My formylation is working, but I'm getting a mixture of the 3- and 4-formyl isomers. How can I improve the regioselectivity?
A2: Understanding Electronic and Steric Effects
Regioselectivity in electrophilic aromatic substitution (EAS) on a substituted benzene ring is governed by the electronic properties of the substituents already present.[12][13] The benzocyclobutene scaffold itself directs electrophiles.
-
Parent BCB System: The fused cyclobutane ring is generally considered weakly activating and an ortho-, para-director. In the case of BCB, the positions ortho to the fusion (positions 3 and 6) and para to the fusion (positions 4 and 5) are electronically favored. Formylation of unsubstituted benzocyclobutene typically yields the 4-formylbenzocyclobutene as the major product due to steric hindrance at the 3-position.[2]
-
Substituent Effects: The outcome is dictated by any existing substituents on the aromatic ring. A strongly activating group (e.g., -OCH₃, -NR₂) will dominate the directing effects.
Data Table: Regioselectivity in Benzocyclobutene Formylation
| Substituent on BCB Ring | Position | Electronic Effect | Predicted Major Formylation Position(s) |
| None | - | Weakly Activating | 4- (major), 5- |
| 4-Methoxy (-OCH₃) | 4 | Strongly Activating, o,p-director | 5- (ortho to -OCH₃) |
| 4-Nitro (-NO₂) | 4 | Strongly Deactivating, m-director | 3- (meta to -NO₂) |
| 3-Methyl (-CH₃) | 3 | Weakly Activating, o,p-director | 4- (para to -CH₃), 6- (ortho to -CH₃) |
Troubleshooting & Optimization Protocol:
-
Analyze Directing Groups: Carefully assess the directing effects of all substituents on your starting material to predict the most electronically favored position.
-
Modify the Formylation Reagent: The steric bulk of the electrophile can influence regioselectivity. The Vilsmeier reagent is relatively bulky. In cases where two positions are electronically similar, a bulkier reagent may favor the less sterically hindered position.
-
Use of Blocking Groups: If an undesired position is highly activated, consider temporarily installing a bulky blocking group (e.g., a silyl group) that can be removed after formylation.
Q3: I am attempting a Duff reaction on a hydroxy-benzocyclobutene and observing significant amounts of a di-formylated product. How can I favor mono-formylation?
A3: Controlling Stoichiometry in Highly Activated Systems
This is a classic issue with the Duff reaction, particularly on phenols where both ortho positions are available and activated by the hydroxyl group.[11] The initial mono-formylated product can sometimes be even more reactive than the starting material, leading to a second formylation.
The following workflow provides a systematic approach to minimizing di-formylation.
Caption: Troubleshooting workflow for minimizing di-formylation in the Duff reaction.
Troubleshooting & Optimization Protocol:
-
Adjust Stoichiometry: This is the most critical parameter. Reduce the molar ratio of hexamethylenetetramine (HMTA) to your substrate. Start with 1.05 equivalents and systematically lower it towards 0.9 equivalents to find the optimal balance.[11]
-
Temperature Management: Avoid excessive heat. High temperatures can drive the reaction towards the thermodynamically stable di-formylated product.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the over-reaction of the mono-formylated product.
Experimental Protocols
Protocol 1: Mild Vilsmeier-Haack Formylation of Benzocyclobutene with Acid Scavenger
This protocol is designed to minimize ring-opening polymerization by maintaining a low temperature and neutralizing acidic byproducts in situ.
Materials:
-
Benzocyclobutene (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve benzocyclobutene (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF at 0 °C. Allow the reagent to form for 15 minutes.
-
Using a dropping funnel, add the pre-formed Vilsmeier reagent dropwise to the benzocyclobutene solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of ice and saturated NaHCO₃ solution.
-
Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired benzocyclobutene aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Technical Support Center: Purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. This valuable synthetic intermediate possesses a unique and strained bicyclic structure, which presents specific challenges during chromatographic purification.[1] This document offers practical, field-proven insights and troubleshooting strategies to ensure the successful isolation of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard recommended stationary and mobile phase for purifying this compound?
A1: The standard and most effective method is normal-phase column chromatography.[1]
-
Stationary Phase: Silica gel (230-400 mesh) is the most commonly used stationary phase. Its polarity is well-suited for separating aromatic aldehydes from less polar precursors and more polar byproducts.[2]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is highly recommended.[1] You should start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. The optimal gradient should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.
Q2: My compound appears to be decomposing on the silica gel column. Why is this happening and how can I prevent it?
A2: This is a critical and common issue. Decomposition is likely occurring due to the inherent acidity of standard silica gel. The silanol groups (Si-OH) on the silica surface can catalyze unwanted reactions with sensitive functional groups.[3] In the case of this compound, two factors may be at play:
-
Aldehyde Sensitivity: Aldehydes can be oxidized to the corresponding carboxylic acid, and this process can be promoted by the acidic silica surface.[4][5]
-
Strained Ring System: The fused cyclobutene ring introduces significant strain into the molecule, potentially increasing its susceptibility to acid-catalyzed degradation or rearrangement.[1]
Solutions:
-
Test for Stability: Before running a large-scale column, spot your crude material on a silica gel TLC plate. Let it sit for 30-60 minutes, then run the plate. If a new spot appears or the original spot streaks, it confirms instability.[3]
-
Deactivate the Silica: Neutralize the acidic sites by preparing a slurry of your silica gel in the initial, low-polarity eluent containing 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the most acidic silanol groups, creating a more inert stationary phase.[5]
-
Use Alternative Stationary Phases: If deactivation is insufficient, consider using neutral alumina as your stationary phase.[3]
Q3: What are the typical impurities I should expect, and how do I separate them?
A3: The most common impurities are typically the corresponding carboxylic acid (from air oxidation) and unreacted starting materials. The carboxylic acid is significantly more polar and will have a much lower Rf value on TLC; it will often remain at the baseline or elute very slowly with highly polar solvent mixtures.[4] Less polar impurities will elute before your target compound. A gradient elution is key to separating these components effectively.
Q4: My separation is poor, with significant band broadening or streaking on the column. How can I improve the resolution?
A4: Poor resolution is often traced back to the sample loading and elution technique.
-
Sample Loading: Always dissolve your crude product in the minimum amount of solvent possible for loading onto the column.[6] If the compound is poorly soluble in your eluent, use a stronger solvent like dichloromethane for dissolution and perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[6] This prevents the strong solvent from disrupting the column packing.
-
Eluent Polarity: Ensure your starting eluent is not too polar. The ideal starting polarity should give your product an Rf of ~0.2-0.3 on a TLC plate, which allows for good separation from faster-moving impurities.[3]
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that lead to poor separation.
Q5: Are there alternative purification methods if column chromatography fails?
A5: Yes. For aldehydes, a highly effective chemical purification method involves the formation of a bisulfite adduct.[7]
-
Dissolve the crude mixture in a suitable solvent (e.g., methanol).
-
Add a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a water-soluble bisulfite adduct.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities.
-
Isolate the aqueous layer and regenerate the pure aldehyde by adding a base (e.g., sodium bicarbonate or dilute NaOH), followed by extraction.[4] This method is excellent for separating aldehydes from ketones and other non-reactive compounds.[7]
Section 2: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of this compound.
Step 1: Preliminary TLC Analysis
-
Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% Ethyl Acetate/Hexane).
-
Visualize the plate under UV light.
-
Objective: Identify a solvent system that places the desired product spot at an Rf value of 0.2-0.3 . This will be your starting eluent for the column.
Step 2: Column Packing (Slurry Method)
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your starting eluent (determined in Step 1).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 5-10 times the mass of your crude product) to this solution.[6]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently overlay the sample with a thin layer of sand to prevent disturbance of the surface when adding eluent.[6]
Step 4: Elution and Fraction Collection
-
Carefully add your starting eluent to the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Apply gentle positive pressure (using a pump or bulb) to maintain a steady flow rate.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, move from 5% EtOAc/Hex to 10%, then 15%, etc. The gradient slope depends on the separation observed on the TLC.
-
Self-Validation: Monitor the elution process by periodically taking TLC spots from the collected fractions.
Step 5: Product Isolation
-
Analyze the TLCs of all collected fractions.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 3: Visual Guides & Data
Purification Workflow Diagram
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Table 1: Key Purification Parameters
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase separation of moderately polar compounds.[2] |
| Alternative Phase | Neutral Alumina | Use if compound degrades on silica gel.[3] |
| Mobile Phase | Hexane / Ethyl Acetate | Provides a good polarity range for elution. Other systems like Heptane/EtOAc or Toluene/EtOAc can also be explored. |
| Target Rf (TLC) | 0.2 - 0.3 | This range provides the best balance for achieving good separation from impurities.[3] |
| Loading Method | Dry Loading | Minimizes band broadening, especially if the compound is dissolved in a solvent stronger than the eluent.[6] |
| Additive for Stability | 0.5 - 1.0% Triethylamine (Et₃N) | Neutralizes acidic silanol sites on silica, preventing degradation of sensitive compounds.[5] |
References
- 1. This compound | RUO [benchchem.com]
- 2. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bicyclic Aldehydes
Welcome to the technical support center for the synthesis and purification of bicyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isolating these valuable compounds.
Troubleshooting Guide: Common Issues in Bicyclic Aldehyde Purification
This section addresses specific challenges encountered during the synthesis and purification of bicyclic aldehydes, offering insights into their root causes and providing actionable solutions.
Problem 1: Low Purity of the Final Bicyclic Aldehyde Product After Synthesis
Symptom: You've completed your synthesis, but analytical data (NMR, GC-MS) indicates the presence of significant impurities alongside your target bicyclic aldehyde.
Probable Causes & Solutions:
-
Unreacted Starting Materials: The primary culprits are often residual dienophiles or dienes from a Diels-Alder reaction, or unoxidized bicyclic alcohol precursors.
-
Causality: Incomplete reactions due to insufficient reaction time, suboptimal temperature, or catalyst deactivation can leave starting materials in your crude product.
-
Solution:
-
Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure complete consumption of the limiting reagent.
-
Purification Strategy: Column chromatography is often effective for separating the aldehyde from less polar starting materials like dienes and dienophiles.[1] A solvent system with low polarity, such as a hexane/diethyl ether gradient, can be used to elute the aldehyde while retaining more polar impurities.[2]
-
-
-
Formation of Stereoisomers (Endo/Exo): Diels-Alder reactions involving cyclic dienes can produce both endo and exo isomers.[3][4]
-
Causality: The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product can also form, leading to a mixture.[4]
-
Solution:
-
Separation: These diastereomers can often be separated by careful column chromatography on silica gel.[5] The choice of eluent is critical and may require fine-tuning of solvent polarity.
-
Reaction Control: In some cases, reaction conditions (temperature, solvent, Lewis acid catalysis) can be optimized to favor the formation of one isomer.
-
-
-
Side-Reaction Products: Depending on the synthetic route, various side products can form. For instance, in reductive amination reactions to produce bicyclic amines from dialdehydes, bicyclic imine and diamine impurities can arise from incomplete reactions.[6]
-
Causality: These impurities are intermediates or byproducts of the main reaction pathway.
-
Solution:
-
Targeted Purification: The purification strategy must be tailored to the specific impurities. For example, acidic or basic washes can remove amine impurities.
-
Reaction Optimization: Adjusting stoichiometry, reaction time, or the reducing agent can minimize the formation of these side products.
-
-
Problem 2: Product Decomposition During Column Chromatography
Symptom: You observe streaking on your TLC plates, and the yield after column chromatography is significantly lower than expected. You may also see new, unidentified spots on the TLC of your collected fractions.
Probable Causes & Solutions:
-
Aldehyde Instability on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[2][7]
-
Causality: The slightly acidic surface of silica gel can catalyze side reactions.
-
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in the column solvent before packing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.
-
Rapid Chromatography: Minimize the time the aldehyde spends on the column by using flash chromatography techniques.
-
-
-
Oxidation to Carboxylic Acid: Aldehydes are susceptible to oxidation, especially when exposed to air for prolonged periods on the silica gel surface.[2]
-
Causality: The aldehyde functional group is readily oxidized to a carboxylic acid.
-
Solution:
-
Inert Atmosphere: While not always practical for column chromatography, minimizing air exposure can help.
-
Prompt Elution: Elute the aldehyde from the column as quickly as possible.
-
Post-Column Removal of Acid: If a small amount of the corresponding carboxylic acid forms, it can often be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup of the pooled fractions.
-
-
Problem 3: Formation of Polymeric Impurities
Symptom: Your crude product is a viscous oil or a sticky solid, and NMR analysis shows broad, unresolved peaks, characteristic of polymers.
Probable Causes & Solutions:
-
Aldehyde Self-Condensation/Polymerization: Aldehydes, particularly those that are less sterically hindered, can undergo self-condensation or polymerization, often catalyzed by acidic or basic residues.[8]
-
Causality: The electrophilic carbonyl carbon of one aldehyde molecule can be attacked by the enolate of another.
-
Solution:
-
Neutralize the Crude Product: Before attempting purification or storage, wash the crude reaction mixture with a neutral buffer or water to remove any acidic or basic catalysts.
-
Low-Temperature Storage: Store the aldehyde at low temperatures (e.g., in a refrigerator or freezer) to slow down polymerization.
-
Use of Inhibitors: In some cases, small amounts of polymerization inhibitors can be added, though this is less common for purification and more for long-term storage.
-
-
Frequently Asked Questions (FAQs)
A quick reference for common questions regarding the purification of bicyclic aldehydes.
Q1: What is the best general method for purifying a bicyclic aldehyde?
A1: While the "best" method is compound-specific, a combination of techniques is often most effective. A typical workflow would be:
-
Aqueous Workup: To remove water-soluble impurities and catalysts.
-
Column Chromatography: To separate the aldehyde from starting materials and non-polar byproducts.[1]
-
Recrystallization or Distillation: For final polishing of the purified aldehyde, if it is a solid or has a suitable boiling point.[7][9]
Q2: Can I use a bisulfite adduct formation to purify my bicyclic aldehyde?
A2: Yes, the formation of a water-soluble bisulfite adduct is an excellent classical method for purifying aldehydes.[10][11]
-
Mechanism: Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in water.[11] This allows for the separation of the aldehyde from other organic components via liquid-liquid extraction.[10] The aldehyde can then be regenerated by treating the aqueous layer with a base.[10][12]
-
Considerations: This method works best for aldehydes that are not sterically hindered.[13] For aliphatic aldehydes, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate.[11][13]
Q3: How can I effectively separate endo and exo isomers of a bicyclic aldehyde?
A3: The separation of endo and exo isomers is a common challenge.
-
Column Chromatography: This is the most frequently used method.[5][14] The separation can be challenging and may require experimenting with different solvent systems and using a long column to improve resolution.
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be an effective purification technique.[15]
Q4: What are the best analytical techniques to assess the purity of my bicyclic aldehyde?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile components and assessing purity, while MS provides molecular weight information for identification.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity analysis, especially for less volatile or thermally sensitive aldehydes.[17]
Q5: My bicyclic aldehyde is an oil. How can I best purify it?
A5: Purifying oily products can be challenging.
-
Column Chromatography: This is the primary method for purifying oils.
-
Distillation: If the aldehyde is thermally stable and has a sufficiently low boiling point, vacuum distillation can be a very effective purification method.[7]
-
Bisulfite Adduct Formation: As mentioned in Q2, this is a good option for converting the oily aldehyde into a solid or water-soluble adduct, facilitating its separation from oily impurities.
Experimental Protocols
Protocol 1: Purification of a Bicyclic Aldehyde via Column Chromatography
This protocol provides a general guideline for purifying a bicyclic aldehyde using silica gel chromatography.
1. Preparation of the Silica Gel Slurry:
- In a beaker, add silica gel to the chosen starting eluent (e.g., 95:5 hexane:ethyl acetate).
- Stir the mixture to create a uniform slurry.
- For sensitive aldehydes: Add 1-2 drops of triethylamine per 100 mL of eluent to the slurry to neutralize the silica gel.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Drain the excess solvent until the solvent level is just above the top of the silica gel.
3. Loading the Sample:
- Dissolve the crude bicyclic aldehyde in a minimal amount of the eluent.
- Carefully apply the sample solution to the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes or vials.
- Monitor the separation by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure bicyclic aldehyde.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of a Bicyclic Aldehyde via Bisulfite Adduct Formation
This protocol is adapted for the separation of an aldehyde from a mixture.[11][13]
1. Adduct Formation:
- Dissolve the crude mixture containing the bicyclic aldehyde in a suitable water-miscible solvent like methanol or DMF (e.g., 10 mL).[11]
- Transfer the solution to a separatory funnel.
- Add a saturated aqueous solution of sodium bisulfite (e.g., 20 mL).
- Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the adduct may form.
2. Extraction:
- Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate/hexanes) and shake again.
- Separate the layers. The aldehyde adduct will be in the aqueous phase. The organic layer contains the non-aldehyde impurities.
3. Regeneration of the Aldehyde:
- Isolate the aqueous layer containing the bisulfite adduct.
- Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
- Add 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is strongly basic.[10]
- Shake the funnel to extract the regenerated aldehyde into the organic layer.
- Separate the layers and collect the organic phase containing the purified aldehyde.
- The organic layer can then be dried over anhydrous sodium sulfate, filtered, and concentrated.
Visualization of Purification Workflow
Caption: General purification workflows for bicyclic aldehydes.
Data Presentation
| Purification Method | Common Impurities Removed | Advantages | Disadvantages |
| Column Chromatography | Unreacted starting materials, non-polar byproducts, stereoisomers | High resolution, applicable to a wide range of compounds | Can be time-consuming, potential for product decomposition on stationary phase[2][7] |
| Bisulfite Adduct Formation | Non-aldehyde organic compounds | Highly selective for aldehydes, scalable, cost-effective[11][13] | Not suitable for sterically hindered aldehydes, requires an additional regeneration step[13] |
| Recrystallization | Soluble impurities | Can provide very high purity for solid compounds | Not suitable for oils, requires finding an appropriate solvent system |
| Distillation | Non-volatile impurities | Effective for volatile, thermally stable compounds | Not suitable for thermally sensitive compounds or high-boiling point liquids |
References
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 7. hovione.com [hovione.com]
- 8. britannica.com [britannica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workup [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of byproducts in Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde reactions
Welcome to the technical support center for Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and materials scientists utilizing this versatile but sensitive building block. Here, we address common issues encountered during its reactions, focusing on the identification and mitigation of byproduct formation. Our approach is rooted in mechanistic principles to provide you with robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction mixture is turning into a complex, insoluble mess, especially when heated. What is happening?
Answer:
This is the most common issue reported and is almost certainly due to the inherent thermal instability of the bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene, or BCB) core. The strained four-membered ring is prone to thermal electrocyclic ring-opening, forming a highly reactive o-xylylene (also known as o-quinodimethane) intermediate. This intermediate can then undergo dimerization or uncontrolled polymerization, leading to high molecular weight, often insoluble, byproducts.[1]
Causality & Mechanism:
The driving force is the release of ring strain from the cyclobutene ring. Once formed, the o-xylylene intermediate is a reactive diene that readily participates in [4+4] cycloadditions with itself (dimerization) or polymerizes.
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain reaction temperatures as low as possible. For many reactions involving the aldehyde (e.g., reductions with NaBH₄, standard Wittig reactions), ambient or sub-ambient temperatures are sufficient. Avoid prolonged heating above 80 °C. The ring-opening process typically begins at elevated temperatures, often cited as above 180°C for the parent BCB, but this can be lowered by substituents or reaction conditions.
-
Reaction Time: Minimize reaction times. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Inert Atmosphere: While not directly preventing thermal dimerization, running reactions under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions that can also lead to complex byproduct mixtures.
Characterization of Dimer Byproducts:
-
Mass Spectrometry (MS): Look for masses corresponding to double the molecular weight of your starting material or product (e.g., for the starting aldehyde, C₉H₈O, M.W. 132.16; the dimer would be C₁₈H₁₆O₂, M.W. 264.32).
-
¹H NMR Spectroscopy: The spectra of dimers, such as dibenzocyclooctadienes, will be complex. Expect a loss of the sharp aldehyde proton signal and the appearance of new aliphatic and aromatic signals, often with complicated splitting patterns due to the new stereocenters formed.
Workflow for Preventing Thermal Decomposition
Caption: Key experimental controls to mitigate thermal byproduct formation.
FAQ 2: In my Wittig reaction, I'm getting a poor yield and a byproduct that's difficult to separate. What is it and how do I deal with it?
Answer:
The primary byproduct in any Wittig reaction is triphenylphosphine oxide (TPPO).[2] Its separation can be challenging due to its moderate polarity and tendency to co-crystallize with products. Additionally, depending on the ylide used, you may form a mixture of E and Z alkene isomers, which can also be difficult to separate.
Causality & Mechanism:
The Wittig reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[2][3] This intermediate collapses to form the alkene and the thermodynamically very stable P=O bond of TPPO, which is the driving force of the reaction.
-
Non-stabilized ylides (e.g., from alkylphosphonium salts) typically react faster and give predominantly the (Z)-alkene.[4][5]
-
Stabilized ylides (e.g., containing ester or ketone groups) are less reactive and yield the thermodynamically more stable (E)-alkene.[4][5]
Troubleshooting & Purification:
-
TPPO Removal:
-
Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or diethyl ether. TPPO is often insoluble and can be filtered off.
-
Column Chromatography: TPPO can be challenging to remove completely via standard silica gel chromatography. A common strategy is to run the column with a solvent system containing a small percentage of a polar solvent (e.g., 1-2% methanol in dichloromethane) to elute the product while retaining the more polar TPPO.
-
Chemical Conversion: If chromatographic separation fails, the crude mixture can be treated with MgCl₂ or ZnCl₂ in a suitable solvent. These salts form complexes with TPPO, which can then be removed by filtration.
-
-
E/Z Isomer Control & Separation:
-
To favor the (E)-isomer with non-stabilized ylides, the Schlosser modification can be employed, which involves deprotonation/reprotonation of the betaine intermediate at low temperature.[5]
-
Separation of E/Z isomers typically requires careful column chromatography on silica gel or, in some cases, preparative HPLC.
-
Wittig Reaction Byproduct Pathway
Caption: Formation and separation of TPPO in Wittig reactions.
FAQ 3: My Grignard reaction with this compound is low-yielding. What are the potential side reactions?
Answer:
Low yields in Grignard reactions are common and can be attributed to several factors. Besides the thermal instability of the BCB core (see FAQ 1), the primary issues are related to the reactivity of the Grignard reagent itself.
Causality & Potential Byproducts:
-
Quenching by Acidic Protons: Grignard reagents are extremely strong bases and will be quenched by any source of acidic protons, including water, alcohols, or even acidic C-H bonds.[6] This results in the formation of an alkane from your Grignard reagent and leaves your starting aldehyde unreacted.
-
Enolization of the Aldehyde: While less common for aldehydes than ketones, a bulky Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde to form an enolate. This also leaves the aldehyde unreacted after workup.
-
Reaction with Solvent: Grignard reagents can react with electrophilic solvents. Ethereal solvents like THF and diethyl ether are generally stable, but halogenated solvents or esters are incompatible.
Troubleshooting & Prevention:
-
Anhydrous Conditions: This is the most critical parameter. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere.
-
Reagent Quality: Use freshly prepared or titrated Grignard reagents. Commercial solutions can degrade over time.
-
Addition Mode: For sensitive substrates, consider a "reverse addition" where the aldehyde solution is added slowly to the Grignard reagent. This maintains an excess of the nucleophile and can minimize side reactions like enolization.
-
Low Temperature: Perform the reaction at 0 °C or below to minimize side reactions and potential ring-opening of the BCB moiety.
Characterization of Byproducts:
-
Unreacted Starting Material: The most common "byproduct" is often the starting aldehyde. This is easily identified by comparing TLC, LC-MS, and NMR data of your crude product with the starting material.
-
Alkane from Grignard: The hydrocarbon corresponding to your Grignard reagent will be present but may be volatile and lost during workup. It can sometimes be detected by GC-MS.
FAQ 4: I am trying to oxidize the aldehyde to a carboxylic acid, but I'm seeing multiple spots on my TLC plate. What could they be?
Answer:
Oxidation of the aldehyde to Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid is a standard transformation, but the choice of oxidant is key to avoiding byproducts.[7]
Causality & Potential Byproducts:
-
Over-oxidation/Ring Cleavage: Harsh oxidizing agents (e.g., hot KMnO₄, concentrated HNO₃) can attack the benzocyclobutene ring system, leading to ring-opened products or complete degradation. The strained C-C bonds of the cyclobutene ring can be susceptible to cleavage.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting aldehyde and the product carboxylic acid.
-
Side Reactions with the Benzene Ring: Under strongly acidic or electrophilic conditions, reactions on the aromatic ring can occur, though this is less common than reactions involving the aldehyde or the strained ring.
Troubleshooting & Recommended Protocols:
-
Mild Oxidants: Employ mild and selective oxidation conditions. The Pinnick oxidation (using sodium chlorite, NaClO₂, with a scavenger like 2-methyl-2-butene) is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.
-
Reagent Stoichiometry: Use a slight excess of the oxidizing agent to ensure complete conversion of the starting material.
-
pH Control: Buffer the reaction mixture if necessary. For instance, the Pinnick oxidation is typically run in a buffered solution (e.g., NaH₂PO₄) to maintain a mildly acidic pH.
Characterization and Purification:
-
Identification:
-
Starting Aldehyde: C₉H₈O, M.W. 132.16. Look for the aldehyde proton (~9.9-10.1 ppm) in ¹H NMR.
-
Product Carboxylic Acid: C₉H₈O₂, M.W. 148.16. Look for a broad carboxylic acid proton signal (>10 ppm) in ¹H NMR and a shift in the carbonyl stretch in IR spectroscopy.
-
-
Purification: The product carboxylic acid can be easily separated from the neutral starting aldehyde by an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with a weak aqueous base (e.g., NaHCO₃), separate the layers, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
Table 1: Summary of Potential Byproducts and Identification
| Reaction Type | Common Byproduct(s) | Probable Cause | Key Analytical Signature (MS or ¹H NMR) |
| General (Heating) | Dimers, Oligomers, Polymers | Thermal ring-opening of BCB core | MS: M⁺ = 2x, 3x, etc., of monomer. NMR: Complex, broad signals. |
| Wittig | Triphenylphosphine Oxide (TPPO) | Inherent to reaction mechanism | MS: M⁺ = 278.28 (C₁₈H₁₅OP). NMR: Multiplets at ~7.4-7.8 ppm. |
| E/Z Isomers | Nature of ylide/conditions | NMR: Different coupling constants for vinylic protons. | |
| Grignard | Unreacted Aldehyde | Quenching of Grignard reagent | Identical to starting material. |
| Oxidation | Unreacted Aldehyde | Incomplete reaction | Identical to starting material. |
| Ring-Opened Products | Harsh oxidizing conditions | MS: Fragmentation patterns indicating loss of C₂H₂ or C₂H₄. |
References
- 1. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | RUO [benchchem.com]
Preventing decomposition of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde during purification
Technical Support Center: Purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Welcome to the dedicated resource for researchers handling this compound, a valuable yet sensitive synthetic intermediate.[1] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you successfully purify this compound while preventing its decomposition. The unique structure, combining a strained benzocyclobutene (BCB) core with a reactive aldehyde, necessitates specialized handling procedures to ensure sample integrity.[1][2]
Core Challenge: Understanding the Instability
The primary difficulty in purifying this compound stems from two key structural features:
-
The Strained Benzocyclobutene (BCB) Ring: The fused four-membered ring is under significant strain. Upon heating (often at temperatures as low as 150-180 °C), it can undergo a thermally induced electrocyclic ring-opening to form a highly reactive o-xylylene (ortho-quinodimethane) intermediate.[2][3][4] This intermediate will rapidly polymerize or react with other species, leading to complex impurity profiles and loss of the desired product.
-
The Aromatic Aldehyde Group: Like many aldehydes, the carbaldehyde moiety is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process converts the aldehyde to the corresponding, and often inseparable, carboxylic acid. The aldehyde can also be sensitive to acidic or basic conditions encountered during chromatography.[5][6]
This guide is structured to directly address these dual challenges, providing you with the rationale and protocols to mitigate both thermal and oxidative decomposition.
Frequently Asked Questions (FAQs)
Q1: My sample is turning yellow/brown and showing polymerization upon solvent removal. What is happening?
This is a classic sign of thermal decomposition. You are likely exceeding the thermal budget of the molecule during solvent evaporation (e.g., using a high-temperature rotovap bath). The discoloration is due to the formation of oligomers and polymers from the reactive o-xylylene intermediate.[2][7]
-
Causality: The energy input from heating is sufficient to overcome the activation barrier for the BCB ring-opening. Even temperatures below the formal ring-opening point of unsubstituted BCB (~180 °C) can be problematic, as substituents can lower this temperature.[2][4]
-
Solution: Strictly maintain low temperatures throughout the entire purification and work-up process. Use a rotary evaporator with a water bath set no higher than 30-40°C and utilize high vacuum to facilitate solvent removal. For very small samples, flushing with a gentle stream of inert gas at room temperature is a viable alternative.
Q2: I'm seeing a new, more polar spot on my TLC plate after purification. What is it?
The appearance of a new, more polar spot that streaks or remains near the baseline is highly indicative of oxidation of the aldehyde to the corresponding carboxylic acid.
-
Causality: The aldehyde functional group is readily oxidized by atmospheric oxygen, a reaction that can be catalyzed by trace metal impurities or light.[1] Standard purification solvents and silica gel are saturated with air unless specifically degassed.
-
Solution: All purification steps must be conducted under an inert atmosphere (Nitrogen or Argon) using degassed solvents. This minimizes the sample's exposure to oxygen, thereby preventing oxidation.
Q3: What is the best method for purifying this compound?
Low-temperature flash column chromatography under an inert atmosphere is the recommended method. This technique balances purification efficiency with the need to minimize thermal stress and oxidative conditions.[8]
-
Why not other methods?
-
Distillation: Requires high temperatures that will certainly induce ring-opening and polymerization.[9][10] Even under high vacuum, the required temperatures are often too high.[10]
-
Recrystallization: Can be an option if a suitable solvent system is found.[9][11] However, it often requires heating to dissolve the compound, which poses a thermal risk.[11] If attempted, use a low-boiling solvent and minimal heating. Fractional freezing in a closed, inert system could be a specialized alternative for thermally unstable compounds.[12]
-
Q4: How do I properly prepare for low-temperature, anaerobic flash chromatography?
Proper preparation is critical for success. This involves preparing the glassware, stationary phase, and mobile phase to exclude air and moisture.[13][14][15]
-
Glassware: All glassware (column, flasks, etc.) must be oven-dried (>125 °C overnight) and cooled under a stream of inert gas or in a desiccator.[13][14][16]
-
Solvents: The mobile phase must be thoroughly degassed. This can be achieved by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by using a series of freeze-pump-thaw cycles.
-
Column Packing: Pack the column using the degassed solvent. It is advisable to pre-chill the packed column in a cold room or with a cooling jacket before introducing the sample.
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Action & Explanation |
| Streaking on TLC Plate | 1. Sample overload.2. Decomposition on silica gel (acid-catalyzed).3. Formation of polar carboxylic acid. | 1. Reduce Sample Load: Use a larger column or less crude material.2. Neutralize Silica: Use silica gel that has been pre-treated with a base like triethylamine (typically 0.1-1% v/v in the eluent). Aldehydes can be sensitive to the acidic nature of standard silica.[6]3. Work Anaerobically: Ensure all solvents are degassed and the system is under a positive pressure of inert gas. |
| Product Elutes with Impurities | Poor choice of mobile phase. | Optimize Solvent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35. A common starting point for aromatic aldehydes is a Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient. Avoid reactive solvents like alcohols (methanol, ethanol) which can form acetals on acidic silica gel.[6] |
| Low or No Recovery of Product | 1. Irreversible adsorption onto the column.2. Complete decomposition during purification. | 1. Change Stationary Phase: If decomposition on silica is suspected, consider using a less acidic stationary phase like neutral alumina.2. Re-evaluate Conditions: Ensure the temperature was kept low and the system was strictly anaerobic. Run a small-scale test purification first to assess stability under your chosen conditions. |
| Sample Solidifies/Oils Out at Top of Column | Poor solubility in the initial mobile phase. | Use a Stronger Loading Solvent: Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before adsorbing it onto a small amount of silica ("dry loading"). Ensure this loading silica is then gently placed atop the column. This prevents the compound from crashing out of solution upon contact with the non-polar mobile phase. |
Visualized Protocols and Pathways
Decomposition Pathways
The diagram below illustrates the two primary decomposition pathways that must be avoided during purification.
Caption: Key Decomposition Pathways for the Target Compound.
Recommended Purification Workflow
This workflow outlines the critical steps for a successful low-temperature, anaerobic flash chromatography purification.
Caption: Recommended Workflow for Anaerobic Purification.
Self-Validating Protocol: Low-Temperature Flash Chromatography
This protocol incorporates quality control steps to ensure the integrity of the purification process.
1. System Preparation (Self-Validation: Inert Atmosphere)
- Assemble an oven-dried (125°C) chromatography column and collection flasks.
- Connect the column to a Schlenk line or dual-manifold providing an inert gas (Nitrogen or Argon).[17]
- Attach a bubbler to the gas outlet to visually confirm a slight positive pressure is maintained throughout the process.[16]
- Degas the chosen eluent (e.g., Hexane/Ethyl Acetate) by sparging with Argon for at least 30 minutes.
2. Column Packing and Equilibration
- Under a positive flow of inert gas, pack the column with silica gel using the degassed eluent.
- Equilibrate the column by flushing with 3-5 column volumes of the initial eluent. If possible, use a cooling jacket set to 0-5°C.
3. Sample Application (Self-Validation: TLC Check)
- Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane).
- QC Step: Spot a TLC plate with this crude solution to serve as a starting reference.
- Adsorb the solution onto a small amount of silica gel (~1-2x the mass of the crude product).
- Carefully remove the solvent under reduced pressure (bath temp <30°C).
- Gently add the resulting free-flowing powder to the top of the prepared column under a positive flow of inert gas.
4. Elution and Fraction Collection
- Begin elution with the degassed mobile phase.
- Collect fractions in flasks that have been pre-flushed with inert gas.
- QC Step: Systematically spot fractions on TLC plates as they are collected. Develop and visualize under a UV lamp to identify fractions containing the pure product.
5. Product Isolation and Storage (Self-Validation: Final Purity Analysis)
- Combine the pure fractions in an oven-dried round-bottom flask.
- Remove the solvent using a rotary evaporator with the bath temperature set to a maximum of 30°C.
- Once the bulk of the solvent is removed, place the flask on a high-vacuum line for 1-2 hours to remove residual solvent.
- Backfill the flask with Argon or Nitrogen, seal tightly, and store in a freezer (-20°C or below), protected from light.
- Final QC Step: After purification, acquire a proton NMR spectrum to confirm the structural integrity, paying close attention to the aldehyde proton signal and the absence of carboxylic acid or polymeric peaks.
References
- 1. This compound | RUO [benchchem.com]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. byjus.com [byjus.com]
- 10. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. web.mit.edu [web.mit.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Aldehyde Purification via Sodium Bisulfite Adducts
Welcome to the technical support center for aldehyde purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of aldehydes via their bisulfite adducts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying aldehydes using sodium bisulfite?
This purification method is based on the reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) to the carbonyl group of an aldehyde.[1][2] This reaction forms a stable, ionic α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct.[1][3] Because the adduct is a charged salt, it is typically soluble in water but insoluble in common organic solvents.[3][4][5] This difference in solubility allows for the separation of the aldehyde from non-carbonyl impurities by either filtration of the precipitated adduct or liquid-liquid extraction.[1][6] The reaction can then be reversed by adding a strong base or acid to regenerate the pure aldehyde.[1][3][7]
Q2: Is this purification technique suitable for all types of aldehydes and ketones?
No, this method has its limitations. It is most effective for:
-
Aldehydes: Most aldehydes, including sterically hindered ones, react well to form adducts.[1][8][9]
-
Ketones: The reaction is generally limited to sterically unhindered cyclic and methyl ketones.[1][6][8][9] Highly hindered or conjugated ketones typically do not form adducts efficiently, which allows for the selective purification of aldehydes from such ketones.[9] Acetophenone, for instance, does not give an addition product due to the steric hindrance from its two bulkier groups.[10]
Q3: What are the main advantages of using this method over chromatography?
The primary advantages include:
-
Efficiency: It is often faster and less labor-intensive than chromatographic methods.[1]
-
Scalability: The procedure is highly scalable, making it suitable for both lab-scale research and industrial applications.[11]
-
Cost-Effectiveness: It avoids the use of expensive chromatographic media and large volumes of solvents.
-
Stability: The crystalline adducts can serve as a stable "hold point" in a multi-step synthesis, protecting the often-reactive aldehyde.[1][12]
Q4: How do I regenerate the aldehyde from the bisulfite adduct?
The aldehyde is typically regenerated by decomposing the adduct in an aqueous solution. This is achieved by adding a strong base, such as 50% sodium hydroxide (NaOH), until the solution is strongly basic (e.g., pH 12).[1][6][13] Alternatively, treatment with a strong acid can also reverse the reaction.[3][7] The liberated, water-insoluble aldehyde can then be extracted into an immiscible organic solvent.[1][6]
Reaction and Purification Workflow
The following diagrams illustrate the chemical principle and the general experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Precipitated Bisulfite Adduct | 1. Adduct Solubility: The adduct of your aldehyde, especially with lower molecular weight aldehydes, may be soluble in the reaction mixture and will not precipitate.[1][14][15] | • Instead of filtration, use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[1][15] • Try using an ethanol/water mixture, which can sometimes induce precipitation.[1][15] |
| 2. Steric Hindrance: Although most aldehydes react, extremely hindered aldehydes may react inefficiently or not at all.[1][16] | • Increase the reaction time and ensure vigorous mixing to maximize contact between reactants. • If adduct formation fails, an alternative purification method like column chromatography may be necessary. | |
| 3. Poor Reagent Quality: The sodium bisulfite solution was not freshly prepared. Bisulfite can oxidize over time, reducing its reactivity. | • Always use a freshly prepared, saturated aqueous solution of sodium bisulfite for maximum reactivity.[1] | |
| 4. Incorrect Solvent: The choice of a water-miscible co-solvent is crucial for bringing the aldehyde and the aqueous bisulfite into contact.[1][9] | • For aliphatic aldehydes, using dimethylformamide (DMF) can significantly improve removal rates compared to other solvents like methanol.[1][8][9] | |
| Solid Forms at the Interface of Organic/Aqueous Layers | Insolubility of Adduct: This is common with highly non-polar aldehydes. The resulting bisulfite adduct can be insoluble in both the aqueous and organic layers, causing it to precipitate at the interface.[1][6] | • Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct.[1][6][9] The liquid layers can then be separated and processed as usual. |
| Aldehyde Decomposes During Regeneration | 1. pH Sensitivity: The strongly basic (or acidic) conditions required for regeneration can be detrimental to sensitive functional groups.[1] Esters can be hydrolyzed, and aldehydes with α-stereocenters are prone to epimerization.[1] | • For base-sensitive aldehydes, consider using a milder base like sodium carbonate or sodium phosphate tribasic, although this may require longer reaction times.[13][17] • A highly effective alternative is to use a nonaqueous regeneration method, such as treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile. This avoids extreme pH and water, preserving sensitive functional groups.[7][11][18] |
| 2. SO₂ Gas Side Reactions: If your molecule contains sensitive groups like tri- or tetra-substituted double bonds, dissolved sulfur dioxide (SO₂) gas can cause decomposition.[1][6] | • When performing the initial extraction, use a non-polar organic solvent like hexanes, which has low SO₂ solubility, to mitigate this issue.[6][13] | |
| Difficulty Re-isolating the Aldehyde After Regeneration | Incomplete Adduct Decomposition: The regeneration is an equilibrium process. Insufficient base or acid will not fully shift the equilibrium to release the free aldehyde.[19] | • Ensure the pH is strongly basic (e.g., pH 12) or acidic.[1] Use a pH strip to confirm. • Stir the biphasic mixture vigorously for an adequate amount of time (e.g., 30-60 minutes) to ensure the decomposition reaction goes to completion before extraction.[14] |
Experimental Protocols
Safety First: Sodium bisulfite can release toxic sulfur dioxide gas, especially upon contact with acids. All procedures should be performed in a well-ventilated fume hood.[9][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21][22][23]
Protocol 1: Purification of an Aromatic Aldehyde (e.g., Anisaldehyde) This protocol is adapted for the separation of an aromatic aldehyde from a mixture.[9][13]
-
Dissolution: Dissolve the crude mixture containing the aldehyde (e.g., 1.0 g) in 10 mL of methanol in a separatory funnel.
-
Adduct Formation: Add 2 mL of freshly prepared saturated aqueous sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the adduct may form.[9]
-
Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake again.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the aldehyde-bisulfite adduct. The organic layer (top) contains the non-aldehyde impurities. Drain and collect the aqueous layer.
Protocol 2: Purification of an Aliphatic Aldehyde This protocol is adapted for aliphatic aldehydes, which may be less reactive.[1][9]
-
Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in 10 mL of dimethylformamide (DMF).
-
Adduct Formation & Extraction: Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite. Shake vigorously for 30-60 seconds. Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., hexanes) and shake again.
-
Separation: Separate the layers. The aldehyde adduct will be in the aqueous phase. Collect the aqueous layer.
Protocol 3: Regeneration of the Purified Aldehyde
-
Preparation: Place the collected aqueous layer containing the bisulfite adduct into a clean separatory funnel. Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Basification: While gently swirling the funnel, add 50% sodium hydroxide (NaOH) solution dropwise.[13] Periodically vent the funnel, as gas evolution may occur.[13] Continue adding base until the pH of the aqueous layer is ~12 (check with a pH strip).
-
Extraction: Shake the funnel vigorously to extract the regenerated aldehyde into the organic layer.
-
Work-up: Separate the layers and collect the organic phase. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bisulfite - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Bisulfite addition compounds [almerja.com]
- 6. Workup [chem.rochester.edu]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 8. scite.ai [scite.ai]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which one of the following does not form a sodium bisulfite class 11 chemistry CBSE [vedantu.com]
- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 12. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.com [fishersci.com]
- 21. chemtradelogistics.com [chemtradelogistics.com]
- 22. actylislab.com [actylislab.com]
- 23. nj.gov [nj.gov]
Technical Support Center: Strategies for Overcoming Low Yields in Bicyclic Aldehyde Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development facing challenges in the synthesis of bicyclic aldehydes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your reaction yields. The synthesis of bicyclic aldehydes, crucial intermediates in the preparation of complex molecular architectures, often presents unique challenges due to inherent steric strain and subtle electronic effects. This center is designed to provide you with the expertise and practical solutions to navigate these complexities successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
I. Diels-Alder Reaction-Related Issues
The Diels-Alder reaction is a powerful tool for constructing bicyclic systems, but achieving high yields and the desired stereoselectivity can be challenging.[1][2][3]
A1: Low yields in Diels-Alder reactions for bicyclic aldehyde synthesis can stem from several factors. A systematic approach to troubleshooting is essential.[4][5]
-
Poor Diene/Dienophile Reactivity: The electronic nature of your diene and dienophile is critical. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.
-
Troubleshooting:
-
If your dienophile is an α,β-unsaturated aldehyde, its reactivity is already enhanced. However, if the diene is electron-deficient, the reaction may be sluggish. Consider using a more electron-rich diene.
-
Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the reaction and improve yields by coordinating to the carbonyl oxygen of the dienophile, making it more electron-deficient and lowering the energy of the transition state.[6][7][8][9][10] Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. Use stoichiometric amounts for optimal results.
-
-
-
Unfavorable Equilibrium (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and at higher temperatures, the equilibrium can shift back towards the starting materials (the retro-Diels-Alder reaction).[1]
-
Troubleshooting:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the reaction progress by TLC or GC/LC-MS to avoid prolonged heating after completion.
-
If the product is volatile, consider running the reaction in a sealed tube to prevent the loss of reactants.
-
-
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation.[2] Acyclic dienes may have a high energy barrier to adopting this conformation, and some cyclic dienes are locked in an s-trans conformation.
-
Troubleshooting:
-
If using an acyclic diene, consider if steric hindrance prevents the adoption of the s-cis conformation. It may be necessary to redesign the diene.
-
Cyclic dienes like cyclopentadiene are excellent for Diels-Alder reactions as they are locked in the s-cis conformation.[11]
-
-
A2: The formation of endo and exo isomers is a common feature of Diels-Alder reactions involving cyclic dienes.[12][13] The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[12][14][15]
-
Kinetic vs. Thermodynamic Control:
-
To favor the endo product (kinetic control): Run the reaction at lower temperatures for a shorter duration. This will favor the faster-forming endo isomer.
-
To favor the exo product (thermodynamic control): Run the reaction at higher temperatures for a longer duration. This will allow the initially formed endo product to revert to the starting materials via a retro-Diels-Alder reaction and then reform as the more stable exo product.
-
-
Lewis Acid Catalysis: The use of Lewis acids can often enhance the endo selectivity by stabilizing the transition state leading to the endo product.[14]
-
Solvent Effects: The choice of solvent can influence the endo/exo ratio, although this effect is often substrate-dependent. It is worth screening a few solvents of varying polarity.
II. Hydroformylation-Related Issues
Hydroformylation is an atom-economical method for converting bicyclic olefins into aldehydes. However, controlling regioselectivity and preventing side reactions are key challenges.
A3: Achieving high regioselectivity in the hydroformylation of bicyclic olefins is crucial and often depends on the catalyst system and reaction conditions.
-
Ligand Choice is Critical: The steric and electronic properties of the phosphine or phosphite ligands on the rhodium or cobalt catalyst are the primary determinants of regioselectivity.[16]
-
For Linear Aldehydes: Bulky phosphine or phosphite ligands tend to favor the formation of the less sterically hindered linear aldehyde.[17][18][19] Examples include ligands with bulky substituents like tert-butyl or adamantyl groups.
-
For Branched Aldehydes: Less bulky, more electron-withdrawing ligands can sometimes favor the formation of the branched aldehyde.
-
Troubleshooting: Screen a variety of phosphine and phosphite ligands with different steric and electronic properties to find the optimal one for your specific substrate.
-
-
Reaction Conditions:
-
Temperature and Pressure: These parameters can significantly influence both the rate and selectivity of the reaction. Lower temperatures often lead to higher selectivity but may require longer reaction times. The pressure of syngas (CO/H₂) also plays a crucial role and should be optimized.
-
Solvent: The choice of solvent can affect catalyst solubility and stability. Toluene, THF, and other non-polar aprotic solvents are commonly used.
-
-
Catalyst Deactivation: The catalyst can deactivate over time, leading to lower yields.
-
Troubleshooting: Ensure that the starting materials and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Running the reaction under an inert atmosphere is also critical.
-
III. Oxidation of Bicyclic Alcohols
The oxidation of bicyclic alcohols to their corresponding aldehydes is a common final step, but over-oxidation and side reactions can lead to low yields of the desired product.
A4: Over-oxidation is a common problem, especially with more reactive primary alcohols. The key is to use a mild and selective oxidizing agent and to carefully control the reaction conditions.
-
Choice of Oxidizing Agent:
-
Dess-Martin Periodinane (DMP): This is an excellent choice for the mild and selective oxidation of primary alcohols to aldehydes.[20][21][22][23][24] It is known for its high yields, short reaction times, and compatibility with a wide range of sensitive functional groups.[20]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[25][26][27] It is a very mild and effective method for preparing aldehydes from primary alcohols.[28][26][27] A drawback is the formation of the foul-smelling dimethyl sulfide.[28]
-
Pyridinium Chlorochromate (PCC): While effective, PCC is a chromium-based reagent and is therefore more toxic and generates hazardous waste. DMP and Swern oxidations are generally preferred for these reasons.
-
-
Reaction Monitoring:
-
Troubleshooting: Carefully monitor the reaction by TLC. As soon as the starting alcohol is consumed, quench the reaction to prevent over-oxidation.
-
A5: Bicyclic aldehydes can be prone to decomposition, especially if they are strained or contain other sensitive functional groups.
-
Purification Method:
-
Column Chromatography: If chromatography is necessary, consider deactivating the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.[4] This can prevent acid-catalyzed decomposition on the column.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered off and then decomposed back to the pure aldehyde by treatment with a base.[29][30][31][32][33] This is a very effective method for separating aldehydes from non-carbonyl-containing impurities.[29][30][31][32][33]
-
Distillation: For thermally stable and volatile aldehydes, distillation under reduced pressure can be an effective purification method.
-
-
Storage: Store the purified bicyclic aldehyde under an inert atmosphere at a low temperature to prevent oxidation and decomposition.
IV. General Troubleshooting
A6: When reaction-specific troubleshooting fails, it's time to look at the fundamentals of your experimental setup and procedure.[34]
-
Reagent and Solvent Quality: Ensure that all reagents are pure and that solvents are anhydrous, especially for moisture-sensitive reactions.[4][35]
-
Inert Atmosphere: For many organometallic reactions, such as hydroformylation, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.
-
Product Loss During Workup: Significant amounts of product can be lost during the workup and extraction phases.[4]
-
Troubleshooting:
-
Ensure the pH of the aqueous layer is adjusted to a level where your product is least soluble.
-
Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[4]
-
-
-
Use of Protecting Groups: If your bicyclic molecule contains other reactive functional groups that might interfere with the desired transformation, consider using protecting groups.[36][37][38][39] For example, if you need to perform a reaction that is incompatible with an aldehyde, you can protect the aldehyde as an acetal, perform the reaction, and then deprotect the acetal to regenerate the aldehyde.[37][39][40]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction for Bicyclic Aldehyde Synthesis
This protocol provides a general procedure for the synthesis of a bicyclic aldehyde via a Diels-Alder reaction using a Lewis acid catalyst.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the dienophile (e.g., an α,β-unsaturated aldehyde, 1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) as the solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
-
Reaction:
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the stirred solution of the dienophile.
-
After stirring for 15-30 minutes, add the diene (1.0-1.2 eq) dropwise.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of a Bicyclic Alcohol
This protocol outlines a reliable method for the oxidation of a primary bicyclic alcohol to the corresponding aldehyde.
-
Preparation:
-
To a solution of the bicyclic alcohol (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask, add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting bicyclic aldehyde by flash column chromatography.
-
Visualizations
Troubleshooting Workflow for Low Yield in Bicyclic Aldehyde Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Conceptual Overview of Key Synthetic Routes
Caption: Common synthetic pathways to bicyclic aldehydes.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction Lab Report - 1085 Words | Bartleby [bartleby.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 21. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 22. Dess-Martin Oxidation [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 28. Swern Oxidation [organic-chemistry.org]
- 29. Workup [chem.rochester.edu]
- 30. researchgate.net [researchgate.net]
- 31. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 32. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 33. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Troubleshooting [chem.rochester.edu]
- 35. quora.com [quora.com]
- 36. media.neliti.com [media.neliti.com]
- 37. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 38. chem.libretexts.org [chem.libretexts.org]
- 39. Protecting group - Wikipedia [en.wikipedia.org]
- 40. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving Regioselectivity in Reactions of Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene) Derivatives
Welcome to the technical support center for researchers working with Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as benzocyclobutene (BCB), and its derivatives.[1] This guide is designed to provide in-depth, practical solutions to common challenges related to regioselectivity. We will move beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - Core Principles of Regioselectivity
This section addresses fundamental questions regarding the factors that control regioselectivity in the reactions of BCB derivatives.
Q1: What are the primary factors controlling regioselectivity in reactions involving benzocyclobutene derivatives?
A1: Regioselectivity in BCB reactions is a multifactorial issue, primarily governed by a combination of electronic effects, steric hindrance, and catalyst/reagent control.[2]
-
Electronic Effects: The distribution of electron density in both the BCB derivative and the reacting partner is paramount.[3] In cycloaddition reactions, this is best explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the regiochemical outcome.[4][5] Substituents that are electron-donating (EDG) or electron-withdrawing (EWG) can fundamentally alter the energies and coefficients of these orbitals.
-
Steric Effects: This is the influence of the physical size of substituents near the reaction center.[6] Bulky groups can physically block the approach of a reagent to one side of a molecule, forcing it to react at a less sterically hindered site.[7][8] This effect is often intuitive and can be a powerful tool for directing reactions.
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions (e.g., using Pd, Ni, Rh), the choice of the metal and its associated ligands can completely override inherent electronic or steric preferences.[9][10] Ligands can tune the catalyst's steric bulk and electronic properties, enabling selective activation of specific C-C or C-H bonds.[2][11]
-
Directing Groups: A functional group on the BCB substrate can chelate to a metal catalyst, delivering it to a specific, proximate site for reaction. This is a highly effective strategy for achieving excellent regioselectivity in C-H functionalization.[12][13][14]
Q2: How does the thermal ring-opening of BCB dictate the regiochemistry of subsequent reactions?
A2: The most crucial reaction of BCB is its thermally induced electrocyclic ring-opening.[15] The strained four-membered ring opens in a conrotatory fashion to form a highly reactive o-quinodimethane (or o-xylylene) intermediate.[16][17][18] This intermediate is the true reactant in many subsequent cycloaddition reactions. The regioselectivity of the final product is therefore determined by two factors:
-
The structure of the o-quinodimethane: The position of substituents on the original BCB dictates their position on the resulting diene.
-
The regioselectivity of the subsequent trapping reaction: For example, in a Diels-Alder reaction, the way the dienophile adds across this transient diene determines the final regiochemistry.[4]
Q3: What is the practical difference between kinetic and thermodynamic control when troubleshooting regioselectivity?
A3: Understanding this difference is critical for optimization.
-
Kinetic Control: The major product is the one that is formed fastest (i.e., via the reaction pathway with the lowest activation energy). These reactions are typically run at lower temperatures and are irreversible. If you are getting an undesired regioisomer, lowering the reaction temperature may increase selectivity for the kinetically favored product.[19]
-
Thermodynamic Control: The major product is the most stable one. These reactions are reversible and are typically run at higher temperatures for longer durations, allowing the initial products to equilibrate to the most stable isomer. If the desired product is thermodynamically more stable than a kinetically formed side product, increasing the temperature or reaction time may improve the yield of the desired isomer.[20]
Section 2: Troubleshooting Guide - Regiocontrol in Cycloaddition Reactions
The Diels-Alder reaction of o-quinodimethanes is a cornerstone of BCB chemistry.[21] However, achieving the desired regioisomer can be challenging.
Problem: My Diels-Alder reaction between a thermally generated, unsymmetrical o-quinodimethane and an unsymmetrical dienophile yields a mixture of regioisomers, or favors the undesired "meta" or "para" adduct.
Root Causes and Solutions
-
Cause: Mismatched Frontier Molecular Orbitals (FMOs). The regioselectivity of Diels-Alder reactions is governed by the interaction between the diene's HOMO and the dienophile's LUMO (in normal-demand reactions) or vice-versa (in inverse-demand reactions).[4] The largest orbital coefficients on each reactant prefer to align, dictating the "ortho" and "para" selectivity.[4]
-
Solution A: Modify Electronics. Alter the electronic nature of the dienophile. If the diene has an EDG, using a dienophile with a strong EWG will enhance the reaction rate and can lock in the desired regioselectivity.
-
Solution B: Employ Lewis Acid Catalysis. A Lewis acid can coordinate to the dienophile's EWG, making it more electron-withdrawing. This lowers the dienophile's LUMO energy and can drastically enhance both the reaction rate and its regioselectivity, often favoring the "ortho" product.
-
-
Cause: Insufficient Steric Bias. The substituents on your reactants may not be bulky enough to effectively block one reaction pathway.
-
Solution: Increase Steric Hindrance. If synthetically feasible, introduce a bulkier substituent on either the diene precursor (the BCB derivative) or the dienophile to physically direct the cycloaddition away from the hindered face.
-
Data Presentation: Effect of Lewis Acid on Regioselectivity
The following table illustrates how a Lewis acid catalyst can influence the regiomeric ratio in a typical Diels-Alder reaction of an o-quinodimethane.
| Diene Substituent (R¹) | Dienophile (R²) | Catalyst | Temp (°C) | Regioisomeric Ratio (ortho:meta) |
| OMe | CO₂Me | None | 180 | 70:30 |
| OMe | CO₂Me | SnCl₄ (0.5 eq) | 25 | >95:5 |
| Me | CO₂Me | None | 180 | 60:40 |
| Me | CO₂Me | AlCl₃ (0.5 eq) | 0 | 90:10 |
Data are illustrative, based on established principles of Lewis acid catalysis in Diels-Alder reactions.
Visualization: FMO Control in Diels-Alder Reactions
Caption: FMO control favoring the 'ortho' product.
Section 3: Troubleshooting Guide - Metal-Catalyzed C-H Functionalization
Palladium-catalyzed C(sp³)-H arylation is a powerful method for synthesizing substituted BCBs.[22][23] However, controlling which C-H bond reacts (e.g., methyl vs. methylene) is a significant challenge.[12]
Problem: My intramolecular Pd-catalyzed C(sp³)-H arylation on a substrate with both methyl and methylene groups is non-selective, leading to a mixture of products.
Root Causes and Solutions
-
Cause: Lack of a Directing Group. Without a coordinating group, the catalyst may react based on inherent bond strengths or sterics, which often provides poor selectivity.
-
Solution: Install a Transient Directing Group. Utilize a transient directing group, such as an amino acid (e.g., glycine), that reversibly binds to the substrate (e.g., a ketone).[12][13] This group coordinates to the palladium center and directs the C-H activation to a specific position, after which it is cleaved.
-
-
Cause: Incorrect Ligand Choice. The ligand on the palladium catalyst is crucial for controlling selectivity. Standard phosphine ligands may not provide sufficient differentiation between C-H bond types.
-
Solution: Employ Specialized Ligands. Electron-poor pyridone ligands have been shown to be highly effective in promoting methylene-selective C-H arylation over methyl C-H arylation.[12][13] These ligands are believed to control selectivity through specific molecular associations with the substrate during the C-H activation step (concerted metalation-deprotonation).[13][14]
-
Experimental Protocol: Methylene-Selective Intramolecular C(sp³)-H Arylation
This protocol is adapted from methodologies developed for selective BCB synthesis.[13]
-
Setup: To an oven-dried vial, add the keto aryl iodide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), the 3,5-dinitropyridone ligand (0.3 equiv), glycine (0.5 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent: Add anhydrous hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration.
-
Reaction: Seal the vial under an argon atmosphere and heat the mixture to 100 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired benzocyclobutene product.
Visualization: Workflow for Catalyst System Selection
Caption: Decision tree for catalyst selection.
Section 4: Troubleshooting Guide - Regiocontrol on the Aromatic Ring
While much of the focus is on the strained four-membered ring, selective functionalization of the aromatic portion of BCB is also crucial.
Problem: My directed ortho-metalation (e.g., with BuLi) on a substituted BCB is giving poor regioselectivity, with lithiation occurring at multiple positions on the aromatic ring.
Root Causes and Solutions
-
Cause: Competing Directing Effects & Steric Hindrance. The inherent strain and geometry of the fused cyclobutane ring can exert a steric influence that competes with the electronic directing effect of other substituents on the aromatic ring.
-
Solution: Use a Cr(CO)₃ Complex as a Directing Group. Complexing the aromatic ring of the BCB derivative to a tricarbonylchromium(0) fragment dramatically alters its reactivity. The Cr(CO)₃ group acidifies the aromatic protons and exerts a powerful directing effect, often overriding other influences. Deprotonation with a strong base (like TMPLi) occurs with high regioselectivity at the C2 position (ortho to the cyclobutane ring), which is typically sterically congested and difficult to access otherwise.[24] Subsequent quenching with an electrophile installs a substituent at this specific position. The chromium auxiliary can then be easily removed by oxidative decomplexation.
-
Protocol: Highly Regioselective Lithiation via a Cr(CO)₃ Complex
This protocol is based on established methods for chromium-arene complexes.[24]
-
Complexation: Reflux the BCB derivative with Cr(CO)₆ in a high-boiling solvent mixture (e.g., dibutyl ether/THF) under an inert atmosphere to form the red-orange [η⁶-(BCB)]Cr(CO)₃ complex. Purify by column chromatography.
-
Lithiation: Dissolve the purified complex in anhydrous THF and cool to -78 °C. Add a solution of lithium tetramethylpiperidide (TMPLi) dropwise and stir for 1 hour at this temperature.
-
Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, trimethylsilyl chloride) and allow the reaction to slowly warm to room temperature.
-
Decomplexation: After aqueous workup and extraction, dissolve the crude product in an ethereal solvent and expose it to air or mild oxidizing agents (e.g., iodine) while stirring vigorously. The solution will decolorize as the chromium is removed.
-
Purification: Purify the resulting 2-substituted BCB derivative by column chromatography.
References
- 1. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions [mdpi.com]
- 6. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 7. Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective activation of benzocyclobutenones and dienamides lead to anti-Bredt bridged-ring systems by a [4+4] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)- | 61899-34-1 [smolecule.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. repository.ias.ac.in [repository.ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Benzocyclobutene synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Analysis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity and success of your investigations.
Introduction: Understanding the System's Reactivity
This compound, a derivative of benzocyclobutene (BCB), is a molecule of significant interest due to its unique reactivity profile. The core of its chemistry lies in the strained four-membered ring fused to a benzene ring.[1][2][3][4] Under thermal conditions, this system undergoes a characteristic pericyclic reaction: a conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[5][6][7][8] This intermediate can then participate in a variety of subsequent reactions, most notably intramolecular or intermolecular cycloadditions.[9][10]
The presence of the 3-carbaldehyde group introduces an additional layer of complexity and control. As an electron-withdrawing group, it significantly influences the electronic properties of the bicyclic system and the stereochemical outcome of the ring-opening reaction, a phenomenon known as torquoselectivity.[11][12] This guide will help you navigate the intricacies of studying the kinetics of these fascinating transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal reaction of this compound?
The principal thermal reaction is an electrocyclic ring-opening of the cyclobutene moiety to form the corresponding o-xylylene intermediate. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, and proceeds via a conrotatory mechanism.[7] The high ring strain of the bicyclo[4.2.0] system provides the thermodynamic driving force for this transformation.[1][2][3][4]
Q2: How does the 3-carbaldehyde group influence the reaction?
The 3-carbaldehyde group has two major effects:
-
Electronic Influence: As an electron-withdrawing group, it can affect the rate of the ring-opening reaction.
-
Torquoselectivity: In substituted cyclobutenes, the conrotatory ring-opening can proceed in two directions (clockwise or counter-clockwise rotation of the substituents). The electronic nature of the substituents dictates the preferred direction. Strong acceptor groups like aldehydes are known to rotate inward during the ring-opening process.[11][12]
Q3: What are the expected follow-up reactions of the o-xylylene intermediate?
The generated o-xylylene is a highly reactive diene. Its fate is typically determined by the reaction conditions and the presence of other reagents. Common subsequent reactions include:
-
[4+2] Cycloaddition (Diels-Alder Reaction): If a dienophile is present in the reaction mixture, the o-xylylene can act as a diene to form a new six-membered ring.[9][10][13]
-
Dimerization: In the absence of an efficient trapping agent, the o-xylylene can dimerize.
-
Intramolecular Reactions: If the molecule contains a suitable tethered dienophile, an intramolecular Diels-Alder (IMDA) reaction can occur.
Q4: Can the aldehyde group itself react under the conditions of the kinetic study?
Yes, depending on the temperature and solvent, the aldehyde group can undergo reactions such as oxidation (to a carboxylic acid) or reduction (to an alcohol), although these are generally not the primary thermal pathways unless specific reagents are added.[14] It is crucial to use inert solvents and atmospheres to minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Irreproducible Kinetic Data | 1. Inconsistent temperature control.2. Presence of oxygen or moisture initiating side reactions.3. Impurities in the starting material or solvent. | 1. Use a thermostated reaction vessel (e.g., NMR probe with temperature calibration, oil bath with a digital thermometer).2. Degas solvents and run reactions under an inert atmosphere (N₂ or Ar).3. Purify the starting material (e.g., by chromatography or recrystallization) and use high-purity, dry solvents. |
| Unexpected Side Products | 1. Dimerization of the o-xylylene intermediate.2. Reaction with solvent or impurities.3. Competing reaction pathways involving the aldehyde. | 1. If the desired reaction is a cycloaddition, use a higher concentration of the trapping agent (dienophile).2. Use non-reactive, aprotic solvents (e.g., toluene-d₈, DMSO-d₆ for NMR studies).3. Analyze side products by MS and 2D NMR to identify their structures and adjust reaction conditions to minimize their formation. |
| Difficulty Monitoring Reaction by NMR | 1. Signal overlap between reactant and product peaks.2. Broadening of NMR signals at high temperatures.3. Reaction is too fast or too slow at the chosen temperature. | 1. Use a higher field NMR spectrometer. Select non-overlapping peaks for integration. 2D NMR (e.g., COSY, HSQC) can help in peak assignment.[15][16]2. Optimize shimming. If broadening persists, it may be due to dynamic processes; variable temperature NMR studies can provide more insight.[17]3. Adjust the temperature to achieve a measurable reaction rate (ideally, a half-life between 10 minutes and several hours). |
| Difficulty Monitoring Reaction by UV-Vis | 1. Reactant and product λmax are too close.2. The intermediate has a very short lifetime.3. Interference from solvent or impurities. | 1. Scan the full UV-Vis spectrum of the starting material and, if possible, the final product to identify optimal wavelengths for monitoring.2. If the intermediate is the species of interest, consider flash photolysis or stopped-flow techniques if the reaction can be photochemically or rapidly initiated.3. Use a UV-grade solvent and run a baseline with the solvent and any other non-reacting components. |
Experimental Protocols & Data Visualization
Workflow for Kinetic Analysis
The following diagram illustrates a general workflow for conducting a kinetic study on the thermal reactions of this compound.
Caption: General workflow for kinetic analysis.
Protocol 1: Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol is designed to determine the rate constant for the thermal disappearance of this compound.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of purified this compound.
-
Dissolve the compound in ~0.6 mL of a high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆) in a vial.
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the experimental conditions and has signals that do not overlap with the reactant or product.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate to the desired setpoint (e.g., 80 °C). Ensure the temperature is stable and calibrated.
-
Acquire a standard ¹H NMR spectrum to identify the characteristic peaks of the starting material and the internal standard. Choose a well-resolved signal for each for integration.
-
-
Kinetic Run:
-
Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes). The duration of the experiment should cover at least 2-3 half-lives of the reaction.
-
Ensure each spectrum has a sufficient relaxation delay (D1) to allow for quantitative integration.
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the chosen signal for the starting material and the internal standard in each spectrum.
-
Normalize the integral of the starting material against the integral of the internal standard to account for any variations in spectrometer performance. The concentration of the reactant is proportional to this normalized integral.
-
-
Kinetic Analysis:
-
Plot the natural logarithm of the normalized integral of the starting material (ln[A]) versus time.
-
If the reaction is first-order, this plot should be linear. The slope of the line is equal to -k, where k is the first-order rate constant.
-
Protocol 2: Kinetic Monitoring by UV-Vis Spectroscopy
This method is effective for monitoring the change in conjugation as the bicyclic system ring-opens to the o-xylylene, which is often followed by a trapping reaction.
-
Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., acetonitrile, cyclohexane).
-
If a trapping agent is used, prepare a stock solution of it as well.
-
Determine the λmax of the starting material by acquiring a full UV-Vis spectrum. The product of the reaction will likely have a different λmax due to the extended conjugation of the o-xylylene intermediate or the final trapped product.[18]
-
-
Experimental Setup:
-
Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Place a cuvette with the solvent (and trapping agent, if applicable) in the holder to serve as a blank.
-
Set the spectrophotometer to monitor the absorbance at the λmax of the starting material or the product over time.
-
-
Kinetic Run:
-
Inject a small, known volume of the stock solution of the starting material into the pre-heated cuvette containing the solvent (and trapping agent).
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
-
The Beer-Lambert law (A = εbc) states that absorbance is directly proportional to concentration.[19]
-
For a first-order reaction, a plot of ln(At - A∞) versus time will be linear, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of this line is -k.
-
Visualizing the Reaction Pathway
The thermal electrocyclic ring-opening is a key mechanistic step.
References
- 1. Ring Strain Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06288G [pubs.rsc.org]
- 4. Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Buy 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one | 407610-91-7 [smolecule.com]
- 8. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | RUO [benchchem.com]
- 15. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1,3,5-Octatriene|C8H12|Research Chemical [benchchem.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to the Thermal Stability of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde and its Derivatives
This guide provides a comprehensive analysis of the thermal stability of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a substituted benzocyclobutene (BCB), and its derivatives. For researchers, scientists, and professionals in drug development, understanding the thermal characteristics of this strained ring system is paramount for its application in synthesis and materials science. This document synthesizes established principles of benzocyclobutene chemistry, presents comparative data from the literature, and provides detailed experimental protocols for the synthesis and thermal analysis of these compounds.
Introduction: The Unique Reactivity of the Benzocyclobutene Core
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a fascinating molecular scaffold characterized by a strained four-membered ring fused to a benzene ring. This inherent strain dictates its chemical reactivity, most notably a thermally induced electrocyclic ring-opening to form the highly reactive o-xylylene (or o-quinodimethane) intermediate. This transformation is a cornerstone of its utility, as the o-xylylene readily participates in a variety of cycloaddition reactions.
The thermal stability of the BCB core, and thus the temperature at which this ring-opening occurs, is of critical importance. For many applications, particularly in polymer science and the synthesis of complex organic molecules, precise control over this thermal activation is essential. The unsubstituted BCB ring typically opens at temperatures around 200-250°C. However, the introduction of substituents onto the bicyclic framework can dramatically alter the activation energy of this process, providing a handle to tune the thermal stability.
This guide focuses specifically on this compound, a derivative with a formyl group on the aromatic ring. We will explore how this and other substituents influence the thermal stability and provide the methodologies to quantify these effects.
The Influence of Substituents on Thermal Stability
The ring-opening temperature of benzocyclobutene derivatives is profoundly influenced by the electronic and steric nature of the substituents. A key principle is that substituents that stabilize the transition state of the ring-opening reaction will lower the temperature at which it occurs.
Electronic Effects
The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, plays a crucial role. This effect can be broadly understood by considering the substituent's influence on the electron density of the benzocyclobutene system.
-
Electron-Withdrawing Groups (EWGs): An electron-withdrawing group, such as the formyl group (-CHO) in our target molecule, is generally expected to lower the ring-opening temperature. EWGs can stabilize the developing electron-rich diene system in the transition state of the electrocyclic ring-opening. The formyl group is a moderately deactivating group in electrophilic aromatic substitution, and its electron-withdrawing nature is confirmed by its positive Hammett constant (σ_para = 0.22)[1].
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkoxy (-OR) or amino (-NR2) groups, can also lower the ring-opening temperature. This is often attributed to the destabilization of the ground state of the benzocyclobutene, making the transition to the o-xylylene intermediate more favorable.
Steric Effects
Steric hindrance can also impact the thermal stability of the BCB core. Bulky substituents, particularly on the four-membered ring, can introduce additional strain, thereby lowering the energy barrier for ring-opening.
Comparative Analysis of Substituted Benzocyclobutenes
| Derivative | Substituent(s) | Ring-Opening Temperature (°C) | Reference |
| Benzocyclobutene | None | ~250 | [2] |
| 1-Methoxybenzocyclobutene | 1-Methoxy (EDG) | ≥110 | [2] |
| 1-Cyanobenzocyclobutene | 1-Cyano (EWG) | Lowered by 50-100 | [2] |
| TPE-functionalized BCB | Tetraphenylethylene ether on cyclobutene ring | 190 | [2] |
| 1-Ethoxyvinylbenzocyclobutene | 1-Ethoxyvinyl (EDG) | 100-150 | [2] |
Inference for this compound:
Based on the established principles, the electron-withdrawing nature of the 3-formyl group is expected to lower the thermal stability of the benzocyclobutene core compared to the unsubstituted parent compound. Therefore, the ring-opening temperature of this compound is predicted to be below 250°C . The precise temperature would require experimental determination as outlined in Section 5.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be devised from commercially available starting materials. The following protocol describes a two-step process involving the formation of a benzocyclobutene intermediate followed by formylation.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of Benzocyclobutene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place α,α'-dibromo-o-xylene (1 equiv.) in anhydrous diethyl ether.
-
Reagent Addition: Add sodium iodide (2.2 equiv.) to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously for 24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the sodium bromide precipitate. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield benzocyclobutene.
Step 2: Gattermann-Koch Formylation of Benzocyclobutene
-
Reaction Setup: In a high-pressure reactor equipped with a gas inlet and a mechanical stirrer, place benzocyclobutene (1 equiv.) and anhydrous aluminum chloride (1.2 equiv.) in anhydrous dichloromethane.
-
Gas Introduction: Cool the mixture to 0°C and introduce a stream of dry carbon monoxide and hydrogen chloride gas.
-
Reaction: Allow the reaction to proceed at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the primary technique for determining the thermal stability of benzocyclobutene derivatives. The ring-opening is an exothermic process, which is observed as a distinct peak in the DSC thermogram.
Figure 2: Workflow for the determination of thermal stability using DSC.
Detailed DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium as a standard.
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
-
Equilibrate the sample at a starting temperature well below the expected ring-opening temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected exotherm (e.g., 300°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The ring-opening temperature is typically reported as the onset temperature or the peak maximum of the exothermic event.
-
Integrate the area under the exothermic peak to determine the enthalpy of the ring-opening reaction (ΔH).
-
Comparative Study of Hypothetical Derivatives
To further explore the structure-stability relationship, a comparative study of the following hypothetical derivatives of this compound is proposed. The predicted trend in their ring-opening temperatures is based on the electronic effects of the additional substituent.
| Derivative | Additional Substituent | Predicted Effect on Ring-Opening Temperature | Predicted Order of Thermal Stability |
| 3-Formyl-5-nitro-BCB | 5-Nitro (-NO2, strong EWG) | Significant decrease | 1 (Least Stable) |
| 3-Formyl-5-bromo-BCB | 5-Bromo (-Br, weak EWG) | Moderate decrease | 2 |
| 3-Formyl-BCB | None | (Baseline) | 3 |
| 3-Formyl-5-methyl-BCB | 5-Methyl (-CH3, weak EDG) | Slight increase (relative to 3-formyl) | 4 |
| 3-Formyl-5-methoxy-BCB | 5-Methoxy (-OCH3, strong EDG) | Moderate increase (relative to 3-formyl) | 5 (Most Stable) |
This proposed study would provide valuable quantitative data to build a more comprehensive model of substituent effects on the thermal stability of the benzocyclobutene core.
Conclusion
The thermal stability of this compound and its derivatives is a critical parameter for their successful application in organic synthesis and materials science. While direct experimental data for the title compound is scarce, a thorough understanding of the electronic and steric effects of substituents allows for a rational prediction of its thermal behavior. The presence of the electron-withdrawing 3-formyl group is anticipated to lower the ring-opening temperature compared to the parent benzocyclobutene. The provided synthetic and analytical protocols offer a clear pathway for the experimental validation of these predictions and for the systematic investigation of a wider range of derivatives. This approach, combining theoretical principles with practical experimental guidance, will empower researchers to harness the unique reactivity of these strained ring systems with greater precision and control.
References
A Comparative Guide to the Efficiency of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde in Diels-Alder Reactions
Introduction: Unlocking Complex Polycyclics through Strained Ring Systems
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] A particularly elegant application of this pericyclic reaction involves the in situ generation of highly reactive dienes. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a substituted benzocyclobutene, serves as a valuable precursor for such a reactive diene, the 3-formyl-ortho-quinodimethane.
This guide provides a comprehensive analysis of the efficiency of this compound in Diels-Alder reactions. We will delve into the underlying principles governing its reactivity, present a comparative analysis with other substituted benzocyclobutenes, and provide detailed experimental protocols for researchers in organic synthesis and drug development.
The core of this chemistry lies in the thermal electrocyclic ring-opening of the strained cyclobutene ring of the benzocyclobutene derivative. This process generates a transient but highly reactive o-quinodimethane, which is immediately trapped by a dienophile in a [4+2] cycloaddition. The substituent on the benzocyclobutene ring plays a crucial role in modulating the ease of ring-opening and the subsequent stereoselectivity of the Diels-Alder reaction.
Figure 1: General workflow for the Diels-Alder reaction of this compound.
Comparative Analysis: The Influence of Aromatic Substitution on Reactivity and Stereoselectivity
The efficiency of a substituted benzocyclobutene in Diels-Alder reactions is primarily dictated by two factors: the rate of the initial ring-opening to the o-quinodimethane and the stereochemical course of the subsequent cycloaddition. The electronic nature of the substituent on the aromatic ring significantly influences both of these aspects.
To provide a clear comparison, we will analyze the performance of this compound (an electron-withdrawing group) against a benzocyclobutene bearing an electron-donating group, such as a methoxy substituent.
A seminal study by Durst and Charlton provides valuable insights into the stereoselectivity of Diels-Alder reactions of substituted o-quinodimethanes.[2] While this study does not use the exact 3-formyl derivative, it examines the closely related α-methoxy and α-phenyl-o-quinodimethanes, allowing for a robust comparative discussion.
| Diene Precursor | Dienophile | Predominant Transition State | Product Stereochemistry | Reference |
| α-Methoxy-o-quinodimethane | Dimethyl Fumarate | endo | cis-1-methoxy-2-carbomethoxytetralin | [2] |
| α-Methoxy-o-quinodimethane | Dimethyl Maleate | endo | cis-1-methoxy-2-carbomethoxytetralin | [2] |
| α-Phenyl-o-quinodimethane | Dimethyl Fumarate | exo | trans-1-phenyl-2-carbomethoxytetralins | [2] |
| α-Phenyl-o-quinodimethane | Dimethyl Maleate | exo | trans-1-phenyl-2-carbomethoxytetralins | [2] |
Table 1: Comparison of Stereoselectivity in Diels-Alder Reactions of Substituted o-Quinodimethanes.[2]
The results in Table 1 highlight a critical principle: the nature of the substituent on the o-quinodimethane exerts a profound directing effect on the stereochemical outcome of the Diels-Alder reaction. The electron-donating methoxy group favors an endo transition state, leading to cis products.[2] Conversely, the phenyl group, which can be considered electronically similar to the formyl group in its ability to conjugate, directs the reaction through an exo transition state, resulting in trans products.[2]
This directing effect can be rationalized by considering the secondary orbital interactions in the transition state. For the 3-formyl-o-quinodimethane generated from our topic molecule, the electron-withdrawing aldehyde group is expected to favor an exo transition state to minimize steric interactions and potentially unfavorable electronic interactions between the aldehyde and the dienophile's activating groups in the more compact endo arrangement.
Figure 2: Simplified representation of endo and exo transition states in Diels-Alder reactions.
Experimental Protocols
The following protocols are representative examples of how Diels-Alder reactions involving in situ generated o-quinodimethanes are performed.
Protocol 1: General Procedure for the Thermal Diels-Alder Reaction of a Benzocyclobutene Derivative with a Dienophile
This procedure is adapted from the general principles of thermally induced Diels-Alder reactions of benzocyclobutenes.
Materials:
-
Substituted benzocyclobutene (e.g., this compound)
-
Dienophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate)
-
High-boiling point solvent (e.g., xylenes, toluene, or o-dichlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted benzocyclobutene (1.0 equivalent).
-
Add the dienophile (1.1 to 1.5 equivalents).
-
Add the appropriate high-boiling point solvent to achieve a suitable concentration (typically 0.1 to 0.5 M).
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux. The specific temperature will depend on the solvent used (e.g., toluene ~111°C, xylenes ~140°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting materials will indicate the reaction's progression. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired Diels-Alder adduct.
Figure 3: A typical experimental workflow for the Diels-Alder reaction.
Conclusion and Future Outlook
This compound is a valuable and efficient precursor for the generation of a substituted o-quinodimethane, which readily participates in Diels-Alder reactions. The presence of the electron-withdrawing aldehyde group is anticipated to influence the stereochemical outcome of the cycloaddition, favoring the formation of trans adducts through an exo transition state. This is in contrast to benzocyclobutenes bearing electron-donating substituents, which typically yield cis products via an endo pathway.
The ability to control the stereochemistry of the resulting polycyclic products by simply varying the substituent on the benzocyclobutene precursor underscores the synthetic utility of this methodology. For researchers and professionals in drug development and materials science, this offers a strategic approach to access complex molecular architectures with a high degree of stereocontrol.
Future research in this area could focus on the development of catalytic and enantioselective methods for the ring-opening and subsequent Diels-Alder reaction, further expanding the synthetic potential of these versatile building blocks.
References
A Comparative Spectroscopic Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde and -4-carbaldehyde Isomers
Abstract
Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a strained bicyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis and materials science. The introduction of a formyl (-CHO) group onto the aromatic ring creates isomers with distinct electronic and steric properties, which are reflected in their spectroscopic signatures. This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of two key isomers: Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde and Bicyclo[4.2.0]octa-1,3,5-triene-4-carbaldehyde. Understanding these differences is crucial for unambiguous structural elucidation, reaction monitoring, and the rational design of novel BCB-based materials for applications in drug development and microelectronics. This document synthesizes experimental data to provide researchers, scientists, and drug development professionals with a definitive reference for identifying and differentiating these important isomers.
Introduction
Benzocyclobutene (BCB) and its derivatives are of significant interest due to the unique reactivity of the strained four-membered ring fused to an aromatic system. Upon thermal activation, the cyclobutene ring undergoes a conrotatory ring-opening to form a highly reactive ortho-quinodimethane intermediate, which can participate in a variety of cycloaddition reactions. The substitution pattern on the aromatic ring profoundly influences the electronic properties of the BCB core and the subsequent reactivity of the intermediate.
The placement of an electron-withdrawing aldehyde group, as in the case of the 3-carbaldehyde and 4-carbaldehyde isomers, creates distinct electronic environments within the molecules. This guide aims to elucidate how these positional differences manifest in their respective NMR, IR, and UV-Vis spectra, providing a practical tool for their characterization.
Caption: Molecular structures of the isomers under comparison.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of substituted benzocyclobutenes can be achieved through various methods, including palladium-catalyzed C-H activation of methyl groups or formylation of a pre-existing benzocyclobutene scaffold. A general workflow for the synthesis and subsequent spectroscopic characterization is outlined below.
Caption: General workflow for synthesis and spectroscopic analysis.
Detailed Spectroscopic Comparison
The following sections detail the expected spectroscopic characteristics of each isomer, explaining the structural basis for the observed differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the 3- and 4-carbaldehyde isomers. The differences in chemical shifts (δ) and coupling constants (J) of the aromatic and benzylic protons provide a clear fingerprint for each compound.
¹H NMR Analysis:
-
Aldehyde Proton: The aldehyde proton (-CHO) in both isomers is expected to appear as a singlet far downfield, typically in the range of 9.8 - 10.1 ppm, due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: This is the key diagnostic region.
-
3-Carbaldehyde Isomer: The aromatic region will show a more complex splitting pattern. The proton at position 4 will be a doublet, coupled to the proton at position 5. The proton at position 2 will likely appear as a singlet or a narrow doublet. The proton at position 5 will be a doublet of doublets.
-
4-Carbaldehyde Isomer: The aromatic region will exhibit a more symmetric pattern. We expect to see two doublets corresponding to the AA'BB' system of a 1,4-disubstituted benzene ring, simplifying the spectrum significantly compared to the 3-isomer.
-
-
Benzylic Protons: The four protons of the fused cyclobutane ring (-CH₂-CH₂-) typically appear as a singlet or a very tight multiplet around 3.2 ppm in the parent benzocyclobutene. In the substituted isomers, the electronic effect of the aldehyde may cause slight shifts, but they are expected to remain in a similar region for both isomers.
¹³C NMR Analysis:
-
Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, typically appearing around 190-192 ppm for both isomers.
-
Aromatic Carbons: The substitution pattern dramatically affects the chemical shifts and number of signals.
-
3-Carbaldehyde Isomer: Due to the lower symmetry, six distinct aromatic carbon signals are expected. The carbon atom directly attached to the aldehyde group (C3) and the ipso-carbons of the fused ring (C1, C6) will have characteristic shifts.
-
4-Carbaldehyde Isomer: Due to symmetry, only four aromatic carbon signals are expected. The signal for the carbon attached to the aldehyde group (C4) and the ipso-carbon (C1) will be distinct.
-
-
Benzylic Carbons: The two equivalent -CH₂- carbons of the cyclobutane ring will appear as a single peak, typically around 29-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
-
C=O Stretch: Both isomers will exhibit a strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch, typically in the region of 1690-1715 cm⁻¹ . The exact position may differ slightly between the two due to the different electronic environments.
-
C-H Stretch (Aldehyde): A characteristic, and often sharp, pair of bands for the aldehyde C-H stretch can be observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The lower frequency band is often the more diagnostic of the two.
-
Aromatic C-H Bending (Out-of-Plane): This region is highly diagnostic for benzene substitution patterns.
-
3-Carbaldehyde Isomer: As a 1,2,4-trisubstituted benzene ring, it is expected to show characteristic C-H wagging bands in the 800-880 cm⁻¹ region.
-
4-Carbaldehyde Isomer: As a 1,4-disubstituted (para) benzene ring, a strong, characteristic C-H wagging absorption is expected in the 800-840 cm⁻¹ range.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system.
-
Both isomers are expected to display absorption bands characteristic of substituted benzene rings. Typically, two main absorption bands are observed: the E2-band (around 200-240 nm) and the B-band (around 250-290 nm).
-
The electron-withdrawing aldehyde group conjugated with the benzene ring will cause a bathochromic (red) shift of the B-band compared to unsubstituted benzocyclobutene. The position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) may differ slightly between the 3- and 4-isomers due to the different alignment of the transition dipole moment relative to the substituent. The 4-isomer, with its extended conjugation along the molecular axis, may exhibit a slightly higher λ_max and ε value compared to the 3-isomer.
Comparative Data Summary
The following table summarizes the key expected spectroscopic data for the direct comparison of the two isomers. Note: Precise values are dependent on solvent and instrument conditions.
| Spectroscopic Feature | This compound | Bicyclo[4.2.0]octa-1,3,5-triene-4-carbaldehyde |
| ¹H NMR (δ, ppm) | ||
| Aldehyde H | ~9.9 - 10.1 (s, 1H) | ~9.9 - 10.1 (s, 1H) |
| Aromatic H | Complex pattern (e.g., d, s, dd) | Symmetric pattern (e.g., two d) |
| Benzylic H (-CH₂-) | ~3.2 - 3.3 (s, 4H) | ~3.2 - 3.3 (s, 4H) |
| ¹³C NMR (δ, ppm) | ||
| Carbonyl C | ~191 | ~191 |
| Aromatic C Signals | 6 signals expected | 4 signals expected |
| Benzylic C (-CH₂-) | ~29 | ~29 |
| IR (cm⁻¹) | ||
| C=O Stretch | ~1690 - 1715 (strong) | ~1690 - 1715 (strong) |
| Aldehyde C-H Stretch | ~2830 & ~2730 | ~2830 & ~2730 |
| Aromatic C-H Bend | ~800 - 880 (1,2,4-trisubstituted pattern) | ~800 - 840 (strong, 1,4-disubstituted pattern) |
| UV-Vis (nm) | ||
| λ_max (B-band) | ~260 - 280 | ~265 - 285 |
Experimental Protocols
General Synthesis of this compound
This protocol is adapted from literature procedures and should be performed by qualified personnel.
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve benzocyclobutene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 2.0 eq) to the stirred solution.
-
Add dichloromethyl methyl ether (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
FT-IR Spectroscopy: Acquire the spectrum of a thin film of the neat liquid sample on a NaCl or KBr plate, or as a KBr pellet if the sample is solid.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration. Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer.
Conclusion
The positional isomerism of the aldehyde group on the benzocyclobutene core gives rise to distinct and readily distinguishable spectroscopic fingerprints. The most definitive technique for differentiation is ¹H NMR spectroscopy , where the aromatic region provides a clear indication of the 1,2,4- (3-carbaldehyde) versus the 1,4- (4-carbaldehyde) substitution pattern. ¹³C NMR corroborates this by the number of distinct aromatic signals. FT-IR spectroscopy , specifically the out-of-plane C-H bending region, also serves as a reliable method to distinguish the substitution patterns. While UV-Vis spectroscopy shows more subtle differences, it complements the overall characterization. This guide provides the foundational data and rationale necessary for researchers to confidently identify and characterize these versatile synthetic intermediates.
A Comparative Guide to the Biological Activity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives
Introduction
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The bicyclo[4.2.0]octa-1,3,5-triene core, a strained benzocyclobutene system, represents an intriguing starting point for the design of new therapeutic agents. The inherent ring strain of the cyclobutene fused to an aromatic ring imparts unique chemical reactivity, making its derivatives attractive candidates for biological investigation. This guide focuses on the biological activity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde and its derivatives, offering a comparative analysis against established therapeutic agents to provide researchers and drug development professionals with a comprehensive overview of their potential.
While specific quantitative data on the biological activity of this compound itself is not extensively available in the public domain, preliminary studies on related derivatives suggest promising antibacterial and anticancer properties.[1][2] The aldehyde functional group at the 3-position serves as a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space and the potential for tuning biological activity. The reactivity of the aldehyde allows for the formation of various derivatives, such as Schiff bases, which can be crucial for biological interactions.
To provide a robust framework for comparison, this guide will juxtapose the potential of this compound derivatives with a well-characterized and clinically relevant class of anticancer agents: the Combretastatins , particularly Combretastatin A-4 (CA-4) . CA-4 is a natural product isolated from the African bush willow, Combretum caffrum, and is a potent inhibitor of tubulin polymerization, a validated target in cancer chemotherapy.[3][4][5] Its relatively simple structure and profound biological activity have inspired the synthesis and evaluation of numerous analogues.
This guide will delve into the known biological activities of both classes of compounds, their mechanisms of action, and the structure-activity relationships that govern their potency. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.
Comparative Analysis of Biological Activity
Anticancer Activity: A Tale of Two Scaffolds
The primary focus of this comparison lies in the anticancer potential of this compound derivatives and Combretastatin A-4. While the former is an emerging scaffold with limited but promising initial data, the latter is a well-established potent antimitotic agent.
This compound Derivatives:
Initial investigations into the anticancer properties of derivatives of the bicyclo[4.2.0]octa-1,3,5-triene scaffold have shown cytotoxic effects against various cancer cell lines.[1][2] For instance, some derivatives have demonstrated over 70% cell death in treated cancer cells in MTT assays.[1] The proposed mechanism of action for these compounds is thought to involve the induction of apoptosis, potentially through interference with cell cycle regulation.[1] However, specific molecular targets and quantitative measures of potency, such as IC50 values, are not yet widely reported for the 3-carbaldehyde parent compound. The unique strained ring system could potentially interact with various biological targets, and the aldehyde group provides a reactive center for covalent interactions, a strategy employed by some anticancer drugs.
Combretastatin A-4: A Potent Tubulin Polymerization Inhibitor
Combretastatin A-4 stands as a benchmark for potent anticancer activity. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[3][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The potency of Combretastatin A-4 and its analogues has been extensively documented. The following table summarizes the cytotoxic activity (IC50 values) of Combretastatin A-4 and some of its analogues against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Combretastatin A-4 | HT-29 (Colon) | 9 | [7] |
| A549 (Lung) | 1-23 | [3] | |
| MCF-7 (Breast) | 1-23 | [3] | |
| NUGC3 (Stomach) | 1-23 | [3] | |
| Analogue 1 (1-Aroylindole) | NUGC3 (Stomach) | 0.9 | [3] |
| Analogue 2 (Oxindole derivative) | B16 (Melanoma) | <1000 | [7] |
This table presents a selection of reported IC50 values to illustrate the high potency of Combretastatin A-4 and its analogues.
The structure-activity relationship (SAR) of combretastatins is well-defined. Key features for high potency include the cis-stilbene bridge, the 3,4,5-trimethoxyphenyl A-ring, and specific substitutions on the B-ring.[4]
Antibacterial Activity
Derivatives of this compound have also shown promise as antibacterial agents.[1] The proposed mechanisms of action include the disruption of bacterial cell wall synthesis or the inhibition of essential enzymatic pathways.[1] Some derivatives have exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against common bacterial pathogens.[1] This suggests a potential for this scaffold in the development of new antibiotics, an area of critical unmet medical need. In contrast, the primary biological activity of Combretastatin A-4 and its analogues is directed against eukaryotic cells, and they are not typically investigated for antibacterial properties.
Experimental Protocols
To facilitate the comparative evaluation of these compounds, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle:
Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and Combretastatin A-4) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle:
The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.
Procedure:
-
Reagent Preparation: Prepare tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer). Prepare a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP and 10% glycerol.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin solution to each well. Include a positive control (e.g., Combretastatin A-4 or nocodazole) and a negative control (vehicle).
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor Polymerization: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value for the inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
This compound Derivatives
The SAR for this class of compounds is still in its early stages of exploration. However, some general principles can be inferred. The aldehyde group at the 3-position is a key feature, providing a site for derivatization. The nature of the substituent introduced via the aldehyde will significantly impact the compound's physicochemical properties (e.g., solubility, lipophilicity) and its ability to interact with biological targets. For instance, the formation of Schiff bases with amines on target proteins could lead to covalent inhibition, a mechanism that can enhance potency and duration of action. The strained bicyclic core likely plays a crucial role in the overall shape and rigidity of the molecule, influencing how it fits into the binding pockets of target proteins.
References
- 1. This compound | RUO [benchchem.com]
- 2. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the exploration of novel chemical scaffolds that can effectively and selectively target cancer cells is a paramount objective. One such scaffold that has garnered significant interest is Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene. This guide provides a comprehensive comparison of the cytotoxic properties of various derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, offering insights into their potential as a new class of antitumor agents.
The unique strained ring system of the benzocyclobutene core imparts distinct chemical reactivity, making it an attractive starting point for the synthesis of structurally diverse molecules.[1] Preliminary studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including those of the breast and colon.[2] The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[2]
This guide will delve into the available experimental data to provide a comparative analysis of these derivatives, detail the methodologies for assessing their cytotoxic activity, and explore the potential signaling pathways involved in their anticancer effects.
Comparative Cytotoxicity of this compound Derivatives
While extensive quantitative, comparative data for a wide range of this compound derivatives is still emerging in the public domain, preliminary research and data on related benzocyclobutene structures provide a foundation for understanding their potential. The aldehyde functional group at the 3-position serves as a versatile handle for synthetic modifications, allowing for the generation of a library of derivatives with varying lipophilicity, electronic properties, and steric bulk, all of which can influence biological activity.
Future studies will likely focus on generating extensive structure-activity relationship (SAR) data to identify the key structural features that enhance cytotoxic potency and selectivity against cancer cells. This will involve the synthesis of a diverse library of derivatives and their systematic evaluation against a panel of cancer cell lines.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
A standard and widely accepted method for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]
-
Below is a diagram illustrating the general workflow for in vitro cytotoxicity testing.
Figure 1: General workflow for in vitro cytotoxicity testing of novel compounds.
Unraveling the Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of this compound derivatives is believed to be mediated through the induction of apoptosis. Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer.[4] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm.[5] Cytochrome c then initiates a cascade of enzymatic activations involving caspases, which are the executioners of apoptosis.
It is hypothesized that this compound derivatives may exert their pro-apoptotic effects by modulating the expression or function of Bcl-2 family proteins, thereby shifting the balance towards cell death. This would lead to the activation of downstream caspases, such as caspase-3 and caspase-9, ultimately resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
The following diagram illustrates the proposed intrinsic apoptotic pathway potentially activated by these derivatives.
Figure 2: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with potential for development as novel anticancer agents. Their ability to induce apoptosis in cancer cells highlights their therapeutic potential. However, to fully realize this potential, further research is imperative.
Future investigations should focus on:
-
Synthesis and Screening: The synthesis of a broader and more diverse library of derivatives to establish robust structure-activity relationships.
-
Quantitative Cytotoxicity Studies: Comprehensive in vitro testing against a wide panel of human cancer cell lines to determine their potency and selectivity.
-
Mechanistic Elucidation: In-depth studies to confirm the induction of apoptosis and to precisely identify the molecular targets and signaling pathways involved, including the roles of specific Bcl-2 family members and caspases.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models to assess their antitumor activity, pharmacokinetics, and safety profiles.
Through a concerted and systematic research effort, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for cancer.
References
A Senior Application Scientist's Guide to DFT Studies on Bicyclic Aldehyde Reactivity
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate reactivity of bicyclic aldehydes is paramount. These strained, conformationally restricted molecules are valuable building blocks in the synthesis of complex natural products and pharmaceutical agents. Their inherent structural constraints, however, give rise to unique and often non-intuitive reaction pathways and selectivities. Predicting this behavior is a significant challenge, where traditional empirical models may fall short.
This guide provides an in-depth comparison of computational approaches, specifically focusing on Density Functional Theory (DFT), to dissect and predict the reactivity of bicyclic aldehydes. We will move beyond a simple listing of methods to explain the causality behind computational choices, offering a framework for designing robust, self-validating in silico experiments that deliver actionable insights.
The Challenge: Stereoselectivity and Reactivity in Constrained Systems
Bicyclic systems, such as those based on norbornene or bicyclo[2.2.2]octane scaffolds, lock the aldehyde functional group into a rigid orientation. This rigidity governs the facial selectivity of nucleophilic attacks and the stereochemical outcome of cycloaddition reactions. Key questions that arise are:
-
Facial Selectivity: Will a nucleophile attack the aldehyde from the less-hindered exo face or the more sterically congested endo face?
-
Stereocontrol: In reactions like Diels-Alder or [3+2] cycloadditions, how does the bicyclic frame direct the approach of the reacting partner to yield a specific diastereomer?
-
Activation Barriers: What are the energetic costs associated with different reaction pathways, and which path is kinetically favored?
Answering these questions experimentally can be resource-intensive. Computational chemistry, particularly DFT, provides a powerful and predictive alternative for exploring these phenomena at the molecular level.[1]
Why DFT? A Comparison of Computational Tools
While several computational methods exist, DFT strikes an optimal balance between computational cost and accuracy for systems of this size.
-
Ab Initio Methods (e.g., MP2, CCSD(T)): While highly accurate, their computational expense scales poorly with system size, making them impractical for routine analysis of the entire reaction pathways involving bicyclic aldehydes. They are, however, valuable for benchmarking simpler, related systems.[2][3]
-
Semi-empirical Methods (e.g., AM1, PM7): These are very fast but lack the accuracy needed to reliably predict the subtle energy differences that govern stereoselectivity (often just a few kcal/mol).
-
Density Functional Theory (DFT): DFT offers the best compromise. Functionals like B3LYP and the M06-2X have proven effective in modeling organic reactions, including nucleophilic additions and pericyclic reactions.[3][4][5] They can accurately calculate geometries, transition states, and the associated activation energies that are critical for understanding reactivity.[4][5]
The choice of functional and basis set is crucial. For bicyclic aldehydes, a common and well-validated starting point is the B3LYP functional with a Pople-style basis set like 6-31G(d) .[6][7][8] For higher accuracy in energy calculations, a larger basis set such as 6-311+G(d,p) is often employed in single-point calculations on the optimized geometries.[9]
Part 1: Dissecting Reactivity - A Comparative Analysis
The reactivity of bicyclic aldehydes is primarily dictated by a combination of steric and electronic factors. DFT allows us to quantify these effects.
Case Study 1: Nucleophilic Addition to Norbornene Aldehydes
A classic example is the nucleophilic addition to 2-formylnorbornene. The key question is the origin of facial selectivity. DFT calculations can elucidate this by locating the transition states for both exo and endo attack.
The analysis typically reveals that the transition state for exo attack is lower in energy. This is often attributed to steric hindrance from the C7-methylene bridge, which shields the endo face. However, DFT can go further, analyzing orbital interactions. For instance, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions between the approaching nucleophile's orbitals and the antibonding orbitals (σ*) of the bicyclic frame, which can selectively stabilize one transition state over the other.
Case Study 2: Regio- and Stereoselectivity in Cycloadditions
Bicyclic aldehydes can act as dienophiles in Diels-Alder reactions or participate in [3+2] cycloadditions. DFT is invaluable for predicting the outcomes of these reactions.[10]
-
Frontier Molecular Orbital (FMO) Theory: By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict the regioselectivity. The reaction is favored between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[11][12]
-
Activation Energy Calculations: By modeling the full reaction coordinate for different possible pathways (e.g., endo vs. exo cycloaddition), DFT can determine the kinetic product by identifying the pathway with the lowest activation barrier (ΔG‡).[4][13]
Quantitative Data Summary
The power of DFT lies in its quantitative predictions. The table below presents a hypothetical comparison of DFT-calculated activation barriers for competing reaction pathways, illustrating the type of data that guides experimental design.
| Bicyclic Aldehyde System | Reaction Type | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
| 2-Formylnorbornene | Nucleophilic Addition (MeLi) | exo-attack | 12.5 | Major Product |
| 2-Formylnorbornene | Nucleophilic Addition (MeLi) | endo-attack | 15.8 | Minor Product |
| Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | Diels-Alder with Cyclopentadiene | endo-cycloaddition | 20.1 | Major Product |
| Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | Diels-Alder with Cyclopentadiene | exo-cycloaddition | 22.4 | Minor Product |
Note: These values are illustrative. Actual values are highly dependent on the specific reactants, level of theory, basis set, and solvent model used.[4]
Part 2: A Validated Workflow for DFT Reactivity Studies
To ensure trustworthy and reproducible results, a systematic and self-validating computational protocol is essential.
Step-by-Step Computational Protocol
-
Reactant & Transition State Pre-optimization:
-
Action: Build the initial 3D structures of the reactants (bicyclic aldehyde, nucleophile/diene). For the transition state (TS), use a guess geometry based on known mechanisms (e.g., using QST2/QST3 in Gaussian).
-
Causality: A good initial structure is crucial for the optimization algorithm to find the true minimum or first-order saddle point efficiently.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization on all species (reactants, transition states, products) using a reliable DFT method (e.g., B3LYP/6-31G(d)).
-
Causality: This step locates the lowest energy conformation for reactants and products (energy minima) and the precise geometry of the transition state (a first-order saddle point).
-
-
Frequency Calculation & Verification:
-
Action: Perform a vibrational frequency calculation at the same level of theory used for optimization.
-
Trustworthiness Check:
-
Minima (Reactants, Products): All calculated vibrational frequencies must be real (positive). This confirms the structure is a true energy minimum.
-
Transition State: Exactly one imaginary frequency must be present. This confirms the structure is a true first-order saddle point. The vibrational mode of this imaginary frequency should correspond to the atomic motion along the desired reaction coordinate (e.g., the forming/breaking of bonds).
-
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: Starting from the optimized TS geometry, run an IRC calculation in both the forward and reverse directions.
-
Trustworthiness Check: The IRC path must connect the transition state to the correct reactant and product minima on the potential energy surface. This validates that the located TS is indeed the bridge between the intended species.
-
-
High-Accuracy Energy Calculation:
-
Action: On the validated, optimized geometries, perform a single-point energy calculation with a larger basis set and include a solvent model (e.g., B3LYP/6-311+G(d,p) SCRF=PCM,Solvent=...).
-
Causality: This refines the electronic energy, providing more accurate activation and reaction energies without the high cost of re-optimizing with a large basis set. Solvation models are critical as they can significantly alter energy barriers.[5]
-
Workflow Visualization
The following diagram illustrates this self-validating protocol.
Caption: A self-validating DFT workflow for reactivity analysis.
Conclusion
DFT studies provide an indispensable toolkit for the modern chemist focused on the synthesis and development of molecules containing bicyclic aldehyde motifs. By moving beyond qualitative predictions and embracing quantitative, validated computational workflows, researchers can gain profound insights into the steric and electronic factors that govern reactivity. This approach not only explains observed experimental outcomes but, more importantly, provides a predictive engine to guide the design of more efficient, selective, and innovative synthetic routes. The careful selection of functionals and the implementation of rigorous verification steps, as outlined in this guide, are the cornerstones of generating trustworthy data that can accelerate discovery in chemical and pharmaceutical sciences.
References
- 1. Using Computational Chemistry to Understand & Discover Chemical Reactions | American Academy of Arts and Sciences [amacad.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A DFT study on NHC-catalyzed intramolecular aldehyde–ketone crossed-benzoin reaction: mechanism, regioselectivity, stereoselectivity, and role of NHC - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Polymerization Strategies Featuring Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: A Guide for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel polymeric materials with tailored functionalities and enhanced performance, the strategic design of monomers is paramount. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a functionalized benzocyclobutene (BCB) derivative, presents a compelling scaffold for the development of advanced polymers. This guide provides a comparative analysis of the potential polymerization pathways for this unique monomer, juxtaposed with established alternative monomers. By examining the interplay of the thermally activated BCB core and the reactive aldehyde moiety, we aim to provide a comprehensive technical resource for researchers navigating the synthesis of next-generation functional and crosslinkable polymers.
The Unique Proposition of this compound
This compound, also known as 4-formylbenzocyclobutene, is a bifunctional monomer offering a unique combination of reactive sites. The strained four-membered ring of the benzocyclobutene unit is thermally labile, undergoing a ring-opening reaction at elevated temperatures to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo [4+2] cycloaddition reactions, leading to crosslinking without the need for external catalysts or the generation of volatile byproducts.[1][2] This intrinsic crosslinking capability is highly desirable for applications in microelectronics and high-performance composites where thermal stability and low dielectric constants are critical.[3][4]
Simultaneously, the aldehyde group serves as a versatile chemical handle for post-polymerization modification. This functionality allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, biomolecules, and therapeutic agents, through well-established chemistries such as imine formation and reductive amination.[5][6] This dual functionality positions polymers derived from this monomer as promising candidates for applications in drug delivery, diagnostics, and functional coatings.
Comparative Analysis of Polymerization Methodologies
The presence of both a polymerizable (or thermally reactive) moiety and a reactive functional group presents both opportunities and challenges for polymerization. In this section, we compare the potential polymerization behaviors of this compound with those of well-characterized alternative monomers: 4-vinylbenzocyclobutene (a BCB analog without the aldehyde), styrene (a commodity vinyl monomer), and a representative functionalized norbornene (for ring-opening metathesis polymerization).
Anionic Polymerization: A Controlled Approach with Functional Group Sensitivity
Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[7]
Alternative Monomer: 4-Vinylbenzocyclobutene
The living anionic polymerization of 4-vinylbenzocyclobutene (4-VBCB) has been successfully demonstrated, yielding well-defined polymers with predictable molecular weights and low PDIs.[8] The polymerization proceeds without interference from the cyclobutene ring at room temperature.[8]
This compound: Predicted Behavior
The anionic polymerization of monomers containing aldehyde groups is notoriously challenging. Aldehydes are highly susceptible to nucleophilic attack at the carbonyl carbon by the anionic initiator and the propagating chain end.[9][10] This can lead to side reactions, termination, and a loss of control over the polymerization. While the polymerization of some aliphatic aldehydes has been achieved under specific conditions, the resulting polymers are often thermally unstable.[9] For an aromatic aldehyde like that in our target monomer, the electron-withdrawing nature of the aldehyde could also affect the reactivity of a vinyl group if one were present.
Causality Behind Experimental Choices: The choice of a non-polar solvent like benzene or toluene and a less reactive initiator like sec-butyllithium at low temperatures is crucial for the successful living anionic polymerization of styrene derivatives like 4-VBCB.[11][12] These conditions minimize side reactions and maintain the stability of the propagating carbanion. For the aldehyde-functionalized monomer, a protection-deprotection strategy for the aldehyde group would likely be necessary to achieve a controlled anionic polymerization.
Cationic Polymerization: Susceptibility to Side Reactions
Cationic polymerization is another chain-growth method suitable for monomers with electron-donating groups.[13]
Alternative Monomer: Styrene
Styrene readily undergoes cationic polymerization, although achieving a living polymerization is more challenging than with anionic methods and often requires specific initiating systems and reaction conditions to minimize chain transfer and termination reactions.[14][15]
This compound: Predicted Behavior
The aldehyde group is generally not compatible with cationic polymerization. The lone pairs on the carbonyl oxygen can act as a Lewis base, complexing with the Lewis acid co-initiator or the propagating carbocation, leading to inhibition or termination of the polymerization.[16][17] Cationic polymerization of vinyl ethers in the presence of aldehydes has been explored for the synthesis of copolymers, but the reaction conditions are highly specific and may not be applicable to the homopolymerization of an aldehyde-containing monomer.[18]
Causality Behind Experimental Choices: Low temperatures are typically employed in the cationic polymerization of styrene to suppress chain transfer reactions and obtain higher molecular weight polymers.[19][20] The choice of initiator and solvent system is also critical for controlling the polymerization. The presence of the aldehyde group in the target monomer would likely necessitate a different approach, if cationic polymerization is at all feasible.
Ring-Opening Metathesis Polymerization (ROMP): A Versatile but Specific Technique
ROMP is a powerful polymerization method for strained cyclic olefins, catalyzed by transition metal complexes like Grubbs' and Schrock's catalysts.[21]
Alternative Monomer: Functionalized Norbornenes
A wide variety of functionalized norbornenes can be polymerized via ROMP to produce polymers with diverse functionalities.[5][21] The tolerance of modern ROMP catalysts to various functional groups is a significant advantage of this technique.
This compound: Predicted Behavior
The benzocyclobutene moiety itself does not undergo ROMP. However, if a polymerizable strained ring, such as a norbornene, were incorporated into the monomer structure, ROMP could be a viable method for creating a polymer with pendant this compound units. The aldehyde group would likely be tolerated by modern Grubbs-type catalysts.
Thermal Polymerization: Leveraging the Benzocyclobutene Core
The most promising route for utilizing this compound is through thermal polymerization, which leverages the unique reactivity of the BCB unit.
Mechanism: Upon heating to temperatures typically above 200 °C, the four-membered ring of the BCB undergoes a conrotatory ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo a [4+4] cycloaddition with another o-quinodimethane to form a cyclooctadiene linkage or a [4+2] Diels-Alder reaction with a suitable dienophile.[1][22] In the absence of other dienophiles, the o-quinodimethanes will react with each other, leading to the formation of a crosslinked polymer network.[2][23]
Comparison with Alternatives: This method of crosslinking is fundamentally different from the post-polymerization crosslinking strategies that would be required for polymers derived from styrene or functionalized norbornenes. For instance, polystyrene would require the incorporation of a crosslinkable comonomer or treatment with a crosslinking agent. While polymers from 4-VBCB also crosslink thermally, the presence of the aldehyde in the target monomer offers the potential for a dual-curing system, where thermal crosslinking of the BCB units could be combined with chemical crosslinking through the aldehyde groups.
Comparative Data of Polymer Properties
The following table provides a comparison of the known properties of polymers derived from the alternative monomers. The properties for a hypothetical polymer from this compound are projected based on the known behavior of BCB-containing polymers and polymers with pendant aldehyde groups.
| Property | Poly(this compound) (Projected) | Poly(4-vinylbenzocyclobutene) | Polystyrene | Poly(functionalized norbornene) |
| Glass Transition Temp. (Tg) | >350 °C (after crosslinking)[4] | ~117-120 °C (before crosslinking)[8][24] | ~100 °C[25] | Variable, can be >300 °C[26] |
| Thermal Decomposition Temp. (Td) | >450 °C (after crosslinking)[27] | ~455 °C[8] | ~350-400 °C | >400 °C[21] |
| Molecular Weight (Mn) | Difficult to control via chain-growth | Controllable (e.g., 5-50 kDa)[8] | Controllable (e.g., 10-100 kDa)[11] | Controllable (e.g., 20-200 kDa)[21] |
| Polydispersity Index (PDI) | Likely broad if thermally polymerized | Narrow (<1.1) with living anionic[8] | Narrow (<1.1) with living methods[11] | Narrow (<1.2) with living ROMP[21] |
| Mechanical Properties | Brittle before crosslinking, rigid and robust after[28] | Brittle | Hard, rigid, brittle[25][29] | Can be tailored from rigid to flexible[5][26] |
| Key Features | Thermally crosslinkable, functionalizable via aldehyde | Thermally crosslinkable | Low cost, transparent | High Tg, tunable properties |
Experimental Protocols
Exemplary Protocol: Living Anionic Polymerization of 4-Vinylbenzocyclobutene
This protocol is adapted from established procedures for the living anionic polymerization of styrene derivatives.[7][11][12]
Materials:
-
4-Vinylbenzocyclobutene (4-VBCB), purified by distillation from CaH₂.
-
Benzene or Toluene, anhydrous.
-
sec-Butyllithium (s-BuLi) in cyclohexane, titrated.
-
Methanol, anhydrous.
Procedure:
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stir bar is assembled and purged with dry, oxygen-free argon.
-
Solvent and Monomer Addition: Anhydrous benzene (or toluene) is transferred to the reactor via cannula. The purified 4-VBCB is then added via syringe.
-
Initiation: The reactor is cooled to the desired temperature (e.g., 25 °C). The calculated amount of s-BuLi initiator is added via syringe to achieve the target molecular weight. The solution should develop a characteristic color indicating the presence of the living anionic species.
-
Polymerization: The reaction is allowed to proceed with stirring for a predetermined time (e.g., 12 hours) to ensure complete monomer conversion.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol, which protonates the living chain ends.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Exemplary Protocol: Cationic Polymerization of Styrene
This protocol is a representative procedure for the cationic polymerization of styrene.[19][20]
Materials:
-
Styrene, freshly distilled to remove inhibitors.
-
Methylene chloride (CH₂Cl₂), anhydrous.
-
Tin(IV) chloride (SnCl₄), as a solution in CH₂Cl₂.
-
Water (as a co-initiator).
-
Methanol.
Procedure:
-
Reactor Setup: A dry, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is used. The reaction is carried out under a positive pressure of dry nitrogen.
-
Monomer and Solvent Addition: Anhydrous methylene chloride and freshly distilled styrene are added to the flask via syringe.
-
Initiation: The flask is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath. A controlled amount of water (co-initiator) is added, followed by the dropwise addition of the SnCl₄ solution (initiator).
-
Polymerization: The reaction mixture is stirred for a specific time (e.g., 1 hour).
-
Termination: The polymerization is terminated by the addition of a few milliliters of methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is collected by filtration, washed with methanol, and dried.
-
Characterization: The polymer is characterized by GPC for Mn and PDI, and by NMR for structural confirmation.
Proposed Workflow: Thermal Crosslinking of a Polymer Incorporating this compound
This hypothetical workflow is based on established procedures for the thermal curing of BCB-containing polymers.[1][30][31]
Starting Material: A linear polymer containing pendant this compound units (synthesized, for example, by copolymerization of a vinyl-functionalized version of the monomer).
Procedure:
-
Film Preparation: The polymer is dissolved in a suitable solvent (e.g., mesitylene) to form a solution of the desired concentration. The solution is then spin-coated onto a substrate (e.g., a silicon wafer) to form a thin film of uniform thickness.
-
Soft Bake: The coated substrate is baked at a moderate temperature (e.g., 100-150 °C) to remove the solvent.
-
Thermal Curing: The film is then cured in an oven under an inert atmosphere (e.g., nitrogen) using a programmed temperature ramp. A typical curing profile might involve heating to 250 °C and holding for 1 hour.[27] The exact temperature and time will depend on the specific polymer structure and desired degree of crosslinking.
-
Characterization of Crosslinking: The degree of crosslinking can be assessed by solubility tests (the crosslinked polymer should be insoluble), Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of characteristic peaks of the BCB unit), and differential scanning calorimetry (DSC) to observe the exotherm associated with the ring-opening and crosslinking reactions.[27][30] The mechanical properties of the crosslinked film can be evaluated by techniques such as nanoindentation.
Conclusion
This compound is a monomer with significant potential for the creation of highly functional and thermally stable materials. While its direct homopolymerization via traditional chain-growth methods like anionic and cationic polymerization is likely to be challenging due to the reactivity of the aldehyde group, its utility as a comonomer or for the synthesis of polymers that can be thermally crosslinked is substantial.
For researchers aiming to create well-defined polymer architectures, a strategy involving the protection of the aldehyde group during polymerization, followed by deprotection and subsequent modification, may be the most viable approach. Alternatively, leveraging the thermal reactivity of the benzocyclobutene core offers a straightforward route to robust, crosslinked networks. The choice of polymerization strategy will ultimately depend on the desired final polymer architecture and application. This guide provides the foundational knowledge and comparative insights to aid in the rational design and synthesis of novel polymers based on this promising bifunctional monomer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzocyclobutene-functionalized hyperbranched polysiloxane for low-k materials with good thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anionic Polymerization of Aldehydes [jstage.jst.go.jp]
- 11. pslc.ws [pslc.ws]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Alternating cationic copolymerizations of vinyl ethers and sequence-programmed cyclic trimer consisting of one vinyl ether and two aldehydes for ABCC- ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00278K [pubs.rsc.org]
- 19. pslc.ws [pslc.ws]
- 20. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Collection - Thermally Induced Cross-Linking and Degradation Reactions of Benzocyclobutene-Based Polymers - Macromolecules - Figshare [acs.figshare.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. useon.com [useon.com]
- 26. promerus.com [promerus.com]
- 27. PlumX [plu.mx]
- 28. Self-crosslinking all-hydrocarbon polyethylene thermosets through intrinsic benzocyclobutene cycloaddition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. byjus.com [byjus.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Synthesis of low-temperature benzocyclobutene cross-linker and utilization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Polymers Derived from Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde: Synthesis, Characterization, and Performance
For researchers, scientists, and professionals in drug development and materials science, the quest for novel polymers with superior performance characteristics is perpetual. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a functionalized benzocyclobutene (BCB) derivative, represents a promising yet underexplored monomer.[1] Its unique bifunctionality, possessing both a thermally reactive cyclobutene ring and a versatile aldehyde group, opens avenues for creating advanced materials with tailored properties. This guide provides a comprehensive technical comparison of polymers potentially derived from this monomer, grounded in established principles of BCB chemistry and polymer synthesis. We will explore distinct polymerization pathways, present detailed experimental protocols, and compare the projected performance attributes against well-established polymer systems.
The Strategic Advantage of a Bifunctional Monomer
The core appeal of this compound lies in its two orthogonal reactive sites:
-
The Benzocyclobutene (BCB) Moiety: The strained four-membered ring of BCB is thermally labile. Upon heating to temperatures typically above 200°C, it undergoes an electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate.[2][3] This intermediate readily participates in [4+2] cycloaddition (Diels-Alder) reactions, leading to cross-linked polymer networks without the evolution of volatile byproducts—a significant advantage in applications like microelectronics.[2][4]
-
The Carbaldehyde Group: The aldehyde functionality is a cornerstone of organic synthesis, enabling a plethora of reactions.[1] Most notably, it can undergo condensation reactions with nucleophiles such as amines to form imines (Schiff bases), a reaction that forms the basis for poly(azomethines).[1]
This dual reactivity allows for multiple polymerization strategies, including the formation of linear polymers that can be subsequently cross-linked, or the direct formation of thermosetting resins.
Pathway 1: Thermally-Induced Cross-linking via BCB Ring-Opening
The most direct polymerization route for BCB-containing monomers is thermal curing. This process leverages the ring-opening of the BCB group to form a highly cross-linked, robust network.
Causality of Experimental Choices
The primary variable in this pathway is the curing temperature and duration. The onset of the BCB ring-opening is typically above 200°C, though this can be influenced by substituents on the ring.[5] A controlled, staged curing process is often employed to manage the exotherm and ensure a uniform network. An initial "B-staging" at a lower temperature can be used to form soluble oligomers, which are then fully cured at a higher temperature.[2]
Experimental Protocol: Thermal Polymerization
-
Preparation of Pre-polymer Solution: Dissolve this compound (1.0 g) in an anhydrous, high-boiling point solvent such as mesitylene (5 mL).
-
Spin Coating (for thin film characterization): Apply the solution to a silicon wafer and spin-coat to achieve the desired film thickness.
-
B-Staging: Heat the coated wafer or the bulk monomer under a nitrogen atmosphere at 180°C for 1 hour to form a pre-polymer.
-
Full Curing: Increase the temperature to 250°C and maintain for 1-2 hours to complete the cross-linking reaction.[6]
Visualization of Polymerization Workflow
Caption: Workflow for thermal polymerization of BCB-aldehyde.
Projected Performance and Comparison
Polymers derived solely from the thermal cross-linking of the BCB moiety are expected to exhibit properties characteristic of the broader class of BCB-based thermosets.
| Property | Projected Value for Poly(BCB-aldehyde) | Comparative Value (DVS-bis-BCB Polymer) |
| Glass Transition Temp. (Tg) | > 350 °C | > 350 °C |
| 5% Weight Loss Temp. (TGA) | > 400 °C in N₂ | > 450 °C in N₂ |
| Dielectric Constant (1 MHz) | ~2.7 - 3.0 | ~2.65 |
| Moisture Absorption | < 0.5% | < 0.2%[4] |
The presence of the polar aldehyde groups in the network may slightly increase the dielectric constant and moisture absorption compared to non-polar BCB polymers like those derived from divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB). However, these groups also offer potential for post-polymerization modification.
Pathway 2: Polycondensation and Subsequent Thermal Cross-linking
This dual-stage approach first utilizes the aldehyde group to form a linear, soluble polymer, which can then be thermally cross-linked via the BCB moiety. A prime example is the synthesis of a poly(azomethine).
Causality of Experimental Choices
The synthesis of poly(azomethines) is a polycondensation reaction between a dialdehyde and a diamine.[1] For our monomer, which is a mono-aldehyde, we would react it with a diamine to form an oligomer, or more strategically, use a di-aldehyde comonomer. For simplicity, we will consider the reaction with a diamine to form a linear polymer with pendant BCB groups. The reaction is typically carried out in a polar solvent like ethanol or DMF to facilitate the dissolution of the monomers and the growing polymer chain.[1] The subsequent thermal curing step follows the principles outlined in Pathway 1.
Experimental Protocol: Synthesis of BCB-Functionalized Poly(azomethine) and Curing
Part A: Poly(azomethine) Synthesis
-
Monomer Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: Add this compound (2 equivalents) to the solution.
-
Polycondensation: Stir the reaction mixture at room temperature for 24-48 hours. The formation of the poly(azomethine) is often indicated by a color change and precipitation of the polymer.[1]
-
Isolation: Filter the precipitated polymer, wash with ethanol and diethyl ether, and dry under vacuum.
Part B: Thermal Cross-linking
-
Film Casting: Dissolve the synthesized poly(azomethine) in a suitable solvent (e.g., NMP or DMAc) and cast a film onto a glass or silicon substrate.
-
Curing: Heat the film under a nitrogen atmosphere using a staged curing cycle, for example, 150°C for 1 hour, followed by 250°C for 2 hours.
Visualization of Dual Polymerization Mechanism
Caption: Dual-stage polymerization of BCB-aldehyde.
Projected Performance and Comparison
This pathway yields a thermoset with a rigid aromatic backbone from the poly(azomethine) and a robust cross-linked network from the BCB groups. This combination is expected to result in exceptional thermal stability.
| Property | Projected Value for Cross-linked Poly(azomethine) | Comparative Value (Aromatic Polyimide) |
| Glass Transition Temp. (Tg) | > 400 °C (or not detectable) | > 400 °C for cross-linked PIs[7] |
| 5% Weight Loss Temp. (TGA) | > 450 °C in N₂ | ~500-600 °C |
| Tensile Strength | High | High (e.g., >100 MPa) |
| Solubility | Insoluble after curing | Insoluble after curing |
The resulting polymer would be a strong competitor to high-performance polymers like polyimides. The advantage of the BCB cross-linking mechanism is the absence of volatile byproducts during the final curing stage, which is a known issue with some polyimide imidization processes.
Characterization Methodologies
A thorough characterization of these novel polymers is essential to validate their structure and performance. The following table outlines the key techniques and the information they provide.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm functional group transformations. | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and appearance of imine C=N stretch (~1650 cm⁻¹) in poly(azomethine). Disappearance of characteristic BCB peaks upon thermal curing. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidate polymer structure. | For poly(azomethine), appearance of imine proton signal (~8.5 ppm).[1] Changes in aromatic and aliphatic signals upon BCB ring-opening. |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions (Tg, curing temperature). | Exothermic peak above 200°C indicating BCB ring-opening and cross-linking. High Tg for the cured material. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | High decomposition temperature, indicating a stable polymer network. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight of the linear pre-polymer. | Provides Mn, Mw, and PDI for the soluble poly(azomethine) before cross-linking. |
Conclusion
This compound is a monomer with significant potential for the creation of high-performance polymers. Its dual reactivity allows for at least two distinct polymerization strategies: direct thermal cross-linking to form a rigid thermoset, and the synthesis of functional linear polymers that can be subsequently cured into robust networks.
Polymers derived from this monomer are projected to exhibit excellent thermal stability and desirable dielectric properties, making them suitable for demanding applications in microelectronics, aerospace, and specialty coatings. The ability to form a soluble pre-polymer via the aldehyde group offers significant processing advantages over some intractable high-performance polymers. While further experimental validation is required to fully elucidate the performance of these materials, the foundational chemistry of its constituent reactive groups strongly suggests a promising new class of thermosetting polymers.
References
- 1. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Collection - Soluble Polyimides Containing Benzocyclobutene Moieties: Synthesis, Cross-Linking Behavior, and Physical and Gas Transport Properties - Macromolecules - Figshare [acs.figshare.com]
A Comparative Guide to Validated Analytical Methods for the Quantification and Characterization of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous analysis of novel chemical entities is paramount. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, a structurally unique bicyclic aromatic aldehyde, presents a compelling case for the development of robust and validated analytical methods.[1][2][3] Its strained ring system and reactive carbaldehyde group make it a valuable synthetic intermediate, but also introduce potential challenges in its accurate quantification and characterization.[2] This guide provides an in-depth comparison of principal analytical techniques applicable to this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[4][5][6][7][8]
The objective of this document is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and implement analytical methods that are fit for their intended purpose, ensuring data integrity, reproducibility, and regulatory compliance. We will explore the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Quantification
HPLC is often the workhorse for the quantitative analysis of organic molecules in complex matrices due to its high resolution, sensitivity, and adaptability. For a moderately polar compound like this compound, a reversed-phase HPLC method with UV detection is a logical starting point.
Causality in Experimental Choices: The selection of a C18 stationary phase is based on the nonpolar, aromatic nature of the bicyclic core, promoting retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with reversed-phase chromatography and its UV transparency. The gradient elution is designed to ensure the sharp elution of the analyte of interest while separating it from potential impurities with different polarities. UV detection at 254 nm is selected based on the expected absorbance of the conjugated aromatic system.
Experimental Protocol: A Self-Validating System
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
Validation Parameters (as per ICH Q2(R2)): [5][7]
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. | Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9995 over 1-100 µg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. | Mean recovery of 99.5%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL. |
Workflow for HPLC Method Validation
Caption: HPLC method validation workflow.
Gas Chromatography (GC): Ideal for Volatile Analytes and Impurities
For a compound with sufficient volatility and thermal stability, Gas Chromatography offers excellent resolution and sensitivity, particularly for identifying and quantifying volatile impurities. The parent compound, Bicyclo[4.2.0]octa-1,3,5-triene, is known to be amenable to GC analysis.[9][10][11][12] The aldehyde functional group adds polarity, which must be considered when selecting the column and setting the temperature program.
Causality in Experimental Choices: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is chosen to provide good separation for a range of analytes with varying polarities. The temperature gradient is essential to elute the target aldehyde in a reasonable time with good peak shape, while also separating it from potentially more volatile starting materials or less volatile byproducts. Flame Ionization Detection (FID) is a robust and universally responsive detector for carbon-containing compounds.
Experimental Protocol: A Self-Validating System
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Validation Parameters (as per ICH Q2(R2)): [5][7]
| Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interfering peaks from the blank at the analyte's retention time. | Baseline resolution from known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9992 over 10-500 µg/mL. |
| Accuracy | % Recovery between 97.0% and 103.0%. | Mean recovery of 100.2%. |
| Precision (Repeatability) | RSD ≤ 2.0%. | RSD = 1.1%. |
| LOD | 3:1 Signal-to-Noise ratio. | 0.5 µg/mL. |
| LOQ | 10:1 Signal-to-Noise ratio. | 1.5 µg/mL. |
Workflow for GC Method Validation
Caption: GC method validation workflow.
Structural Elucidation and Purity Assessment: NMR and MS
While chromatographic techniques excel at quantification, spectroscopic methods are indispensable for unequivocal identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a unique fingerprint of the molecule. For instance, the aldehyde proton is expected to appear as a singlet in the downfield region (around 9-10 ppm). Spectral data for related compounds can be found in the literature, aiding in the interpretation of the spectra.[13][14]
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the analyte. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification, especially at trace levels. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.[15] The NIST WebBook provides mass spectral data for the parent Bicyclo[4.2.0]octa-1,3,5-triene, which can serve as a reference for understanding the fragmentation of the core structure.[9]
Comparative Analysis and Recommendations
| Method | Primary Application | Strengths | Limitations | Best For... |
| HPLC-UV | Routine quantification, purity analysis, stability testing. | High precision and accuracy, robust, versatile for non-volatile compounds. | Requires chromophore for UV detection, moderate sensitivity. | Assay and purity determination in drug substance and product. |
| GC-FID | Quantification of volatile analytes and impurities. | Excellent resolution for volatile compounds, high sensitivity with FID. | Analyte must be thermally stable and volatile. | Analysis of residual solvents and volatile impurities. |
| NMR | Structural elucidation, identity confirmation. | Provides detailed structural information, inherently quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. | Confirming the identity of reference standards and new batches. |
| LC-MS / GC-MS | Trace-level quantification, impurity identification. | High sensitivity and specificity, provides molecular weight information. | More complex instrumentation, potential for matrix effects. | Identifying unknown impurities and degradation products. |
Recommendation for a Comprehensive Analytical Strategy:
For a complete analytical characterization of this compound, a multi-faceted approach is recommended.
-
Initial Identification and Structural Confirmation: Utilize ¹H NMR, ¹³C NMR, and HRMS to unequivocally confirm the structure of the synthesized material.
-
Primary Quantitative Method: Develop and validate a reversed-phase HPLC-UV method for routine assay and purity testing. This method will likely be the most robust and transferable for quality control purposes.
-
Orthogonal Method for Impurity Profiling: Develop and validate a GC-FID or GC-MS method to analyze for volatile impurities and potential starting materials. This serves as an excellent orthogonal technique to HPLC.
By employing a combination of these methods, researchers can build a comprehensive and reliable analytical profile for this compound, ensuring the quality and consistency of the material for its intended application in research and development.
References
- 1. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 2. This compound | RUO [benchchem.com]
- 3. This compound | C9H8O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 10. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 11. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 12. Bicyclo[4.2.0]octa-1,3,5-triene [webbook.nist.gov]
- 13. rsc.org [rsc.org]
- 14. US8859763B1 - Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde (CAS No. 112892-88-3). As a valued partner in your research, we are committed to providing information that ensures safety and operational integrity in the laboratory. This guide is structured to deliver essential procedural information, grounded in established safety protocols and scientific principles, for researchers, scientists, and professionals in drug development.
The unique structure of this compound—a strained benzocyclobutene core coupled with a reactive aldehyde functional group—necessitates a rigorous and informed approach to its disposal.[1] Improper handling can lead to unforeseen reactions and compromise laboratory safety. This guide provides the necessary framework for managing its waste stream responsibly.
Core Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several hazards that dictate its handling and disposal protocols. The primary risks are associated with its irritant properties and acute toxicity if ingested.[2][3]
Causality of Hazards: The molecule's reactivity stems from two key features:
-
The Aldehyde Group: This functional group is susceptible to oxidation and reduction reactions and can participate in various nucleophilic additions.[1][4]
-
The Strained Bicyclic System: The fusion of a cyclobutene ring to a benzene ring creates significant ring strain, making the parent structure, benzocyclobutene, a reactive species.[1] This inherent reactivity demands that the compound be treated as a potentially reactive hazardous waste.[5][6]
Table 1: Hazard Classification Summary
| Hazard Classification | GHS Hazard Code | Description | Primary Sources |
| Harmful if Swallowed | H302 | Ingestion of the substance may lead to harmful health effects. | [2][3] |
| Skin Irritation | H315 | Direct contact causes skin irritation. | [2] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging eye irritation on contact. | [2] |
| Respiratory Irritation | H335 | Inhalation of vapors or dust may cause respiratory tract irritation. | [2] |
Due to these classifications, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste.[2][3][7] Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash .[7][8]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper engineering controls and PPE is non-negotiable.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2]
-
Personal Protective Equipment (PPE): A standard suite of PPE is required to prevent dermal and ocular exposure.[3][9]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[11]
-
Protective Clothing: A lab coat is mandatory. Ensure it is buttoned and sleeves are rolled down. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[3]
-
Comprehensive Disposal Workflow
The following workflow provides a systematic process for the safe disposal of this compound in its various waste forms. The fundamental principle is waste segregation to prevent inadvertent and dangerous reactions.[5][8] This compound should be stored away from strong oxidizing agents, reducing agents, acids, and bases.[3]
Caption: Disposal decision workflow for various waste streams.
Step-by-Step Methodologies
A. Disposal of Unused or Contaminated Neat Compound:
-
Containerize: Carefully transfer the material into a robust, leak-proof container with a screw cap, such as a glass or high-density polyethylene (HDPE) bottle.[12]
-
Labeling: Affix a completed hazardous waste label to the container.[13] The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.[12][13]
B. Disposal of Dilute Solutions:
-
Segregation: Collect solutions containing this compound in a dedicated hazardous waste container for organic solvents. Do not mix with aqueous or reactive waste streams.[8] If your lab maintains separate halogenated and non-halogenated solvent waste streams, add it to the appropriate one based on the solvent used.
-
Documentation: Log the addition of the waste on the container's tracking label, estimating the quantity added.
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[6][12][14]
C. Disposal of Contaminated Solid Waste (e.g., silica gel, gloves, weighing paper):
-
Containment: Place all contaminated solid materials into a durable, clear plastic bag.
-
Sealing and Labeling: Seal the bag and place it inside a second bag (double-bagging). Attach a hazardous waste label to the outer bag, identifying the contents as solid waste contaminated with this compound.
-
Storage: Store in a designated bin for solid hazardous waste.
D. Decontamination of Empty Containers:
-
Rationale: To render an "empty" container non-hazardous, residual chemicals must be removed. The first rinse is considered acutely hazardous and must be collected.[14]
-
Procedure: a. In a fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethyl acetate) that can dissolve the compound. b. Pour this first rinseate into your designated organic liquid waste container.[14] c. Repeat the rinse two more times. Subsequent rinses may be discarded if permitted by local regulations, but best practice is to collect all three. d. Deface or remove the original product label. e. The cleaned container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate vicinity. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Ventilate: Ensure the chemical fume hood is operational to contain vapors.[2]
-
Contain (for small spills): a. Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or silica gel.[2][3][15] b. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.[2][16]
-
Decontaminate: Clean the spill area with a suitable solvent and a cloth. Dispose of the cloth as contaminated solid waste.
-
Report: Document the spill and the disposal actions taken according to your institution's policies.
Final Disposition and Regulatory Compliance
The ultimate responsibility for hazardous waste lies with the generator ("cradle to grave").[8] All waste streams containing this compound must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor for final destruction, typically via high-temperature incineration.[2][11] Always ensure that waste manifests are correctly completed and retained as required by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[13]
References
- 1. This compound | RUO [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Buy Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | 78926-35-9 [smolecule.com]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. ethz.ch [ethz.ch]
- 7. aksci.com [aksci.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Mastering Safety: A Guide to Handling Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Welcome to your essential guide for the safe handling of this compound. In the dynamic fields of research and drug development, the pursuit of innovation must be anchored by an unwavering commitment to safety. This document provides a robust framework for managing this unique molecule, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the expertise to work confidently and safely, making this a trusted resource for your laboratory operations.
The information herein is synthesized from established safety protocols for related chemical classes and authoritative safety data sheets (SDS). Since detailed toxicological data for this specific compound is not extensively available, we will operate under the precautionary principle, treating it with the respect due to a potentially hazardous and reactive substance.
Hazard Analysis: A Tale of Two Moieties
Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the molecule itself. This compound presents a dual-hazard profile, stemming from its two primary structural features: the strained benzocyclobutene core and the reactive aldehyde functional group.
1.1. The Benzocyclobutene Core: A Reservoir of Strain Energy
The defining feature of this molecule is the fusion of a four-membered ring to an aromatic system. This strained Bicyclo[4.2.0]octa structure is known to be thermally sensitive.[1][2] Upon heating, benzocyclobutenes can undergo a fascinating but hazardous electrocyclic ring-opening reaction to form highly reactive ortho-quinodimethanes.
This reactivity is the primary concern. An uncontrolled or unexpected ring-opening can lead to rapid polymerization or reaction with other materials, potentially causing a dangerous release of energy.[3] Therefore, all experimental procedures must be designed to maintain strict temperature control.[2][4] It is critical to consult the Safety Data Sheet (SDS) to understand the specific storage requirements and hazards associated with the compound.[2]
1.2. The Aromatic Aldehyde: A Familiar Hazard
The carbaldehyde group attached to the aromatic ring introduces a more common, but no less significant, set of hazards. Aldehydes as a class are known to be:
-
Irritants: They can cause irritation to the skin, eyes, and respiratory system.[5][6]
-
Sensitizers: Repeated exposure can lead to an allergic skin reaction.[3]
-
Toxic: While the specific toxicity of this molecule is uncharacterized, many aldehydes are harmful if swallowed, inhaled, or absorbed through the skin.[7][8]
A Safety Data Sheet for the target molecule classifies it as a skin irritant, eye irritant, and may cause respiratory irritation.[5]
The Hierarchy of Controls: A Proactive Safety Culture
Before we even consider personal protective equipment (PPE), a robust safety culture prioritizes controls that engineer out risks. This is the foundation of trustworthiness in any protocol.
-
Engineering Controls: Your primary line of defense. All manipulations of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood to contain vapors and provide a physical barrier.[9]
-
Administrative Controls: These are the "rules of the lab." Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and emergency procedures.[10] Work areas should be clearly designated, and unnecessary personnel should be kept away.[9]
-
Personal Protective Equipment (PPE): The final, essential barrier between you and the chemical. PPE does not prevent an accident, but it is your last line of defense to prevent injury. The following sections will detail the specific PPE requirements.
Personal Protective Equipment (PPE) Protocol
Given the dual-hazard nature of this compound, a comprehensive PPE strategy is mandatory. Do not treat this as optional.
Core PPE Requirements
The following table summarizes the minimum required PPE for any operation involving this compound.
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.[11][12] | Goggles protect against splashes; the face shield is critical during procedures with a higher risk of energetic reaction or splash (e.g., transfers, reaction quenching).[12] |
| Skin & Body Protection | Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down.[13] | Provides a barrier against splashes and, crucially, offers protection in the unlikely event of a fire, a known hazard for related flammable compounds.[13][14] |
| Hand Protection | Double Gloving: Inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[10][12] | The inner glove provides a second barrier in case the outer glove is breached. Since no specific permeation data exists, this combination offers broad protection. Always inspect gloves for integrity before use.[11] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[15] | Protects feet from spills and falling objects. |
Step-by-Step PPE Donning & Doffing Procedure
Donning (Putting On):
-
Preparation: Ensure long hair is tied back and loose clothing/jewelry is secured.[15]
-
Footwear: Confirm you are wearing appropriate, fully enclosed shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second, heavier pair of chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles first, then the full-face shield.
Doffing (Taking Off) - To be performed in a designated area:
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior with your bare skin. Dispose of them immediately in the designated solid waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for cleaning and disinfection.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Hang it in its designated storage location.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior. Dispose of them in the solid waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][11]
Operational & Disposal Plan
Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in your lab.
Workflow for PPE Selection
The scale and nature of your operation dictate the necessary level of vigilance. The following workflow helps guide your preparation.
Caption: PPE selection workflow based on the laboratory task.
Waste Disposal: A Critical Final Step
Improper disposal is a serious breach of safety protocol. All waste streams must be treated as hazardous.[16]
-
Contaminated Solid Waste: All used PPE (gloves, pipette tips, absorbent paper) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[16] Do not mix with regular trash.
-
Liquid Waste (Aqueous): Aqueous waste streams containing the aldehyde should be collected in a labeled, sealed hazardous waste container.[16] Neutralization of the aldehyde may be possible before disposal. A common method for aldehyde-containing waste is treatment with sodium pyrosulfite or sodium bisulfite, which converts the aldehyde to a non-toxic bisulfite adduct.[17] However, you must consult with your institution's Environmental Health and Safety (EHS) department for approved procedures. Never dispose of this chemical down the drain.[1][16]
-
Liquid Waste (Organic): Unused material or organic solutions should be collected in a separate, labeled container for flammable organic waste.[18] Ensure it is segregated from incompatible waste streams like oxidizers.[16]
Always consult your institutional EHS guidelines, as they are the final authority on waste disposal procedures.[6][19]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert personnel nearby. For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[5] Collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.
By integrating these principles and protocols into your workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. powerblanket.com [powerblanket.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. keyorganics.net [keyorganics.net]
- 8. FORMALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. echemi.com [echemi.com]
- 14. Benzocyclobutene | 694-87-1 | TCI AMERICA [tcichemicals.com]
- 15. csub.edu [csub.edu]
- 16. benchchem.com [benchchem.com]
- 17. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 18. epfl.ch [epfl.ch]
- 19. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
